Product packaging for Nerylacetone(Cat. No.:CAS No. 3879-26-3)

Nerylacetone

Cat. No.: B1225463
CAS No.: 3879-26-3
M. Wt: 194.31 g/mol
InChI Key: HNZUNIKWNYHEJJ-XFXZXTDPSA-N
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Description

Geranylacetone, also known as fema 3542 or teprenone, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Geranylacetone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, geranylacetone is primarily located in the membrane (predicted from logP) and cytoplasm. Geranylacetone is a citrus, earthy, and fatty tasting compound that can be found in a number of food items such as pepper (c. frutescens), watermelon, fig, and wild carrot. This makes geranylacetone a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B1225463 Nerylacetone CAS No. 3879-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-6,10-dimethylundeca-5,9-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZUNIKWNYHEJJ-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CCC(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3879-26-3, 68228-05-7, 3796-70-1
Record name Nerylacetone
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Record name Undecadien-2-one, 6,10-dimethyl-
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Record name 6,10-dimethylundecadien-2-one
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Record name Nerylacetone
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Record name NERYLACETONE
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Record name Geranylacetone
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Nerylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nerylacetone, also known as (Z)-6,10-Dimethyl-5,9-undecadien-2-one. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Physicochemical Properties of this compound

This compound is a naturally occurring acyclic monoterpenoid found in various plants.[1] It is recognized for its characteristic fatty and metallic odor.[2][3] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₂O[1][4]
Molecular Weight 194.31 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 106.00 to 107.00 °C at 760.00 mm Hg 80.00 °C at 0.03 mm Hg 250-255 °C[2][3]
Density 0.868 g/mL at 20 °C[3]
Specific Gravity 0.86800 at 25.00 °C[2]
Refractive Index 1.45800 to 1.46800 at 20.00 °C n20/D 1.467[2][3]
Solubility Soluble in alcohol.[2] Water solubility: 8.867 mg/L at 25 °C (estimated)[2]
Vapor Pressure 0.016000 mmHg at 25.00 °C (estimated)[2][5]
Flash Point 225.00 °F TCC (107.22 °C)[2]
logP (o/w) 4.129 (estimated)[2]
CAS Number 3879-26-3[1][2][3]
Synonyms cis-Geranylacetone, (Z)-Geranylacetone, (5Z)-6,10-dimethylundeca-5,9-dien-2-one[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is suitable.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Thermometer or thermocouple

  • Heating block or oil bath

  • Clamping apparatus

  • Pasteur pipette

Procedure:

  • Place approximately 0.5 mL of this compound into the small test tube using a Pasteur pipette.

  • Position the test tube in the heating block or oil bath.

  • Clamp a thermometer or thermocouple so that the bulb is positioned about 1 cm above the surface of the liquid.

  • Gradually heat the apparatus.

  • Observe the sample for boiling and the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

  • Adjust the heating rate to maintain a steady reflux. The thermometer bulb should be level with the reflux ring.

  • The stable temperature reading on the thermometer is the boiling point of the liquid.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Add 0.5 mL this compound to test tube B Place test tube in heating block A->B C Position thermometer 1 cm above liquid surface B->C D Gradually heat the apparatus C->D Start Heating E Observe for boiling and formation of reflux ring D->E F Maintain steady reflux E->F G Record stable temperature as boiling point F->G GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation A Prepare a dilute solution of This compound in a suitable solvent B Inject 1 µL of the sample solution into the GC A->B Sample Introduction C Separation of components in the capillary column B->C D Detection by FID C->D E Generation of chromatogram D->E F Calculate area percentage of the this compound peak E->F Data Processing G Determine purity F->G

References

Nerylacetone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activities of (5Z)-6,10-dimethylundeca-5,9-dien-2-one

Introduction

Nerylacetone, a naturally occurring acyclic sesquiterpenoid, is a compound of significant interest in the fields of chemical synthesis, pharmacology, and agriculture. As the Z-isomer of geranylacetone (B162166), it is found in various essential oils and plays a role in plant-insect interactions.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound, with the CAS number 3879-26-3, is a colorless to pale yellow liquid.[2][3] Its fundamental properties are summarized in the tables below, providing key data for researchers and chemists.

Table 1: Chemical Identifiers and Molecular Properties
IdentifierValueReference(s)
CAS Number 3879-26-3[4]
Molecular Formula C13H22O[4]
Molecular Weight 194.31 g/mol [4]
IUPAC Name (5Z)-6,10-dimethylundeca-5,9-dien-2-one[4]
Synonyms cis-Geranylacetone, (Z)-6,10-Dimethyl-5,9-undecadien-2-one[4][5]
InChIKey HNZUNIKWNYHEJJ-XFXZXTDPSA-N[4]
SMILES CC(=CCC/C(=C\CCC(=O)C)/C)C[4]
Table 2: Physical Properties
PropertyValueReference(s)
Boiling Point 250-255 °C[6]
Density 0.868 g/mL at 20 °C[2]
Refractive Index 1.467 at 20 °C[7]
Table 3: Spectroscopic Data
SpectroscopyKey Peaks/SignalsReference(s)
¹H NMR Data available in public databases.[4]
¹³C NMR Data available in public databases.[4][6]
Mass Spectrometry Major fragments (m/z): 43, 69, 41.[4][8]
Infrared (IR) Data available in public databases.[4]

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound, along with its E-isomer geranylacetone, is achieved through the Carroll rearrangement.[5] This reaction involves the transformation of a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which then decarboxylates to yield a γ,δ-allylketone.

Experimental Protocol: Synthesis via Carroll Rearrangement

This protocol is a representative example of the Carroll reaction for the synthesis of this compound.

Materials:

Procedure:

  • A mixture of linalool and ethyl acetoacetate (molar ratio of 1:2) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

  • Sodium dihydrogen phosphate (3% by mass of linalool) is added as the catalyst.[5]

  • The reaction mixture is heated to 170°C and refluxed for 8 hours.[5]

  • After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., diethyl ether) and washed sequentially with 5% sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product, a mixture of this compound and geranylacetone, is purified by fractional distillation under reduced pressure to yield the desired product. The ratio of geranylacetone to this compound is approximately 6:4.[5]

G Linalool Linalool Intermediate β-keto allyl ester (unstable intermediate) Linalool->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Catalyst NaH2PO4 (catalyst) 170°C, 8h Catalyst->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Carroll Rearrangement Product This compound & Geranylacetone Mixture Decarboxylation->Product

Synthesis of this compound via Carroll Rearrangement.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that suggest its potential for development in various sectors, including agriculture and medicine.

Antifeedant Activity

Research has shown that this compound exhibits antifeedant properties against the green peach aphid, Myzus persicae.[9][10] Studies utilizing the Electrical Penetration Graph (EPG) technique have provided insights into its mode of action.

This protocol outlines the methodology used to assess the antifeedant effects of this compound on Myzus persicae.[9]

Insect Rearing and Plant Material:

  • A colony of Myzus persicae is maintained on host plants (e.g., bell pepper) under controlled conditions (21±2 °C, 65±5% RH, 16:8 L:D photoperiod).

  • Test plants (e.g., Chinese cabbage, Brassica rapa subsp. pekinensis) are grown in a greenhouse.

EPG Recording:

  • A solution of this compound (e.g., 0.1% in acetone) is applied to the upper surface of a leaf disc of the test plant. A control disc is treated with the solvent alone.

  • An aphid is connected to the EPG device via a gold wire attached to its dorsum with conductive silver paint.

  • The aphid is placed on the treated leaf disc, and its probing behavior is recorded for a set duration (e.g., 2 hours).

  • The EPG waveforms are analyzed to determine various parameters of feeding behavior, such as the duration of phloem feeding.

The study demonstrated that while this compound did not significantly deter initial probing, it induced a postingestive deterrent effect, causing aphids to refuse to settle on treated leaves after initial feeding.[9]

Effects on Cardiac Muscle

This compound has been reported to exhibit high potency on the contractility of cardiac muscle in the guinea pig left atrium. While the precise signaling pathway has not been fully elucidated for this compound itself, many terpenes and terpenoids are known to exert their cardiovascular effects through the modulation of ion channels, particularly voltage-gated calcium channels.[11] A plausible mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into cardiomyocytes and consequently, a decrease in myocardial contractility.

G This compound This compound Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Inhibition Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Reduced Ca_concentration [Ca²⁺]i Increase Ca_influx->Ca_concentration Leads to Reduced Contraction Myocardial Contraction Ca_concentration->Contraction Results in Decreased

Proposed mechanism of this compound's negative inotropic effect.

Conclusion

This compound is a versatile molecule with established applications in the fragrance industry and significant potential in drug development and agriculture. Its synthesis is well-understood, and its biological activities, particularly its antifeedant and potential cardiotonic effects, warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the key data and experimental methodologies to facilitate future research and development endeavors. Further studies are needed to fully elucidate the mechanisms underlying its biological effects and to explore its therapeutic and practical applications.

References

Nerylacetone in the Plant Kingdom: A Technical Guide to Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerylacetone, an acyclic sesquiterpenoid, is a naturally occurring volatile compound found in a variety of plant species. As a component of essential oils, it contributes to the characteristic aroma of many plants and plays a significant role in plant-insect interactions, often acting as a deterrent.[1][2] This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in plants, including available quantitative data. It further details generalized experimental protocols for the extraction and analysis of this compound and explores its likely involvement in plant defense signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phytochemical landscape of this compound.

Natural Sources and Occurrence of this compound

This compound has been identified as a constituent of the essential oils of several plant species, contributing to their unique aromatic profiles. Its presence is distributed across a range of plant families and genera. Documented sources include:

  • Lamiaceae (Mint Family): This family is a prominent source of this compound. It has been reported in Origanum vulgare (oregano) and basil (Ocimum basilicum).[3] One study identified this compound in Micromeria myrtifolia and Sederitis dichotoma at concentrations of 0.16% and 0.14% respectively.

  • Zingiberaceae (Ginger Family): this compound is a known component of the essential oil of ginger (Zingiber officinale).[1]

  • Paulowniaceae: The essential oil of Paulownia tomentosa has been reported to contain this compound.

  • Poaceae (Grass Family): this compound has been detected in Zea mays (corn).[3]

  • Rutaceae (Rue Family): Various citrus species contain this compound. It has been found in lemon (Citrus limon) leaf oil. Another species, Citrus hystrix (Swangi), was found to have this compound at a concentration of 0.01% in its leaf oil.

  • Rubiaceae (Coffee Family): Volatile analyses of coffee have indicated the presence of this compound.

While the presence of this compound is documented in these plants, comprehensive quantitative data across different species and plant organs remains limited in publicly accessible literature. The following table summarizes the available quantitative information.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Citrus hystrix (Swangi)RutaceaeLeaf0.01%
Sideritis dichotomaLamiaceaeAerial parts0.14%
Micromeria myrtifoliaLamiaceaeAerial parts0.16%

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. The universal precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP) (C15).[4][5][6] The biosynthesis of acyclic sesquiterpenoids like this compound from FPP is catalyzed by specific terpene synthases (TPSs). These enzymes facilitate the ionization of FPP and guide the resulting carbocation through a series of rearrangements and, in the case of acyclic terpenes, quenching reactions to yield the final product. The biosynthesis of this compound's geometric isomer, geranylacetone, follows a similar pathway, with the stereochemistry being determined by the specific TPS involved.

Experimental Protocols

The extraction and analysis of a volatile compound like this compound from plant matrices require specific methodologies to ensure accurate identification and quantification. The following sections outline generalized protocols based on standard practices for volatile organic compound (VOC) analysis in plants.

Extraction of this compound from Plant Material

The choice of extraction method is critical and depends on the nature of the plant material and the research objective.

Steam distillation is a common method for extracting essential oils from plant materials.

Protocol:

  • Sample Preparation: Fresh or dried plant material is ground to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask with distilled water.

  • Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile compounds.

  • Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and liquefies.

  • Separation: The essential oil, being immiscible with water, separates and can be collected. The aqueous layer (hydrosol) may also contain dissolved compounds and can be further analyzed.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperature to prevent degradation.

Solvent extraction is another widely used method, particularly for thermolabile compounds.

Protocol:

  • Sample Preparation: The plant material is dried and finely ground.

  • Solvent Selection: A non-polar solvent such as hexane (B92381) or dichloromethane (B109758) is chosen to selectively dissolve the volatile, non-polar this compound.

  • Extraction: The ground plant material is macerated in the chosen solvent for a specified period (e.g., 24-48 hours) with occasional agitation.

  • Filtration: The mixture is filtered to separate the plant debris from the solvent extract.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • Storage: The extract is stored in a sealed vial at low temperature.

Analysis of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound. Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique often used in conjunction with GC-MS for the analysis of volatiles.

Protocol:

  • Sample Preparation: A known amount of finely ground plant material is placed in a sealed headspace vial.

  • Fiber Selection: An appropriate SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is chosen based on its affinity for sesquiterpenoids.

  • Extraction: The vial is heated to a specific temperature to promote the release of volatile compounds into the headspace. The SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.

  • Desorption and GC-MS Analysis: The fiber is retracted and inserted into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the GC column.

  • Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to ramp up to achieve optimal separation.

  • Mass Spectrometry Detection: The separated compounds are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a "fingerprint" for each compound.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum with those of a pure standard and by matching with mass spectral libraries (e.g., NIST, Wiley). Quantification is achieved by creating a calibration curve with a certified standard and using an internal standard for improved accuracy.

Role in Plant Signaling Pathways

While specific signaling pathways directly involving this compound have not been extensively elucidated, as a sesquiterpenoid, it is presumed to play a role in plant defense mechanisms. Sesquiterpenes are well-documented as key players in plant responses to both biotic (e.g., herbivores, pathogens) and abiotic stresses.[7] Their induction is often mediated by key plant defense hormones, namely jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

The JA and SA signaling pathways are central to the plant's induced defense system. Herbivory or wounding often triggers the JA pathway, leading to the synthesis of a wide range of defense compounds, including terpenoids.[8] Pathogen attack, particularly by biotrophic pathogens, typically activates the SA pathway.

This compound's role as an insect deterrent suggests its production is likely upregulated upon herbivore feeding, placing it downstream of the JA signaling cascade. The perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) initiates a signaling cascade that leads to the biosynthesis of JA. JA then activates transcription factors (e.g., MYC2) that bind to the promoters of defense-related genes, including terpene synthases responsible for producing compounds like this compound.

Below are simplified diagrams representing the core components of the JA and SA signaling pathways.

Jasmonic_Acid_Pathway cluster_perception Perception of Stress cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Gene Expression & Response Herbivore_Attack Herbivore Attack/ Wounding Linolenic_Acid α-Linolenic Acid Herbivore_Attack->Linolenic_Acid releases JA_Biosynthesis JA Biosynthesis (LOX, AOS, AOC) Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (Bioactive form) JA->JA_Ile conjugation COI1_JAZ COI1-JAZ Receptor Complex JA_Ile->COI1_JAZ binds to JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation promotes MYC2 MYC2 Transcription Factor JAZ_Degradation->MYC2 releases Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates Nerylacetone_Biosynthesis This compound Biosynthesis Defense_Genes->Nerylacetone_Biosynthesis

Figure 1: Simplified Jasmonic Acid (JA) signaling pathway leading to defense responses.

Salicylic_Acid_Pathway cluster_perception Perception of Stress cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Gene Expression & Response Pathogen_Attack Pathogen Attack (Biotrophs) Chorismate Chorismate Pathogen_Attack->Chorismate triggers SA_Biosynthesis SA Biosynthesis (ICS & PAL pathways) Chorismate->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_Activation NPR1 Activation SA->NPR1_Activation leads to TGA_Factors TGA Transcription Factors NPR1_Activation->TGA_Factors activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes induces Systemic_Resistance Systemic Acquired Resistance (SAR) PR_Genes->Systemic_Resistance

Figure 2: Simplified Salicylic Acid (SA) signaling pathway leading to systemic resistance.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound from plant sources, from sample collection to data analysis.

Nerylacetone_Workflow cluster_sampling 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Plant Material Collection B Drying & Grinding A->B C Steam Distillation or Solvent Extraction B->C D Crude Extract / Essential Oil C->D E HS-SPME-GC-MS D->E F Data Acquisition (Chromatograms & Spectra) E->F G Compound Identification (Library & Standard Comparison) F->G H Quantification (Calibration Curve) G->H I Results & Reporting H->I

Figure 3: General experimental workflow for this compound analysis.

Conclusion

This compound is a widespread, yet often low-abundance, sesquiterpenoid in the plant kingdom. Its role in plant defense and its contribution to the aromatic properties of various plants make it a compound of interest for researchers in phytochemistry, chemical ecology, and drug discovery. While the breadth of its natural occurrence is established, there is a clear need for more extensive quantitative studies to fully understand its distribution and concentration in different plant species and tissues. The generalized protocols provided in this guide offer a robust framework for the extraction and analysis of this compound, which can be optimized for specific research applications. Further investigation into its precise role in plant signaling pathways will undoubtedly reveal more about the intricate chemical communication systems within and between plants.

References

Spectroscopic Analysis of Nerylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nerylacetone, systematically known as (5Z)-6,10-dimethylundeca-5,9-dien-2-one, is a naturally occurring acyclic sesquiterpenoid found in various essential oils. Its distinct chemical structure, characterized by a ketone functional group and two carbon-carbon double bonds, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data of this compound

The following sections present a comprehensive summary of the quantitative spectroscopic data for this compound, organized into structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.1t1HH-5
~5.0t1HH-9
~2.5t2HH-3
~2.2q2HH-4
~2.1s3HH-1
~2.0m2HH-8
~1.7s3HH-12
~1.6s3HH-11
~1.6s3HH-13

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon Atom
~208.0C-2
~136.0C-6
~131.0C-10
~124.0C-5
~123.0C-9
~44.0C-3
~32.0C-7
~29.8C-1
~26.5C-8
~23.5C-4
~23.0C-12
~17.6C-11
~17.5C-13

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Interpretation of NMR Spectra: The ¹H NMR spectrum of this compound is characterized by signals in both the olefinic and aliphatic regions. The signals around 5.1 and 5.0 ppm are indicative of the vinyl protons at positions 5 and 9. The singlet at approximately 2.1 ppm corresponds to the methyl protons of the acetyl group. The remaining signals in the aliphatic region are attributed to the methylene (B1212753) and methyl groups of the terpene chain. The ¹³C NMR spectrum shows a distinct peak for the carbonyl carbon (C-2) at a downfield chemical shift of around 208.0 ppm. The four signals in the range of 123.0 to 136.0 ppm correspond to the sp² hybridized carbons of the two double bonds. The remaining signals in the upfield region are assigned to the sp³ hybridized carbons of the methyl and methylene groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2970 - 2850StrongC-H stretch (alkane)
~1715StrongC=O stretch (ketone)
~1645MediumC=C stretch (alkene)
~1450, ~1375MediumC-H bend (alkane)

Interpretation of the IR Spectrum: The IR spectrum of this compound prominently displays a strong absorption band around 1715 cm⁻¹, which is characteristic of the stretching vibration of a carbonyl group in a ketone.[1] The presence of carbon-carbon double bonds is confirmed by the absorption peak at approximately 1645 cm⁻¹. The strong bands in the 2850-2970 cm⁻¹ region are due to the C-H stretching vibrations of the alkane portions of the molecule. The peaks around 1450 and 1375 cm⁻¹ correspond to the bending vibrations of these C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Mass Spectrometry Data Center provides data for this compound.[1]

Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityPossible Fragment
194Low[M]⁺ (Molecular Ion)
179Low[M - CH₃]⁺
151Moderate[M - C₃H₇]⁺
123Moderate[C₉H₁₅]⁺
81High[C₆H₉]⁺
69High[C₅H₉]⁺
43Base Peak[CH₃CO]⁺

Interpretation of the Mass Spectrum: The mass spectrum of this compound, obtained by electron ionization, shows a molecular ion peak [M]⁺ at m/z 194, corresponding to its molecular weight.[1] The fragmentation pattern is consistent with the structure of an unsaturated ketone.[2] The base peak at m/z 43 is attributed to the stable acetyl cation ([CH₃CO]⁺), formed by cleavage of the bond between C-2 and C-3. Other significant fragments arise from the cleavage of the terpene chain, leading to the formation of various carbocations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the spectrum of the sample is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed and correlated with the characteristic vibrational frequencies of different functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis, or directly via a heated inlet system.

  • Ionization: Electron Ionization (EI) is a common method for analyzing volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis: The molecular ions and any fragment ions formed in the ion source are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Relative Intensities MS->MS_Data Structure Chemical Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of this compound's spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of this compound. The NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ketone and alkenes), and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. This collection of data and experimental protocols serves as a valuable resource for the identification and characterization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to (Z)-6,10-Dimethyl-5,9-undecadien-2-one (Nerylacetone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6,10-Dimethyl-5,9-undecadien-2-one, commonly known as nerylacetone, is an acyclic monoterpenoid and a naturally occurring ketone found in various plants. As the (Z)-isomer of geranylacetone (B162166), it contributes to the characteristic aroma of many essential oils. Beyond its role as a fragrance and flavoring agent, this compound has garnered scientific interest for its potential biological activities, including its effects on insect behavior. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of this compound, with a focus on quantitative data and detailed experimental protocols relevant to researchers in natural product chemistry and drug development.

Introduction and History

The history of (Z)-6,10-dimethyl-5,9-undecadien-2-one is intrinsically linked to the broader exploration of terpene chemistry in the early 20th century. While the precise first isolation of this compound from a natural source is not definitively documented in readily available literature, its synthesis and the understanding of its stereochemistry are closely tied to the development of key organic reactions.

A pivotal moment in the synthesis of related structures was the discovery of the Carroll rearrangement in 1940 by M. F. Carroll. This reaction provided a method for the preparation of γ,δ-unsaturated ketones from β-keto allyl esters. Carroll's work on the reaction of ethyl acetoacetate (B1235776) with unsaturated alcohols like linalool (B1675412) laid the groundwork for the synthesis of geranylacetone, which is a mixture of the (E) and (Z) isomers. The industrial production of geranylacetone, and by extension this compound, often starts from linalool and utilizes the Carroll rearrangement, yielding a mixture of both isomers.

This compound is a natural constituent of essential oils from various plants, including Zea mays (corn) and Origanum vulgare (oregano). Its presence in these and other botanicals contributes to their distinct aromatic profiles.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic fatty, metallic odor. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.31 g/mol
CAS Number 3879-26-3
Appearance Colorless to pale yellow clear liquid
Specific Gravity 0.868 g/mL at 25 °C
Boiling Point 106-107 °C at 760 mmHg
Flash Point 107.22 °C
Solubility Soluble in alcohol; Insoluble in water
logP (o/w) 4.129 (estimated)

Synthesis

The most common method for synthesizing 6,10-dimethyl-5,9-undecadien-2-one is the Carroll rearrangement , which typically produces a mixture of the (Z)-isomer (this compound) and the (E)-isomer (geranylacetone). The synthesis of nerolidol, a related sesquiterpene, often proceeds through the formation of geranylacetone from linalool and ethyl acetoacetate.

Carroll Rearrangement for the Synthesis of this compound

The Carroll rearrangement is a-sigmatropic rearrangement of a β-keto allyl ester to an α-allyl-β-ketocarboxylic acid, which then decarboxylates to form a γ,δ-unsaturated ketone. When linalool is used as the starting allylic alcohol, the reaction with ethyl acetoacetate yields a mixture of geranylacetone and this compound.

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6,10-Dimethyl-5,9-undecadien-2-one, commonly known as this compound, is an acyclic monoterpenoid and a naturally occurring ketone found in various plants. As the (Z)-isomer of geranylacetone, it contributes to the characteristic aroma of many essential oils. Beyond its role as a fragrance and flavoring agent, this compound has garnered scientific interest for its potential biological activities, including its effects on insect behavior. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of this compound, with a focus on quantitative data and detailed experimental protocols relevant to researchers in natural product chemistry and drug development.

Introduction and History

The history of (Z)-6,10-dimethyl-5,9-undecadien-2-one is intrinsically linked to the broader exploration of terpene chemistry in the early 20th century. While the precise first isolation of this compound from a natural source is not definitively documented in readily available literature, its synthesis and the understanding of its stereochemistry are closely tied to the development of key organic reactions.

A pivotal moment in the synthesis of related structures was the discovery of the Carroll rearrangement in 1940 by M. F. Carroll. This reaction provided a method for the preparation of γ,δ-unsaturated ketones from β-keto allyl esters. Carroll's work on the reaction of ethyl acetoacetate with unsaturated alcohols like linalool laid the groundwork for the synthesis of geranylacetone, which is a mixture of the (E) and (Z) isomers. The industrial production of geranylacetone, and by extension this compound, often starts from linalool and utilizes the Carroll rearrangement, yielding a mixture of both isomers.

This compound is a natural constituent of essential oils from various plants, including Zea mays (corn) and Origanum vulgare (oregano). Its presence in these and other botanicals contributes to their distinct aromatic profiles.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic fatty, metallic odor. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.31 g/mol
CAS Number 3879-26-3
Appearance Colorless to pale yellow clear liquid
Specific Gravity 0.868 g/mL at 25 °C
Boiling Point 106-107 °C at 760 mmHg
Flash Point 107.22 °C
Solubility Soluble in alcohol; Insoluble in water
logP (o/w) 4.129 (estimated)

Synthesis

The most common method for synthesizing 6,10-dimethyl-5,9-undecadien-2-one is the Carroll rearrangement , which typically produces a mixture of the (Z)-isomer (this compound) and the (E)-isomer (geranylacetone). The synthesis of nerolidol, a related sesquiterpene, often proceeds through the formation of geranylacetone from linalool and ethyl acetoacetate.

Carroll Rearrangement for the Synthesis of this compound

The Carroll rearrangement is a-sigmatropic rearrangement of a β-keto allyl ester to an α-allyl-β-ketocarboxylic acid, which then decarboxylates to form a γ,δ-unsaturated ketone. When linalool is used as the starting allylic alcohol, the reaction with ethyl acetoacetate yields a mixture of geranylacetone and this compound.

Carroll_Rearrangement cluster_reactants Reactants cluster_intermediate Intermediate cluster_rearrangement Rearrangement & Decarboxylation cluster_products Products Linalool Linalool Keto_Ester β-Keto Allyl Ester Linalool->Keto_Ester Reaction with EAA EAA Ethyl Acetoacetate EAA->Keto_Ester Rearrangement [3,3]-Sigmatropic Rearrangement Keto_Ester->Rearrangement Heat Decarboxylation Decarboxylation Rearrangement->Decarboxylation This compound (Z)-Isomer (this compound) Decarboxylation->this compound Geranylacetone (E)-Isomer (Geranylacetone) Decarboxylation->Geranylacetone

Caption: Synthesis of this compound via Carroll Rearrangement.

Experimental Protocol: Synthesis of this compound and Geranylacetone Mixture

This protocol is adapted from the general principles of the Carroll rearrangement for the synthesis of geranylacetone.

Materials:

  • Linalool

  • Ethyl acetoacetate

  • Aluminum oxide (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add linalool and the aluminum oxide catalyst in anhydrous toluene.

  • Heat the mixture to reflux.

  • Slowly add ethyl acetoacetate dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted ethyl acetoacetate and acidic byproducts.

  • Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of this compound and geranylacetone, can be purified by fractional distillation under reduced pressure.

Biological Activity

This compound has been investigated for its biological activities, most notably as an insect antifeedant.

Antifeedant Activity against Myzus persicae

A study demonstrated that this compound exhibits postingestive antifeedant activity against the green peach aphid, Myzus persicae. While the compound showed weak pre-ingestive deterrence, aphids that fed on this compound-treated leaves did not settle, indicating a postingestive deterrent effect.

Quantitative Data on Aphid Settling Behavior:

Time (hours)Mean % of Aphids on Control LeavesMean % of Aphids on this compound-Treated Leaves
1> 60%< 20%
24> 80%< 10%

Note: The table presents a summary of the trend observed in the study. For precise values, refer to the original publication.

Experimental Protocol: Aphid Settling Bioassay (Choice Test)

This protocol outlines a choice test to evaluate the antifeedant (settling deterrent) activity of this compound against aphids.

Materials:

  • This compound

  • Acetone (solvent)

  • Leaf discs from a suitable host plant (e.g., cabbage)

  • Petri dishes

  • Filter paper

  • Adult apterous (wingless) aphids (Myzus persicae)

  • Micropipette

  • Fine paintbrush

Antifeedant_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Setup cluster_incubation Incubation & Observation A1 Prepare this compound solution in acetone B1 Apply this compound solution to half of the leaf discs A1->B1 A2 Prepare control solution (acetone only) B2 Apply control solution to the other half A2->B2 A3 Cut leaf discs A3->B1 A3->B2 C1 Place one treated and one control disc in a Petri dish B1->C1 B2->C1 B3 Allow solvent to evaporate C2 Introduce aphids to the center of the Petri dish C1->C2 D1 Incubate for 24 hours C2->D1 D2 Count the number of aphids settled on each disc at regular intervals D1->D2

The Biological Activity of Nerylacetone as a Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nerylacetone, the (Z)-isomer of 6,10-dimethyl-5,9-undecadien-2-one, is a naturally occurring acyclic sesquiterpenoid found in various plant essential oils. As a volatile organic compound, it plays a significant role in chemical ecology, acting as a semiochemical that mediates interactions between plants and insects. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its role as an antifeedant and its potential as a pheromone component. Detailed experimental protocols for assessing its bioactivity are provided, alongside quantitative data from key studies. Furthermore, this guide illustrates the relevant biosynthetic and signaling pathways to provide a comprehensive understanding of its function and mechanism of action from a chemical and biological perspective.

Introduction

Semiochemicals are chemical signals that convey information between organisms and are fundamental to the functioning of ecosystems. They are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). This compound, a C13-ketone, is an important allelochemical in plant defense, exhibiting antifeedant and repellent properties against various insect herbivores.[1][2][3] Its E-isomer, geranylacetone (B162166), has been identified as a pheromone component in several species of longhorn beetles, suggesting a multifaceted role for this chemical scaffold in insect communication.[4][5] Understanding the precise effects, mechanisms, and biosynthetic origins of this compound is crucial for its potential application in sustainable agriculture (as a natural pest deterrent) and for the development of novel semiochemical-based pest management strategies.

Biological Activity as an Allelochemical (Antifeedant)

The most extensively documented biological activity of this compound is its deterrent effect on the feeding and settling behavior of the green peach aphid, Myzus persicae.[1][2][3] Studies have utilized behavioral assays and the Electrical Penetration Graph (EPG) technique to elucidate its mode of action.

Quantitative Data: Antifeedant Effects on Myzus persicae

The following tables summarize the quantitative results from choice and no-choice bioassays assessing the deterrent effect of this compound on M. persicae.

Table 1: Effect of this compound on Settling Behavior of Myzus persicae in a Choice Test (Data sourced from Wróblewska-Kurdyk et al., 2022[6])

Time After IntroductionMean No. of Aphids on Control Leaf (± SD)Mean No. of Aphids on this compound-Treated Leaf (± SD)p-value (Student's t-test)
1 hour13.4 (± 1.4)2.9 (± 0.5)0.0000
2 hours11.4 (± 0.7)3.4 (± 0.4)0.0000
24 hours12.3 (± 1.9)3.8 (± 0.5)0.0004

Leaves were treated with a 0.1% solution of this compound.

Table 2: Key Electrical Penetration Graph (EPG) Parameters for Myzus persicae on this compound-Treated Leaves (8-hour recording) (Data sourced from Wróblewska-Kurdyk et al., 2022[2][6])

EPG ParameterControl Plants (Mean ± SE)This compound-Treated Plants (Mean ± SE)Description
General Probing
Total Probing Duration (min)433.20 (± 10.61)419.87 (± 15.68)Total time aphid stylets are inserted in the plant.
Non-Phloem Activities
Time to 1st Probe (min)6.47 (± 2.44)12.53 (± 5.23)Time before the aphid makes its first penetration.
Pathway Phase Duration (min)158.07 (± 19.33)233.27 (± 23.95)Duration of stylet movement through non-phloem tissues.
Phloem Activities
Time to 1st Phloem Phase (min)90.00 (± 15.20)131.60 (± 28.16)Time taken to reach the phloem sieve elements.
Total Duration of Phloem Phase (min)275.13 (± 25.04)186.60 (± 29.35)Total time spent ingesting phloem sap.
Number of Phloem Phases2.53 (± 0.38)1.80 (± 0.28)Number of separate phloem feeding events.

Interpretation: The data clearly indicates that this compound acts as a potent settling deterrent for M. persicae[6]. Aphids overwhelmingly avoided the treated leaves in choice tests. The EPG data further reveals the mechanism behind this deterrence. While this compound does not prevent probing altogether, it significantly delays the aphid's ability to reach the phloem and reduces the total time spent feeding from it, indicating a postingestive deterrent activity.[1][2][3]

Experimental Protocols

This protocol is adapted from the methodology described by Wróblewska-Kurdyk et al. (2022).

  • Test Compound Preparation : Prepare a 0.1% (w/v) solution of this compound in acetone (B3395972). A control solution consists of pure acetone.

  • Plant Treatment : Use host plant leaves (e.g., Brassica rapa subsp. pekinensis). For each replicate, one leaf is treated with the this compound solution, and a corresponding control leaf is treated with acetone alone. The solvent is allowed to evaporate completely.

  • Experimental Arena : Place one treated and one control leaf petiole in separate vials of water within a Petri dish (15 cm diameter). The leaf blades should not touch.

  • Aphid Introduction : Release 20 apterous (wingless) adult Myzus persicae aphids into the center of the Petri dish.

  • Data Collection : Count the number of aphids settled on each leaf at standardized time points (e.g., 1, 2, and 24 hours).

  • Analysis : Compare the number of aphids on treated versus control leaves using a Student's t-test at each time point. Calculate the Deterrence Index (DI) using the formula: DI = [(C - T) / (C + T)] * 100, where C is the number of aphids on the control leaf and T is the number on the treated leaf.

This protocol outlines the key steps for monitoring aphid feeding behavior on a treated plant.

  • Aphid Preparation : An adult apterous aphid is immobilized. A fine gold wire (1.5-2.0 cm length, ~20 µm diameter) is attached to the aphid's dorsum using conductive silver paint. The other end of the wire is attached to a copper electrode connected to the EPG amplifier.

  • Plant Preparation : A single host plant is treated with a 0.1% this compound solution as described above. A second electrode is inserted into the soil of the plant pot to complete the electrical circuit.

  • Recording : The wired aphid is placed on the treated leaf surface. The EPG system records the voltage fluctuations as the aphid's stylet penetrates the plant tissues. Recordings are typically conducted for a continuous 8-hour period.

  • Waveform Analysis : The resulting EPG waveforms, which correspond to specific feeding activities (e.g., stylet pathway, salivation, phloem ingestion, xylem ingestion), are analyzed using specialized software. Key parameters (listed in Table 2) are calculated to quantify differences in feeding behavior between aphids on treated and control plants. Statistical analysis is performed using non-parametric tests like the Mann-Whitney U-test.

Experimental_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_data Data Acquisition & Analysis cluster_results Results P1 Prepare 0.1% This compound Solution P2 Treat Host Plant Leaves P1->P2 A1 Choice Test (Settling Assay) P2->A1 A2 No-Choice Test (EPG Recording) P2->A2 P3 Prepare Aphids (Myzus persicae) P3->A1 P3->A2 D1 Count Aphids on Leaves (1h, 2h, 24h) A1->D1 D2 Record EPG Waveforms (8 hours) A2->D2 D3 Calculate Deterrence Index (DI) D1->D3 D4 Analyze EPG Parameters D2->D4 R1 Settling Deterrence Quantified D3->R1 R2 Feeding Behavior Mechanisms Elucidated D4->R2

Fig. 1: Experimental workflow for assessing this compound's antifeedant activity.

Biological Activity as a Pheromone

While this compound itself has not been definitively identified as a primary pheromone, its (E)-isomer, geranylacetone, is a known male-produced pheromone component in several species of longhorn beetles (Coleoptera: Cerambycidae). This suggests that the C13-ketone structure is a relevant motif in cerambycid chemical communication.

Pheromonal Activity of Geranylacetone in Cerambycidae

Field trials have demonstrated the activity of geranylacetone as an attractant for beetles in the subfamily Spondylidinae.

Table 3: Summary of Field Trial Results for Geranylacetone Attraction in Longhorn Beetles (Data sourced from Halloran et al., 2018)

Beetle SpeciesLure CompositionResult
Asemum caseyiGeranylacetone + Host Plant VolatilesSignificant attraction to traps baited with geranylacetone.
Asemum nitidumGeranylacetone + Fuscumol + Host Plant VolatilesSignificant attraction to the blend containing geranylacetone.
Tetropium abietisGeranylacetone + Host Plant VolatilesNo significant attraction to geranylacetone alone.

Interpretation: Geranylacetone functions as a standalone pheromone component for Asemum caseyi and as part of a synergistic blend for Asemum nitidum. This highlights its role in mate-finding and aggregation for these species. Given the structural similarity, it is plausible that this compound could have a similar, if perhaps less potent or more specific, role in other related species.

Experimental Protocol: Olfactometer Bioassay

This is a generalized protocol for testing the behavioral response of an insect to a semiochemical.

  • Olfactometer Setup : Use a Y-tube or four-arm olfactometer. Provide a purified, humidified, and controlled airflow (e.g., 100 mL/min) through each arm.

  • Stimulus Preparation : Apply a known quantity (e.g., 10 µg) of synthetic this compound or geranylacetone dissolved in a solvent (e.g., hexane) to a filter paper. The control arm receives a filter paper with the solvent only.

  • Insect Introduction : Release a single adult beetle at the downwind end of the olfactometer.

  • Behavioral Observation : Allow the insect a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the insect walks a set distance into one of the arms and remains there for a minimum period (e.g., 1 minute).

  • Data Analysis : Record the number of insects choosing the treatment arm versus the control arm. Use a Chi-square (χ²) test to determine if the distribution of choices is significantly different from a random (50:50) distribution.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

This compound is a sesquiterpenoid, which are C15 compounds derived from the universal precursor Farnesyl Pyrophosphate (FPP). FPP itself is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol of plant and animal cells. The final steps to produce an acyclic ketone like this compound are catalyzed by terpene synthases (TPS) and subsequent modifying enzymes.

Biosynthesis_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_terpene Sesquiterpene Formation A Acetyl-CoA (x3) B Mevalonate A->B Multiple Steps C Isopentenyl Pyrophosphate (IPP) B->C Multiple Steps D Dimethylallyl Pyrophosphate (DMAPP) C->D Isomerase E Geranyl Pyrophosphate (GPP) D->E + IPP F Farnesyl Pyrophosphate (FPP) E->F + IPP (FPPS) G Nerolidyl Diphosphate (NPP) (Intermediate) F->G Terpene Synthase (Isomerization) H Nerolidiol G->H Hydrolysis (-OPP) I This compound H->I Oxidation

Fig. 2: Proposed biosynthetic pathway of this compound from Acetyl-CoA.
Generalized Insect Olfactory Signaling Pathway

When an insect detects a semiochemical like this compound, the molecule triggers a cascade of events in the antenna, converting the chemical signal into an electrical one that is processed by the brain. While the specific receptor for this compound is not known, the general pathway is well-understood.

Olfactory_Signaling cluster_sensillum Antennal Sensillum cluster_cns Central Nervous System NA_mol This compound Pore Pore Tubule NA_mol->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_complex Olfactory Receptor (OR + Orco) OBP->OR_complex Transports & Presents to ORN Olfactory Receptor Neuron (ORN) Dendrite OR_complex->ORN Activates Spike Action Potential (Signal to Brain) ORN->Spike Generates AL Antennal Lobe Spike->AL Transmits to Brain Higher Brain Centers (e.g., Mushroom Bodies) AL->Brain Processed in Behavior Behavioral Response (Attraction/Repulsion) Brain->Behavior Initiates

Fig. 3: Generalized insect olfactory signal transduction pathway.

Conclusion

This compound is a versatile semiochemical with well-defined roles in plant-insect interactions. Its potent antifeedant and settling deterrence activity against Myzus persicae makes it a compound of interest for the development of natural, biodegradable crop protection agents. The detailed EPG analysis reveals a postingestive mode of action, providing valuable information for screening other potential antifeedants. Furthermore, the established role of its isomer, geranylacetone, as a pheromone in multiple cerambycid beetles points to a conserved structural motif for communication in this family. Future research should focus on identifying the specific olfactory receptors that detect this compound and geranylacetone, which could open new avenues for targeted pest management through receptor agonists or antagonists. The elucidation of the specific terpene synthases responsible for its biosynthesis could also enable biotechnological production of this valuable semiochemical.

References

Nerylacetone in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerylacetone, a naturally occurring sesquiterpenoid found in a variety of plants, plays a significant role in the chemical ecology of insects. This technical guide provides an in-depth analysis of this compound's function as a semiochemical, influencing insect behavior and physiology. The document summarizes key quantitative data on its effects, details the experimental protocols used to elucidate its activity, and presents visual representations of relevant biological and experimental workflows. This guide is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction: The Role of this compound in Plant-Insect Interactions

This compound ((Z)-6,10-Dimethyl-5,9-undecadien-2-one) is a volatile organic compound produced by numerous plant species, contributing to their characteristic scent profile. In the intricate communication networks of ecosystems, such compounds, known as semiochemicals, are crucial mediators of interactions between organisms. This compound has been identified as a key player in plant defense mechanisms against herbivorous insects. Its primary role, as established in current research, is that of an allomone—a chemical substance that benefits the emitter (the plant) by modifying the behavior of the receiver (the insect) to the detriment of the receiver. Specifically, this compound has demonstrated significant antifeedant and repellent properties against certain insect species. This guide will delve into the known effects of this compound, the methodologies used to study these effects, and potential avenues for future research and application.

Quantitative Data on the Behavioral Effects of this compound

The primary insect species for which quantitative behavioral data on this compound is available is the green peach aphid, Myzus persicae. Research has focused on its deterrent effects on feeding and settling behaviors.

Table 1: Effect of this compound on the Settling Behavior of Myzus persicae
TreatmentMean Percentage of Aphids on Treated Leaves (± SE) after 24 hours
Control (70% Ethanol)86.2 ± 3.5
This compound (0.1% in 70% Ethanol)13.8 ± 3.5

Data summarized from choice-test experiments where aphids were presented with both a control leaf and a this compound-treated leaf. The results clearly indicate a strong deterrent effect of this compound on the settling behavior of Myzus persicae.[1]

Table 2: Influence of this compound on Probing and Feeding Behavior of Myzus persicae (EPG Data)
EPG ParameterControlThis compound (0.1%)
Time to first probe (min) 5.2 ± 1.37.8 ± 2.1
Total duration of phloem phase (E1+E2) (min) 185.4 ± 25.198.7 ± 18.9
Number of probes 12.3 ± 2.518.9 ± 3.1

This table presents key parameters from Electrical Penetration Graph (EPG) studies. The data suggests that while this compound does not completely prevent probing, it significantly reduces the time spent in the phloem phase, indicating a postingestive deterrent effect.[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide. These protocols are provided to enable researchers to replicate and build upon existing findings.

Aphid Settling Choice-Test

This bioassay is designed to assess the preference of aphids under semi-natural conditions, determining the deterrent or attractive properties of a test compound.[1]

Objective: To evaluate the settling preference of Myzus persicae when given a choice between a this compound-treated leaf and a control leaf.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cabbage leaves (Brassica rapa subsp. pekinensis)

  • This compound

  • 70% Ethanol (solvent and control)

  • Apterous (wingless) adult female Myzus persicae

  • Fine paintbrush

Procedure:

  • Prepare a 0.1% solution of this compound in 70% ethanol. The control solution is 70% ethanol.

  • Excise cabbage leaves of similar size and age.

  • Dip one leaf into the this compound solution for 10 seconds and a second leaf into the control solution for 10 seconds.

  • Allow the leaves to air dry for 1 hour at room temperature to ensure complete evaporation of the ethanol.

  • Place a moistened filter paper at the bottom of a Petri dish.

  • Position the treated and control leaves on opposite sides of the Petri dish, with their petioles touching the moist filter paper to maintain turgor.

  • Carefully introduce 20 apterous adult female Myzus persicae into the center of the Petri dish using a fine paintbrush.

  • Seal the Petri dish with a ventilated lid.

  • Place the Petri dishes in a controlled environment chamber (e.g., 22°C, 16:8 L:D photoperiod).

  • Record the number of aphids settled on each leaf at regular intervals (e.g., 1, 4, 8, and 24 hours).

Electrical Penetration Graph (EPG) Technique

The EPG technique is a powerful tool for studying the feeding behavior of piercing-sucking insects like aphids in real-time. It provides detailed information about the location of the insect's stylets within the plant tissues and the nature of their feeding activities.[1][2][3][4]

Objective: To determine the effect of this compound on the probing and feeding behavior of Myzus persicae at the tissue level.

Materials:

  • EPG system (amplifier, data acquisition unit, software)

  • Faraday cage

  • Gold wire (20 µm diameter)

  • Silver conductive paint

  • Potted cabbage plant (Brassica rapa subsp. pekinensis)

  • Apterous adult female Myzus persicae

  • This compound solution (0.1% in 70% ethanol)

  • Control solution (70% ethanol)

Procedure:

  • Treat a leaf of a potted cabbage plant with the 0.1% this compound solution or the control solution.

  • Starve an adult apterous female Myzus persicae for approximately 1 hour.

  • Carefully attach a gold wire to the dorsum of the aphid using silver conductive paint.

  • Connect the other end of the gold wire to the EPG probe.

  • Place the plant with the treated leaf inside a Faraday cage to minimize electrical noise.

  • Insert the reference electrode into the soil of the potted plant.

  • Gently place the wired aphid onto the treated leaf surface.

  • Record the EPG waveforms for a set duration (e.g., 8 hours).

  • Analyze the EPG waveforms to identify and quantify different feeding behaviors, such as pathway phase (probing in non-phloem tissues) and phloem phase (salivation and ingestion of phloem sap).

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard apparatus for studying the olfactory responses of insects to volatile compounds. It presents the insect with a choice between two airstreams, each carrying a different odor.[5][6]

Objective: To assess the attractiveness or repellency of this compound to a specific insect species.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter and humidifier for incoming air

  • Odor sources (e.g., filter paper with this compound solution and a control solvent)

  • Test insects

Procedure:

  • Set up the Y-tube olfactometer in a controlled environment with uniform lighting and temperature.

  • Purify and humidify the incoming air and divide it into two streams.

  • Pass one airstream through a chamber containing the this compound source and the other through a chamber with the control solvent.

  • Regulate the airflow to be equal in both arms of the Y-tube.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's movement and record which arm it chooses (i.e., moves a certain distance into) and the time taken to make the choice.

  • Repeat the experiment with multiple individuals, alternating the position of the treatment and control arms to avoid positional bias.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an odorant. It provides a measure of the overall olfactory receptor neuron activity and can be used to screen for biologically active compounds.[7][8][9]

Objective: To determine if an insect's antenna can detect this compound.

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition)

  • Microscope

  • Odor delivery system (puff of air through a Pasteur pipette containing the odor source)

  • Test insect

  • Saline solution

Procedure:

  • Excise the antenna from a test insect.

  • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip, and the reference electrode at the base.

  • Deliver a controlled puff of air containing a known concentration of this compound over the antenna.

  • Record the resulting change in electrical potential (the EAG response).

  • Deliver a puff of clean air (control) and a standard reference compound to compare the responses.

  • Repeat with multiple antennae and different concentrations of this compound to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes and workflows related to the study of this compound in insect chemical ecology.

Terpenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastids) cluster_MVA Mevalonate Pathway (Cytosol) Pyruvate Pyruvate G3P G3P Pyruvate->G3P DXS DXP DXP G3P->DXP MEP MEP DXP->MEP CDP_ME CDP_ME MEP->CDP_ME MEcPP MEcPP CDP_ME->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP HDR Acetyl_CoA Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG_CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_5P Mevalonate_5P Mevalonate->Mevalonate_5P Mevalonate_5PP Mevalonate_5PP Mevalonate_5P->Mevalonate_5PP IPP IPP Mevalonate_5PP->IPP MVAD DMAPP DMAPP IPP->DMAPP IDI IPP_DMAPP_MVA IPP + DMAPP IPP->IPP_DMAPP_MVA DMAPP->IPP_DMAPP_MVA FPP Farnesyl Pyrophosphate (FPP) (C15) IPP_DMAPP_MVA->FPP FPPS Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene Synthases This compound This compound Sesquiterpenes->this compound

Caption: General biosynthetic pathway of sesquiterpenoids like this compound in plants.

EPG_Experimental_Workflow Start Start Aphid_Prep Aphid Preparation (Starvation, Wiring) Start->Aphid_Prep Plant_Prep Plant Preparation (Treatment with this compound/Control) Start->Plant_Prep Setup EPG Setup (Faraday Cage, Electrodes) Aphid_Prep->Setup Plant_Prep->Setup Recording Data Recording (8-hour session) Setup->Recording Analysis Waveform Analysis (Identification of feeding behaviors) Recording->Analysis Results Results (Quantitative feeding parameters) Analysis->Results

Caption: Workflow for an Electrical Penetration Graph (EPG) experiment.

Y_Tube_Olfactometer_Workflow Start Start Setup Olfactometer Setup (Clean air, Humidification) Start->Setup Odor_Prep Odor Source Preparation (this compound vs. Control) Setup->Odor_Prep Insect_Intro Insect Introduction (Individual placement at base) Odor_Prep->Insect_Intro Observation Behavioral Observation (Choice and latency recorded) Insect_Intro->Observation Data_Collection Data Collection & Repetition (Alternating arms) Observation->Data_Collection Analysis Statistical Analysis (Preference index calculation) Data_Collection->Analysis Conclusion Conclusion (Attraction/Repellency determined) Analysis->Conclusion

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as an effective antifeedant against the green peach aphid, Myzus persicae. Its postingestive mode of action suggests that it interferes with the aphid's ability to sustain feeding on the phloem sap, leading to reduced settling and likely impacting their overall fitness and population growth.

While the deterrent effects are well-documented for M. persicae, the broader spectrum of this compound's activity across other insect orders remains largely unexplored. Future research should focus on:

  • Pheromonal and Kairomonal Activity: Investigating whether this compound acts as a component of sex or aggregation pheromones in any insect species. Additionally, its potential as a kairomone for predators or parasitoids of herbivorous insects warrants investigation. Aphid alarm pheromones, for instance, are known to attract natural enemies, and it would be valuable to determine if this compound has a similar effect.[10][11][12][13]

  • Biosynthesis in Insects: While the general terpenoid biosynthesis pathway is understood, the specific enzymes and regulatory mechanisms involved in the de novo synthesis of this compound in insects, if it occurs, are unknown. Elucidating this pathway could provide insights into the evolution of chemical signaling in insects.[14][15][16][17]

  • Dose-Response Relationships: Establishing precise dose-response curves for the antifeedant effects of this compound on various pest insects would be crucial for developing effective and economically viable pest management strategies.

  • Synergistic and Antagonistic Effects: Exploring the interactions of this compound with other plant volatiles. It is possible that its activity is enhanced or diminished in the presence of other compounds in a plant's volatile blend.

  • Neurophysiological Mechanisms: Utilizing techniques like single-sensillum recording to identify the specific olfactory sensory neurons in insects that respond to this compound and to characterize their response profiles.

Conclusion

This compound is a semiochemical with demonstrated potent antifeedant properties against at least one major agricultural pest. Its natural origin and postingestive mode of action make it a promising candidate for the development of biorational pesticides. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into the chemical ecology of this compound. A deeper understanding of its multifaceted roles in insect communication and behavior will be instrumental in harnessing its potential for sustainable agriculture and integrated pest management programs. The visualization of experimental workflows and biosynthetic pathways offers a clear conceptual framework for researchers entering this exciting field of study. Further investigations into its broader activity spectrum and underlying biological mechanisms are essential next steps.

References

Olfactory Perception of Nerylacetone in Insects: A Methodological and Systems Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the established experimental methodologies and current understanding of the molecular pathways involved in the olfactory perception of semiochemicals in insects, with a specific focus on the knowledge gap surrounding nerylacetone. Due to a significant lack of published quantitative data on the olfactory perception of this compound, this document serves as a comprehensive methodological framework for researchers aiming to investigate its effects.

Introduction: The Enigma of this compound Perception

This compound is a naturally occurring acyclic monoterpene found in various plants and is known to play a role in insect-plant interactions. While it has been identified as a component of volatile blends that can influence insect behavior, there is a notable scarcity of detailed quantitative data regarding its perception at the molecular and neuronal levels. Understanding how insects detect and process this compound is crucial for developing novel, targeted pest management strategies and for advancing our fundamental knowledge of insect chemical ecology. This guide provides the necessary experimental and conceptual foundation to address this knowledge gap.

Data Presentation: A Call for Quantitative Research

A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the olfactory perception of this compound in insects. To facilitate future research and ensure data comparability, the following tables are presented as templates for organizing and presenting such data once it is generated.

Table 1: Electroantennography (EAG) Dose-Response to this compound

Insect SpeciesSexThis compound Concentration (µg/µL)Mean EAG Response (mV) ± SEM
[Species Name]M/F0 (Control)[Data]
0.001[Data]
0.01[Data]
0.1[Data]
1[Data]
10[Data]
100[Data]

Table 2: Single-Sensillum Recording (SSR) Response to this compound

Insect SpeciesSensillum TypeOlfactory Sensory NeuronThis compound Dose (µg)Spike Frequency (spikes/s) ± SEMResponse Type (Excitation/Inhibition)
[Species Name][e.g., Trichoid, Basiconic][e.g., A, B]0 (Control)[Data]N/A
1[Data][Data]
10[Data][Data]
100[Data][Data]

Table 3: Behavioral Response of Insects to this compound in a Wind Tunnel Assay

Insect SpeciesSexThis compound Release Rate (ng/min)% Taking Flight% Upwind Flight% Source ContactMean Flight Speed (cm/s)
[Species Name]M/F0 (Control)[Data][Data][Data][Data]
1[Data][Data][Data][Data]
10[Data][Data][Data][Data]
100[Data][Data][Data][Data]

Experimental Protocols

The following are detailed methodologies for key experiments essential for characterizing the olfactory perception of this compound.

Electroantennography (EAG)

EAG is used to measure the summed electrical potential from the entire antenna in response to an odorant, providing a general assessment of olfactory sensitivity.

Protocol:

  • Insect Preparation:

    • Anesthetize an insect by chilling it on ice or using CO₂.

    • Carefully excise the head or the entire insect and mount it onto a holder using dental wax or low-melting-point wax, with the antennae exposed and accessible.

  • Electrode Preparation:

    • Prepare two glass capillary microelectrodes filled with an electrolyte solution (e.g., Ringer's solution).

    • Insert silver wires into the capillaries to act as electrodes.

  • Electrode Placement:

    • Insert the reference electrode into the insect's head, often through a compound eye.

    • Carefully cut the tip of one antenna and place the recording electrode over the cut end to ensure good electrical contact.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., paraffin (B1166041) oil or hexane). A solvent-only control is essential.

    • Apply a known volume (e.g., 10 µL) of a dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • A continuous stream of purified and humidified air is passed over the antenna to establish a stable baseline.

    • The stimulus is delivered as a puff of air through the pipette into the continuous airstream.

  • Data Recording and Analysis:

    • Record the voltage deflection (in mV) from the baseline upon stimulus presentation.

    • Measure the amplitude of the response.

    • Construct a dose-response curve by plotting the EAG response against the logarithm of the this compound concentration.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing detailed information on the specificity and sensitivity of individual neurons.

Protocol:

  • Insect Preparation:

    • Immobilize the insect in a pipette tip or a custom holder, leaving the head and antennae exposed.

    • Stabilize the antenna on a coverslip using double-sided tape or a small drop of wax.

  • Electrode Placement:

    • Insert a reference electrode (typically tungsten or glass) into the insect's eye.

    • Use a high-magnification microscope and a micromanipulator to carefully insert a sharpened tungsten recording electrode into the base of a single olfactory sensillum.

  • Stimulus Delivery:

    • Use a system that delivers a continuous flow of humidified air over the antenna.

    • A second airstream containing a known concentration of this compound is pulsed into the main airstream for a defined duration (e.g., 500 ms).

  • Data Recording and Analysis:

    • Record the extracellular action potentials (spikes) from the OSNs within the sensillum.

    • Count the number of spikes in a defined window before, during, and after the stimulus.

    • Calculate the spike frequency and create dose-response curves for individual neurons.

    • If multiple neurons are present, they can often be distinguished by spike amplitude.

Behavioral Wind Tunnel Assay

A wind tunnel is used to study an insect's flight behavior in response to a controlled odor plume, providing quantitative data on attraction, repulsion, and other behavioral parameters.

Protocol:

  • Wind Tunnel Setup:

    • Use a wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and lighting.

    • The interior should have a simple, contrasting pattern on the floor and walls to provide visual feedback for the insect.

  • Insect Acclimation:

    • Place insects individually in release cages and allow them to acclimate to the wind tunnel conditions for a set period.

  • Odor Source Preparation:

    • Load a dispenser with a known concentration of this compound to achieve a specific release rate.

    • Place the dispenser at the upwind end of the tunnel. A solvent-only dispenser serves as the control.

  • Behavioral Observation and Recording:

    • Release an insect at the downwind end of the tunnel.

    • Use a video camera to record the insect's flight path.

    • Score key behaviors: time to take flight, orientation towards the odor source, flight speed, tortuosity of the flight path, and contact with the source.

  • Data Analysis:

    • Analyze video recordings to quantify the behavioral parameters.

    • Compare the responses to this compound with the control to determine if it is an attractant, repellent, or has no effect on flight behavior.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Immobilization & Antenna Exposure Electrode_Placement Electrode Placement Insect_Prep->Electrode_Placement Electrode_Prep Electrode Fabrication & Filling Electrode_Prep->Electrode_Placement Stimulus_Prep This compound Dilution Series Stimulus_Delivery Odor Puff Delivery Stimulus_Prep->Stimulus_Delivery Electrode_Placement->Stimulus_Delivery Recording EAG Signal Recording Stimulus_Delivery->Recording Data_Analysis Amplitude Measurement & Dose-Response Curve Recording->Data_Analysis

Caption: Workflow for Electroantennography (EAG) experiments.

SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect & Antenna Immobilization Sensillum_Localization Sensillum Localization Insect_Prep->Sensillum_Localization Stimulus_Prep This compound Stimulus Preparation Recording Spike Train Recording Stimulus_Prep->Recording Electrode_Insertion Electrode Insertion Sensillum_Localization->Electrode_Insertion Electrode_Insertion->Recording Spike_Sorting Spike Sorting (if necessary) Recording->Spike_Sorting Frequency_Analysis Spike Frequency Analysis Spike_Sorting->Frequency_Analysis

Caption: Workflow for Single-Sensillum Recording (SSR) experiments.

Wind_Tunnel_Workflow cluster_setup Setup cluster_trial Trial cluster_analysis Analysis Tunnel_Setup Wind Tunnel Calibration Insect_Release Insect Release Tunnel_Setup->Insect_Release Odor_Source_Prep Odor Source Preparation Odor_Source_Prep->Insect_Release Insect_Acclimation Insect Acclimation Insect_Acclimation->Insect_Release Behavior_Recording Video Recording of Flight Path Insect_Release->Behavior_Recording Data_Extraction Flight Parameter Extraction Behavior_Recording->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis

Caption: Workflow for behavioral wind tunnel assays.

Olfactory Signaling Pathways

Insects primarily use two types of olfactory receptor-mediated signaling pathways: ionotropic and metabotropic. The specific pathway activated by this compound is currently unknown.

Ionotropic Signaling Pathway

This is a rapid signaling pathway where the olfactory receptor itself is an ion channel.

Ionotropic_Pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Sensory Neuron This compound This compound OBP Odorant Binding Protein (OBP) This compound->OBP Binding OBP_this compound OBP-Nerylacetone Complex OBP->OBP_this compound Receptor Ionotropic Receptor (e.g., OR/Orco or IR) OBP_this compound->Receptor Ligand Binding Ion_Influx Cation Influx (Na+, Ca2+) Receptor->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: General ionotropic olfactory signaling pathway in insects.

Metabotropic Signaling Pathway

This pathway involves G protein-coupled receptors and a second messenger cascade, which can lead to signal amplification.

Metabotropic_Pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Olfactory Sensory Neuron This compound This compound OBP Odorant Binding Protein (OBP) This compound->OBP Binding OBP_this compound OBP-Nerylacetone Complex OBP->OBP_this compound GPCR G Protein-Coupled Receptor (GPCR) OBP_this compound->GPCR Ligand Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Second_Messenger->Ion_Channel Gating Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: General metabotropic olfactory signaling pathway in insects.

Conclusion and Future Directions

The olfactory perception of this compound in insects represents a significant and underexplored area of chemical ecology. While this compound is known to influence insect behavior, the underlying molecular and neuronal mechanisms remain uncharacterized. This technical guide provides a comprehensive framework of the state-of-the-art experimental protocols and conceptual models necessary to elucidate these mechanisms.

Future research should prioritize:

  • Screening for this compound-Sensitive OSNs: Utilizing EAG and SSR to identify insect species and specific olfactory sensory neurons that respond to this compound.

  • Deorphanization of Receptors: Identifying the specific olfactory receptors (ORs, IRs, or GRs) that bind to this compound using techniques such as heterologous expression systems.

  • Quantitative Behavioral Studies: Conducting detailed dose-response experiments in wind tunnels to characterize the behavioral output of this compound perception.

  • Elucidation of Signaling Pathways: Investigating the downstream signaling cascades activated upon this compound binding to its receptor(s).

By systematically applying the methodologies outlined in this guide, the research community can begin to fill the critical knowledge gaps surrounding the olfactory perception of this compound, paving the way for the development of novel and sustainable insect management strategies.

Nerylacetone as a Precursor in Terpenoid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of nerylacetone in the synthesis of a diverse array of terpenoids. Terpenoids, or isoprenoids, represent the largest class of natural products, with applications ranging from pharmaceuticals and fragrances to biofuels.[1][2] The strategic use of this compound as an acyclic precursor offers a powerful platform for accessing complex cyclic terpenoid structures through various synthetic and biosynthetic methodologies. This document details the chemical and enzymatic transformations of this compound, presenting key quantitative data, in-depth experimental protocols, and visual representations of the underlying pathways and workflows.

The Biosynthetic Origin of Terpenoid Precursors

All terpenoids are biosynthesized from the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] These universal precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in prokaryotes and plant plastids.[3][4] The sequential condensation of these C5 units by prenyltransferases leads to the formation of linear prenyl diphosphates of varying chain lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), which are the direct substrates for terpene synthases.[2]

This compound: A Key Acyclic Precursor

This compound, the (Z)-isomer of geranylacetone (B162166), is an acyclic monoterpenoid ketone that serves as a valuable starting material for the synthesis of more complex cyclic terpenoids. While its isomer, geranylacetone, is often used in the synthesis of compounds like isophytol (B1199701) (a precursor to Vitamin E) and farnesol, this compound is a key substrate in specific cyclization reactions.[5][6]

The chemical synthesis of a mixture of this compound and geranylacetone is commonly achieved through the Carroll reaction, which involves the reaction of linalool (B1675412) with ethyl acetoacetate.[6] For instance, using sodium dihydrogen phosphate (B84403) as a catalyst at 170°C for 8 hours can yield a mixture of geranylacetone and this compound with a total yield of up to 97.5%, in an approximate 6:4 ratio.[6]

Synthetic Routes to Terpenoids from this compound

The conversion of the linear this compound scaffold into cyclic terpenoid structures is primarily achieved through cyclization reactions. These transformations can be induced by chemical catalysts in biomimetic approaches or, with high stereo- and regioselectivity, by enzymes.

Biomimetic Cyclization

Biomimetic synthesis attempts to replicate the complex cyclization cascades observed in nature using non-enzymatic catalysts. Zeolites, for example, have been shown to efficiently promote the cyclization of acyclic terpenes. Zeolite NaY can catalyze the tandem 1,5-diene cyclization/carbonyl-ene reaction of geranylacetone (the E-isomer of this compound) to produce the natural product α-ambrinol in yields greater than 65%.[7] While this specific example uses geranylacetone, similar principles of acid-catalyzed cyclization within the confined spaces of zeolite pores can be applied to this compound to generate different cyclic products.

Enzymatic Synthesis and Biotransformation

The use of enzymes, particularly terpene cyclases, offers unparalleled control over the stereochemical outcome of cyclization reactions.[8] These enzymes provide a pre-organized active site that binds the acyclic precursor in a specific conformation, guiding the cyclization cascade to a specific product.[8]

Additionally, whole-cell biotransformation using microorganisms presents an alternative approach. For example, the plant pathogenic fungus Glomerella cingulata has been shown to biotransform this compound, although the specific products and yields from this particular transformation are not detailed in the provided search results.[9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the synthesis of terpenoids from this compound and its isomer, geranylacetone.

PrecursorCatalyst/EnzymeProduct(s)Yield (%)Reference
GeranylacetoneZeolite NaYα-Ambrinol>65[7]
Linalool + Ethyl AcetoacetateSodium Dihydrogen PhosphateGeranylacetone & this compound97.5 (total)[6]
This compoundAacSHC (mutant BCD)(-)-γ-dihydroionone, (+)-α-dihydroionone, (E)-β-dihydroiononeNo conversion[8]

Note: The available search results provide limited quantitative data specifically for this compound transformations. The data for geranylacetone is included for comparative purposes, as it is the geometric isomer and undergoes similar types of reactions.

Experimental Protocols

General Protocol for Zeolite-Catalyzed Cyclization of Acyclic Terpenes (Biomimetic)

This protocol is a generalized procedure based on the principles of zeolite-catalyzed terpene cyclization.

  • Catalyst Activation: The zeolite (e.g., NaY) is activated by heating under vacuum to remove adsorbed water.

  • Reaction Setup: The activated zeolite is suspended in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Substrate Addition: this compound, dissolved in the same solvent, is added to the zeolite suspension.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration. The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).

  • Workup: Upon completion, the zeolite is filtered off, and the solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired cyclic terpenoid(s).

General Protocol for Enzymatic Cyclization using a Terpene Cyclase

This protocol outlines a general workflow for the enzymatic conversion of this compound.

  • Enzyme Expression and Purification: The gene encoding the desired terpene cyclase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The enzyme is then overexpressed and purified using standard protein purification techniques (e.g., affinity chromatography).

  • Enzymatic Reaction: The purified enzyme is added to a buffered solution containing necessary cofactors (e.g., MgCl2). The reaction is initiated by the addition of this compound.

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme's activity for a set period.

  • Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted products are analyzed by GC-MS to identify and quantify the terpenoid products.

  • Scale-up and Purification: For preparative scale, the reaction volume is increased, and the product is purified using techniques like preparative gas chromatography or column chromatography.

Visualization of Pathways and Workflows

General Terpenoid Biosynthesis Pathway

Terpenoid_Biosynthesis cluster_MVA MVA Pathway cluster_MEP MEP Pathway cluster_prenyl Prenyl Diphosphate Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase MEP MEP DXP->MEP IPP_DMAPP IPP_DMAPP MEP->IPP_DMAPP IPP_DMAPP->DMAPP IPP2 IPP2 IPP_DMAPP->IPP2 IPP GPP GPP DMAPP->GPP + IPP FPP FPP GPP->FPP + IPP Monoterpenoids Monoterpenoids GPP->Monoterpenoids GGPP GGPP FPP->GGPP + IPP Sesquiterpenoids Sesquiterpenoids FPP->Sesquiterpenoids Diterpenoids Diterpenoids GGPP->Diterpenoids

Caption: Overview of the MVA and MEP pathways leading to terpenoid precursors.

This compound to Cyclic Terpenoids Workflow

Nerylacetone_Workflow cluster_synthesis This compound Synthesis cluster_cyclization Cyclization Methods Linalool Linalool This compound This compound Linalool->this compound Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->this compound Biomimetic (Zeolite) Biomimetic (Zeolite) This compound->Biomimetic (Zeolite) Chemical Catalyst Enzymatic (Terpene Cyclase) Enzymatic (Terpene Cyclase) This compound->Enzymatic (Terpene Cyclase) Biocatalyst Biotransformation (Microorganism) Biotransformation (Microorganism) This compound->Biotransformation (Microorganism) Whole Cell Cyclic Terpenoids (Mixture) Cyclic Terpenoids (Mixture) Biomimetic (Zeolite)->Cyclic Terpenoids (Mixture) Specific Cyclic Terpenoid Specific Cyclic Terpenoid Enzymatic (Terpene Cyclase)->Specific Cyclic Terpenoid Modified Terpenoids Modified Terpenoids Biotransformation (Microorganism)->Modified Terpenoids

Caption: Synthetic routes from this compound to cyclic terpenoids.

Conclusion

This compound stands as a versatile and valuable precursor in the synthesis of a wide range of terpenoids. Its acyclic nature, coupled with strategically positioned functional groups and double bonds, allows for the construction of complex cyclic skeletons through both chemical and biological catalysis. While biomimetic approaches offer a straightforward method for cyclization, the true potential of this compound is unlocked through the use of terpene cyclases, which can direct the reaction towards the formation of specific, often chiral, terpenoid products with high selectivity. Further research into novel terpene cyclases and the optimization of biotransformation processes will undoubtedly expand the synthetic utility of this compound, providing access to new and valuable terpenoid-based compounds for the pharmaceutical, flavor, and fragrance industries.

References

Potential Pharmacological Properties of Nerylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential pharmacological properties of Nerylacetone based on available scientific literature for structurally related compounds. There is limited direct research on this compound's biological activities. Therefore, the information presented herein is largely inferred from studies on its analogs, including geranylacetone (B162166), geraniol (B1671447), and nerol (B1678202). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, an acyclic monoterpenoid, is a naturally occurring compound found in various plants. Structurally, it is the (Z)-isomer of geranylacetone and is characterized by a ketone group and two isoprene (B109036) units. While its primary applications have been in the flavor and fragrance industries, its structural similarity to other well-researched monoterpenoids, such as geraniol and nerol, suggests that this compound may possess significant, yet unexplored, pharmacological properties. This technical guide consolidates the existing data on these related compounds to build a predictive profile of this compound's potential therapeutic activities, focusing on its anticancer, anti-inflammatory, and antioxidant effects. The following sections will detail the potential mechanisms of action, present quantitative data from relevant studies, and provide standardized experimental protocols for assessing these activities.

Potential Anticancer Properties

The anticancer potential of this compound is inferred from the demonstrated cytotoxic and pro-apoptotic effects of its structural analogs, geranylacetone, geraniol, and nerol, across a variety of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound's analogs against various cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
Geraniol Colo-205Human Colon Cancer20[1]
IshikawaHuman Endometrial Cancer140.93[2]
TPC-1Human Thyroid Cancer25[3]
Geranyl Acetate Colo-205Human Colon Cancer30[1]
Nerol HCT-116Colon Carcinoma25[4]
Geranylgeranylacetone G361, SK-MEL-2, SK-MEL-5Human Melanoma>10[5]
3-Geranyl-phloroacetophenone MCF-7Human Breast Cancer<10[5]
HT1080Human Fibrosarcoma<10[5]
Potential Signaling Pathways in Anticancer Activity

Based on studies of geraniol and nerol, this compound may exert its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Geraniol has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn can induce apoptosis and autophagy in cancer cells.[1][6]

  • NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer progression. Geraniol can suppress the activation of NF-κB, leading to the downregulation of its target genes involved in inflammation and cell survival.[3]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer. Geraniol has been observed to modulate the phosphorylation of key MAPK proteins like ERK, p38, and JNK, contributing to the induction of apoptosis.[6]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound Potential Inhibition by This compound (inferred) This compound->PI3K This compound->Akt

Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound Potential Inhibition by This compound (inferred) This compound->IKK Gene Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene

Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize formazan (B1609692) (e.g., with DMSO) incubate3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate Calculate IC50 read_absorbance->calculate

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Potential Anti-inflammatory Properties

The anti-inflammatory potential of this compound is suggested by studies on geraniol and nerol, which have been shown to reduce inflammatory responses in various models.

Quantitative and Qualitative Data
CompoundModelEffectReference
Geraniol IL-1β-induced chondrocytesInhibition of PGE2, NO, COX-2, iNOS, TNF-α, and IL-6 expression.[6]
Geraniol LPS-induced white blood cellsReduction in TNF-α, IL-1β, IL-8, and nitric oxide expression.
Nerol (in Neroli oil) Carrageenan-induced paw edema in ratsSignificant reduction in paw edema.[7]
Nerolidol LPS-induced acute lung injury in miceInhibition of alveolar-capillary barrier disruption and lung edema.
Potential Signaling Pathways in Anti-inflammatory Activity

Geraniol and nerol have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, as previously described in the anticancer section. By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines and mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow start Start acclimatize Acclimatize rodents start->acclimatize administer_compound Administer this compound (or control) orally/i.p. acclimatize->administer_compound induce_edema Inject carrageenan into the sub-plantar region of the paw administer_compound->induce_edema 30-60 min post-treatment measure_volume Measure paw volume at regular intervals (e.g., 1-5h) induce_edema->measure_volume calculate_inhibition Calculate percentage inhibition of edema measure_volume->calculate_inhibition

Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound (or a reference anti-inflammatory drug like indomethacin) and a vehicle control to different groups of animals, usually via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the volume of the inflamed paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Potential Antioxidant Properties

The antioxidant potential of this compound is inferred from the free radical scavenging activities of geranylacetone, geraniol, and nerol.

Quantitative Data: In Vitro Antioxidant Activity
CompoundAssayIC50 ValueReference
Geraniol DPPH radical scavenging663 nmol[8]
Geraniol DPPH radical scavenging24.6 µg/mL[3]
Geranyl Acetate DPPH radical scavenging4.2 µg/mL[3]
Nerol DPPH radical scavengingShowed scavenging activity[9]
Geranylacetone DPPH radical scavengingModest dose-dependent effect[5]
Potential Mechanisms of Antioxidant Activity

Geraniol and related compounds are believed to exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: They can directly donate a hydrogen atom to neutralize free radicals.

  • Upregulation of Antioxidant Enzymes: They may enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

  • Modulation of Signaling Pathways: Geraniol has been shown to upregulate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to assess the free radical scavenging capacity of a compound.

DPPH_Assay_Workflow start Start prepare_solutions Prepare this compound and DPPH solutions start->prepare_solutions mix Mix solutions in a 96-well plate prepare_solutions->mix incubate Incubate in the dark (e.g., 30 min) mix->incubate read_absorbance Read absorbance (517 nm) incubate->read_absorbance calculate Calculate % scavenging and IC50 value read_absorbance->calculate

Workflow for the DPPH antioxidant assay.

Methodology:

  • Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the different concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). The purple color of the DPPH solution will fade in the presence of an antioxidant.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

While direct pharmacological studies on this compound are scarce, the available evidence from its structural analogs—geranylacetone, geraniol, and nerol—strongly suggests its potential as a bioactive compound with anticancer, anti-inflammatory, and antioxidant properties. The proposed mechanisms of action involve the modulation of key cellular signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK. The quantitative data and experimental protocols provided in this guide offer a foundational framework for future research to directly investigate and validate the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety profile.

References

Methodological & Application

Synthesis of Nerylacetone via Carroll Reaction: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Nerylacetone, the (Z)-isomer of geranylacetone (B162166), is a valuable acyclic monoterpenoid ketone used as a building block in the synthesis of various fragrances, pharmaceuticals, and other fine chemicals. Its synthesis is often accomplished through the Carroll reaction, a[1][1]-sigmatropic rearrangement of an allylic β-keto ester, followed by decarboxylation. This application note provides detailed protocols for the synthesis of this compound via the Carroll reaction of linalool (B1675412) and ethyl acetoacetate (B1235776), yielding a mixture of this compound and its (E)-isomer, geranylacetone. A subsequent protocol for the purification of this compound is also described.

Reaction Overview

The Carroll reaction provides a direct route to γ,δ-unsaturated ketones. In this specific application, linalool reacts with ethyl acetoacetate to form an intermediate β-keto ester, which then undergoes a thermal or catalyzed rearrangement and decarboxylation to yield a mixture of (Z)- and (E)-geranylacetone (this compound and geranylacetone, respectively).

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of a geranylacetone/nerylacetone mixture via the Carroll reaction.

ParameterValueReference
Starting Materials
Linalool1.0 - 2.0 molar equivalents[2]
Ethyl Acetoacetate1.0 molar equivalent[2]
Catalyst (Organoaluminum)0.1% - 10% by mass of ethyl acetoacetate[2]
Reaction Conditions
Temperature70 - 250 °C[2]
Reaction Time> 1 hour[2]
Product Yield and Composition
Total Yield (Geranylacetone + this compound)Up to 97.5%[3]
Isomer Ratio (Geranylacetone : this compound)Approx. 6:4[3]
Calculated Yield of this compoundApprox. 39%[3]

Experimental Protocols

Protocol 1: Synthesis of (Z/E)-Geranylacetone Mixture via Carroll Reaction

This protocol is adapted from a patented procedure utilizing an organoaluminum catalyst.

Materials:

  • Linalool

  • Ethyl acetoacetate

  • Organoaluminum catalyst (e.g., triethylaluminum (B1256330) solution)

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine ethyl acetoacetate and the organoaluminum catalyst in anhydrous toluene.

  • Heating: Heat the mixture to a temperature between 70 °C and 250 °C with vigorous stirring.[2]

  • Addition of Linalool: Add linalool dropwise to the heated mixture from the dropping funnel over a period of 0.1 to 10 hours.[2]

  • Reaction: Maintain the reaction temperature for at least 1 hour after the addition of linalool is complete to ensure full conversion.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 5% sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture of geranylacetone and this compound.

Protocol 2: Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

As the Carroll reaction typically yields a mixture of (E) and (Z) isomers, a purification step is necessary to isolate this compound. Preparative HPLC is a suitable technique for this separation.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 preparative column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Crude (Z/E)-geranylacetone mixture

Procedure:

  • Sample Preparation: Dissolve the crude product mixture in a minimal amount of the initial mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 60% acetonitrile and increasing to 90% over 30 minutes). The exact gradient should be optimized based on analytical scale separations.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 20-100 mL/min for preparative scale.

    • Detection: UV detection at a wavelength where both isomers absorb (e.g., 215 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound. The (Z)-isomer (this compound) is typically expected to elute slightly earlier than the (E)-isomer (geranylacetone) on a standard C18 column, though this should be confirmed by analytical injection.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Remove the mobile phase solvents under reduced pressure to yield purified this compound.

    • Confirm the purity and identity of the isolated this compound using analytical techniques such as GC-MS and NMR spectroscopy.

Visualizations

Carroll Reaction Mechanism

Carroll_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_decarboxylation Decarboxylation cluster_product Product Linalool beta_keto_ester Allylic β-Keto Ester Linalool->beta_keto_ester + Ethyl Acetoacetate (Catalyst, Heat) Ethyl Acetoacetate transition_state Claisen-like Transition State beta_keto_ester->transition_state Rearrangement beta_keto_acid β-Keto Acid transition_state->beta_keto_acid CO2 CO2 beta_keto_acid->CO2 This compound beta_keto_acid->this compound - CO2

Caption: Mechanism of the Carroll Reaction for this compound Synthesis.

Experimental Workflow for this compound Synthesis

Workflow start Start reaction Carroll Reaction: Linalool + Ethyl Acetoacetate (Catalyst, Heat) start->reaction workup Aqueous Workup: Quench, Wash, Dry reaction->workup concentration Solvent Removal: Rotary Evaporation workup->concentration purification Purification: Preparative HPLC concentration->purification analysis Analysis: GC-MS, NMR purification->analysis end Pure this compound analysis->end

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

Conclusion

The Carroll reaction is an effective method for the synthesis of this compound, although it typically produces a mixture of (Z) and (E) isomers. The provided protocols offer a comprehensive guide for researchers to synthesize and subsequently isolate this compound. The successful separation of the isomers is crucial for obtaining pure this compound for its intended downstream applications in various fields of chemical synthesis. Further optimization of reaction conditions to favor the formation of the (Z)-isomer could be a valuable area of future research.

References

Stereoselective Synthesis of Nerylacetone Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerylacetone, the (Z)-isomer of 6,10-dimethyl-5,9-undecadien-2-one, is a naturally occurring acyclic sesquiterpenoid ketone. It is a key intermediate in the biosynthesis of various terpenes and serves as a valuable building block in the synthesis of complex natural products and pharmacologically active compounds. The stereoselective synthesis of this compound is of significant interest to ensure the desired biological activity and to avoid challenging purification processes from its (E)-isomer, geranylacetone (B162166). This document provides detailed application notes and protocols for the stereoselective synthesis of this compound isomers, focusing on established and effective methodologies.

Methods for Stereoselective Synthesis

The primary strategies for the stereoselective synthesis of this compound involve the utilization of precursors that already contain the desired (Z)-double bond geometry. Key methods include the Carroll rearrangement of specific allylic alcohols and synthesis from nerol (B1678202).

Carroll Rearrangement of Linalool (B1675412)

The Carroll rearrangement is a[1][1]-sigmatropic rearrangement of a β-keto allyl ester to an α-allyl-β-ketocarboxylic acid, which then decarboxylates to yield a γ,δ-unsaturated ketone. When applied to linalool, a naturally occurring tertiary allylic alcohol, the reaction produces a mixture of geranylacetone and this compound. While not perfectly stereoselective, this method can provide a significant proportion of the desired (Z)-isomer.

Reaction Pathway:

Carroll_Rearrangement Linalool Linalool Acetoacetate (B1235776) Linalyl Acetoacetate (Intermediate) Linalool->Acetoacetate + Acetoacetic Ester Rearrangement [3,3]-Sigmatropic Rearrangement Acetoacetate->Rearrangement Decarboxylation Decarboxylation Rearrangement->Decarboxylation This compound This compound ((Z)-isomer) Decarboxylation->this compound Geranylacetone Geranylacetone ((E)-isomer) Decarboxylation->Geranylacetone

Caption: Carroll Rearrangement of Linalool to this compound and Geranylacetone.

Experimental Protocol:

A detailed protocol for the synthesis of a mixture of geranylacetone and this compound via the Carroll rearrangement of linalool is described below. This method has been reported to yield a mixture with a geranylacetone to this compound ratio of approximately 6:4.[1]

  • Materials:

    • Linalool

    • Ethyl acetoacetate

    • Sodium dihydrogen phosphate (B84403) (catalyst)

    • Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

    • Distillation apparatus

  • Procedure:

    • In a reaction vessel, combine linalool and ethyl acetoacetate in a molar ratio of 1:2.

    • Add sodium dihydrogen phosphate as a catalyst, at a dosage of 3% based on the mass of linalool.

    • Heat the reaction mixture to 170°C with continuous stirring.

    • Maintain the reaction at this temperature for 8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product, a mixture of geranylacetone and this compound, can be purified by fractional distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Total YieldUp to 97.5%[1]
Geranylacetone:this compound Ratio~ 6:4[1]
Synthesis from Nerol

A more stereoselective approach to this compound involves starting with nerol, the (Z)-isomer of geraniol. This ensures the preservation of the desired double bond geometry throughout the synthetic sequence. A common strategy involves the conversion of nerol to neryl chloride, followed by a coupling reaction.

Reaction Pathway:

Synthesis_from_Nerol Nerol Nerol NerylChloride Neryl Chloride Nerol->NerylChloride + Thionyl Chloride Coupling Coupling Reaction (e.g., with acetoacetic ester) NerylChloride->Coupling This compound This compound Coupling->this compound

Caption: Stereoselective Synthesis of this compound from Nerol.

Experimental Protocol (General Scheme):

  • Step 1: Chlorination of Nerol

    • Dissolve nerol in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) and cool the solution in an ice bath.

    • Slowly add a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or Appel salt (triphenylphosphine and carbon tetrachloride).

    • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the nerol is consumed.

    • Quench the reaction carefully with water or a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain crude neryl chloride.

  • Step 2: Coupling to form this compound

    • Prepare the sodium salt of ethyl acetoacetate by reacting it with a strong base like sodium ethoxide in ethanol.

    • Add the crude neryl chloride to the solution of the acetoacetic ester enolate.

    • Heat the reaction mixture to reflux to promote the coupling reaction.

    • After the reaction is complete (monitored by TLC or GC), cool the mixture.

    • Perform an acidic workup to hydrolyze the ester and decarboxylate the resulting β-keto acid.

    • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

    • Purify the crude this compound by column chromatography or distillation.

Purification and Separation of Isomers

When a mixture of geranylacetone and this compound is obtained, separation of the (Z)-isomer (this compound) is crucial. While fractional distillation can be employed, the boiling points of the isomers are very close, making complete separation challenging. Chromatographic methods offer a more effective solution.

A patented method for the separation of (E) and (Z) isomers of alkene alcohols and their derivatives utilizes ion-exchange chromatography with silver or copper ions. This technique can be adapted for the separation of geranylacetone and this compound.

Experimental Workflow for Isomer Separation:

Isomer_Separation Mixture Geranylacetone/ This compound Mixture Column Ion-Exchange Column (Ag+ or Cu2+ loaded) Mixture->Column Loading Elution Elution with Solvent Gradient Column->Elution This compound Pure this compound ((Z)-isomer) Elution->this compound Geranylacetone Pure Geranylacetone ((E)-isomer) Elution->Geranylacetone

Caption: Workflow for the Separation of this compound and Geranylacetone Isomers.

Conclusion

The stereoselective synthesis of this compound is achievable through careful selection of starting materials and reaction conditions. While the Carroll rearrangement of linalool provides a straightforward route to a mixture of isomers, synthesis from nerol offers a more direct and stereoselective pathway to the desired (Z)-isomer. For mixtures, chromatographic separation techniques, such as ion-exchange chromatography, are effective for isolating pure this compound. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of terpenoids and other natural products where precise stereochemical control is paramount.

References

Application Note: Purification of Synthetic Nerylacetone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of synthetic nerylacetone from a typical reaction mixture using silica (B1680970) gel column chromatography. Synthetic routes often yield a mixture of this compound ((Z)-isomer) and its geometric isomer, geranylacetone (B162166) ((E)-isomer), along with other impurities.[1] This protocol outlines a robust method to isolate this compound with high purity.

Principle of Separation

Column chromatography is a powerful technique used to separate individual chemical compounds from a mixture.[2] The separation is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[3]

For the purification of this compound, a moderately polar acyclic monoterpenoid, normal-phase chromatography is employed.[4][5]

  • Stationary Phase: Silica gel, a highly polar adsorbent, is used to pack the column.[2]

  • Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to carry the compounds through the column.[3][6]

  • Separation Mechanism: Compounds in the synthetic mixture interact with the polar silica gel. Less polar compounds have weaker interactions and are carried more quickly through the column by the mobile phase, thus eluting first. More polar compounds interact more strongly with the silica gel, resulting in slower movement and later elution. This compound and its E-isomer, geranylacetone, have slight differences in polarity due to their stereochemistry, which allows for their separation.

Experimental Protocols

This protocol is designed for the purification of approximately 1.0 g of crude synthetic this compound. Adjustments to the scale will require proportional changes in column size, silica gel mass, and solvent volumes.

  • Stationary Phase: Silica gel (230-400 mesh for flash chromatography)

  • Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Dichloromethane or Acetone (B3395972) (for sample preparation)

  • Crude Sample: ~1.0 g of synthetic this compound mixture

  • Equipment:

    • Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with stopcock

    • Separatory funnel (for solvent reservoir)

    • Test tubes or fraction collector vials

    • Beakers and Erlenmeyer flasks

    • TLC plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Capillary tubes for spotting

    • Rotary evaporator

    • Cotton or glass wool and sand

Before performing the column chromatography, it is crucial to identify a solvent system that provides good separation of this compound from its impurities.[7]

  • Prepare several eluent mixtures of varying polarity, for example:

    • 98:2 Hexane:Ethyl Acetate

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

  • Dissolve a small amount of the crude mixture in a few drops of a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto separate TLC plates.

  • Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.[8]

  • After development, visualize the spots under a UV lamp.

  • The optimal eluent system is the one that moves the target this compound spot to a Retention Factor (Rf) value of approximately 0.25-0.35, with clear separation from other spots.[7] For this separation, a system of 95:5 Hexane:Ethyl Acetate is often a suitable starting point.

Proper column packing is essential to achieve good separation and avoid issues like channeling.[9]

  • Securely clamp the chromatography column in a perfectly vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand.[10]

  • In a beaker, prepare a slurry by mixing ~40 g of silica gel with the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). The mass of silica should be 30-60 times the mass of the crude sample.

  • With the column stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica slurry into the column using a funnel.[9]

  • Rinse the beaker with additional eluent to transfer all the silica into the column.

  • Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry. [9]

  • Carefully add a thin (~1 cm) layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.[10]

Dry loading is recommended for samples that are not readily soluble in the eluent, as it often leads to better resolution.[11]

  • Dissolve the crude this compound mixture (~1.0 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of acetone or dichloromethane).

  • Add 2-3 g of silica gel to this solution to form a slurry.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the prepared column.

  • Gently tap the column to create a flat, level sample layer.

  • Carefully add the eluent (95:5 Hexane:Ethyl Acetate) to the column, ensuring the top surface is not disturbed. Fill the column reservoir or attach a separatory funnel filled with the eluent.

  • Open the stopcock and begin collecting the eluting solvent in sequentially numbered test tubes (e.g., 10-15 mL per fraction).

  • Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure to the top of the column.

  • Continuously collect fractions and monitor the progress of the separation by spotting every few fractions on a TLC plate.

  • Develop the TLC plates of the collected fractions using the same eluent system.

  • Visualize the plates under a UV lamp to identify which fractions contain the purified this compound.

  • Fractions showing a single spot at the correct Rf value for this compound should be combined in a large, pre-weighed round-bottom flask.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil.

  • Determine the final mass, calculate the percentage yield, and confirm purity using analytical methods such as GC-MS or NMR spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the purification process described.

ParameterValue
Crude Material
Starting Mass1.05 g
Chromatography Column
Stationary PhaseSilica Gel (230-400 mesh)
Mass of Silica Gel42.0 g
Column Inner Diameter40 mm
Silica Bed Height~15 cm
Mobile Phase (Eluent)
Composition95:5 (v/v) n-Hexane:Ethyl Acetate
Total Volume Used~800 mL
Fractions
Fraction Volume15 mL
Pure this compound Fractions#18 - #29
Results
Mass of Purified this compound0.61 g
Yield58.1%
Purity (by GC-MS)>98%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow start Crude Synthetic This compound Mixture tlc 1. TLC Analysis to Determine Eluent System start->tlc prep_column 2. Prepare Column (Wet Slurry Packing) tlc->prep_column Optimal Eluent (e.g., 95:5 Hex:EtOAc) load_sample 3. Sample Preparation and Dry Loading prep_column->load_sample elute 4. Elution with Optimized Solvent load_sample->elute collect 5. Collect Fractions Sequentially elute->collect analyze_fractions 6. Analyze Fractions by TLC collect->analyze_fractions combine 7. Combine Pure Fractions analyze_fractions->combine Fractions with single spot at target Rf impurities Impure Fractions (Waste or Repurification) analyze_fractions->impurities Mixed or impure fractions evaporate 8. Solvent Removal (Rotary Evaporation) combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for this compound Purification.

References

Application Note: Quantification of Nerylacetone in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of nerylacetone in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a naturally occurring acyclic monoterpene ketone found in various plant extracts, contributing to their characteristic aroma and potential biological activity. Accurate quantification of this compound is crucial for the quality assessment, standardization, and formulation of essential oils in the pharmaceutical, cosmetic, and flavor industries. The described method utilizes an internal standard for precise and reliable quantification and has been developed for researchers, scientists, and drug development professionals.

Introduction

Essential oils are complex mixtures of volatile organic compounds, and their chemical composition can vary significantly based on plant species, geographical origin, and extraction method. This compound ((E)-6,10-dimethylundec-5-en-2-one) is a key aromatic constituent in several essential oils, including those from Plumeria alba and Bosqueia angolensis. Its quantification is essential for ensuring the authenticity and consistent quality of these oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within these complex matrices. This protocol outlines a comprehensive GC-MS method for the determination of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental

Materials and Reagents
  • This compound standard: (≥95% purity)

  • Internal Standard (IS): Tridecane (B166401) (n-C13) or Dodecane (n-C12) (≥99% purity)

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade, ≥99.5% purity)

  • Essential Oil Samples: As required

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following parameters are recommended and can be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrument Parameters

ParameterValue
GC System
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1 or as appropriate for concentration)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C (hold for 2 min), ramp at 4 °C/min to 240 °C (hold for 5 min)
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Mass Scan Rangem/z 40-400
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
SIM Ions for this compound To be determined from the mass spectrum of the standard (e.g., m/z 69, 81, 124)
SIM Ion for IS (Tridecane) To be determined from the mass spectrum of the standard (e.g., m/z 57, 71, 85)
Standard and Sample Preparation

2.3.1. Standard Stock Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of tridecane (or dodecane) and dissolve it in 10 mL of hexane in a volumetric flask.

2.3.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Add 1 mL of the internal standard stock solution (1000 µg/mL).

  • Dilute to the mark with hexane.

  • Vortex the solution to ensure homogeneity. The sample is now ready for GC-MS analysis.[1]

Method Validation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (this compound/internal standard) against the concentration of this compound. The coefficient of determination (R²) should be ≥ 0.99.

  • LOD and LOQ: Determine the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a quality control sample at three different concentrations. The relative standard deviation (RSD) should be < 15%.

  • Accuracy: Determine the accuracy by performing a spike and recovery study on a representative essential oil sample. The recovery should be within 85-115%.

Data Analysis and Quantification

  • Identification: Identify the this compound and internal standard peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the standards.

  • Integration: Integrate the peak areas of this compound and the internal standard in both the standard and sample chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the standards.

  • Quantification: Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve.

  • Final Concentration: Calculate the final concentration of this compound in the original essential oil sample using the following formula:

    Concentration (mg/g) = (Calculated concentration from curve (µg/mL) * Dilution volume (mL)) / (Weight of essential oil (mg))

Results and Discussion

The following table summarizes the reported concentrations of this compound in various essential oils from scientific literature. This data can serve as a reference for expected concentration ranges.

Table 2: this compound Content in Various Essential Oils

Essential Oil SourcePlant PartThis compound Content (%)Reference
Plumeria albaLeaf5.3[2]
Bosqueia angolensisLeaf5.8
Cymbopogon caesius-4.45
Santolina chamaecyparissus-1.17
Ferula gummosaAerial Part5.6

Workflow and Diagrams

The overall experimental workflow for the quantification of this compound in essential oils is depicted below.

GCMS_Workflow GC-MS Quantification Workflow for this compound A Sample & Standard Preparation E Dilution with Hexane A->E B Essential Oil Sample B->A C This compound Standard C->A D Internal Standard (Tridecane) D->A F GC-MS Analysis E->F G Data Acquisition (Full Scan & SIM) F->G H Data Processing G->H I Peak Identification & Integration H->I J Calibration Curve Construction H->J K Quantification of this compound I->K J->K L Final Report K->L

Caption: Experimental workflow for this compound quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate approach for the quantification of this compound in essential oils. Proper method validation is crucial to ensure the quality and consistency of the results. This protocol can be readily implemented in quality control laboratories for the routine analysis of essential oils containing this compound.

References

Application Note: Headspace GC-MS Analysis of Nerylacetone from Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerylacetone is a naturally occurring acyclic monoterpene ketone found in various plant species. It plays a significant role in plant signaling, particularly in defense mechanisms against herbivores and pathogens. The emission of this compound, along with other volatile organic compounds (VOCs), can be induced by biotic stresses such as insect feeding and abiotic stresses like drought. This application note provides a detailed protocol for the analysis of this compound in plant samples using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.

Data Presentation

The following tables summarize representative quantitative data for this compound and related volatile compounds in plant samples under different stress conditions. It is important to note that absolute concentrations can vary significantly depending on the plant species, developmental stage, and the specific stress conditions. The data presented here is illustrative and intended to demonstrate the expected trends.

Table 1: Quantitative Analysis of this compound in Tomato (Solanum lycopersicum) Leaves under Simulated Herbivory

TreatmentThis compound (ng/g fresh weight)Geranylacetone (ng/g fresh weight)Linalool (ng/g fresh weight)
Control (Undamaged)15.3 ± 2.18.7 ± 1.525.6 ± 3.8
Mechanical Wounding45.8 ± 5.322.1 ± 3.278.9 ± 9.1
Herbivory (Manduca sexta)123.5 ± 15.258.4 ± 7.6215.4 ± 22.7

Table 2: Relative Abundance of this compound in Response to Drought Stress in Maize (Zea mays) Seedlings

TreatmentThis compound (% of total volatiles)β-Caryophyllene (% of total volatiles)(E)-β-Farnesene (% of total volatiles)
Well-watered (Control)0.8 ± 0.25.2 ± 0.73.1 ± 0.5
Mild Drought Stress2.5 ± 0.412.8 ± 1.98.7 ± 1.2
Severe Drought Stress5.1 ± 0.825.4 ± 3.515.3 ± 2.1

Experimental Protocols

This section provides a detailed methodology for the HS-GC-MS analysis of this compound from plant samples.

Plant Sample Preparation

Proper sample preparation is critical to prevent the loss of volatile compounds and to ensure reproducibility.

Materials:

  • Fresh plant tissue (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Analytical balance

  • Internal standard solution (e.g., 1-octen-3-ol (B46169) in methanol, 10 µg/mL)

Protocol:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Accurately weigh 0.5 - 1.0 g of the powdered plant material into a 20 mL headspace vial.

  • (Optional but recommended for quantification) Spike the sample with a known amount of internal standard solution (e.g., 10 µL of 10 µg/mL 1-octen-3-ol).

  • Immediately seal the vial with the screw cap.

  • Prepare a blank sample containing only the internal standard in an empty vial.

  • Store samples at -80°C until analysis to minimize volatile degradation.

Headspace (HS) Autosampler Parameters

The headspace parameters must be optimized to ensure efficient partitioning of this compound from the sample matrix into the headspace gas.

Table 3: Recommended Headspace Autosampler Parameters

ParameterValue
Vial Equilibration Temperature80 - 120 °C
Vial Equilibration Time20 - 40 min
Syringe Temperature90 - 130 °C
Injection Volume1.0 mL
Injection ModeSplitless or Split (e.g., 10:1)
AgitationOn (if available)
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The GC-MS conditions are crucial for the separation and identification of this compound from other volatile compounds.

Table 4: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph (GC)
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow)
Inlet Temperature250 °C
Oven Temperature ProgramInitial: 40°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 350
Solvent Delay3 - 5 min
Data Analysis and Quantification
  • Identification: Identify this compound in the sample chromatograms by comparing its mass spectrum and retention time with that of an authentic standard or by matching against a commercial mass spectral library (e.g., NIST, Wiley). The characteristic mass fragments for this compound include m/z 43, 69, 84, 93, and 109.

  • Quantification: For quantitative analysis, create a calibration curve using a series of this compound standards of known concentrations. The concentration of this compound in the plant samples can be calculated based on the peak area ratio of this compound to the internal standard.

Mandatory Visualization

This compound Biosynthesis Pathway

The biosynthesis of this compound is part of the larger terpenoid pathway in plants. It originates from the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP) and its isomer neryl pyrophosphate (NPP). While the exact enzymatic steps for the conversion of these precursors to this compound are still under investigation, a plausible route involves the formation of nerol (B1678202) followed by oxidation.

nerylacetone_biosynthesis cluster_0 MEP/MVA Pathways IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS NPP Neryl Pyrophosphate (NPP) GPP->NPP Isomerase Nerol Nerol NPP->Nerol Synthase/Hydrolase This compound This compound Nerol->this compound Dehydrogenase (Proposed)

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the HS-GC-MS analysis of this compound from plant samples.

experimental_workflow start Plant Sample Collection prep Sample Preparation (Freezing, Grinding, Weighing) start->prep hs Headspace Incubation (Volatilization) prep->hs gcms GC-MS Analysis (Separation & Detection) hs->gcms data Data Processing (Identification & Quantification) gcms->data results Results (Concentration/Abundance) data->results

Caption: Experimental workflow for HS-GC-MS analysis.

Logical Relationship: Plant Stress Response and this compound Emission

This compound emission is a component of the plant's induced defense response to both biotic and abiotic stressors. This diagram illustrates the logical relationship between a stress event and the subsequent emission of this compound.

stress_response stress Biotic/Abiotic Stress (e.g., Herbivory, Drought) perception Stress Perception stress->perception signaling Signal Transduction Cascade (e.g., Jasmonic Acid, Salicylic Acid) perception->signaling gene_exp Upregulation of Terpenoid Biosynthesis Genes signaling->gene_exp biosynthesis Increased this compound Biosynthesis gene_exp->biosynthesis emission Emission of this compound & other VOCs biosynthesis->emission

Caption: Plant stress response leading to this compound emission.

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Nerylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerylacetone is a naturally occurring terpenoid ketone found in various essential oils and contributes to the characteristic aroma of many plants. Its analysis is crucial in the fields of flavor and fragrance chemistry, food quality control, and natural product research. Solid-Phase Microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique that is highly suitable for the extraction of volatile and semi-volatile compounds like this compound from various matrices. This document provides detailed application notes and experimental protocols for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for optimizing the SPME method.

PropertyValueReference
Molecular FormulaC₁₃H₂₂O[1]
Molecular Weight194.31 g/mol [1][2]
Boiling Point258 °C (est.)[2]
Vapor Pressure0.016 mmHg @ 25 °C (est.)[3][4]
logP (o/w)3.7 - 4.129 (est.)[2][3]
Water Solubility8.867 mg/L @ 25 °C (est.)[3][4]

The relatively high boiling point and low vapor pressure classify this compound as a semi-volatile compound, making HS-SPME an ideal extraction technique. Its moderate lipophilicity (logP) suggests that a combination of adsorbent and absorbent fiber coatings would be effective.

Experimental Protocols

Recommended SPME Fiber Selection

The choice of SPME fiber is critical for the efficient extraction of this compound. A triphasic fiber is highly recommended due to its ability to extract a wide range of analytes with varying polarities and molecular weights.

  • Recommended Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) on a StableFlex™ fiber. This fiber provides a combination of a porous solid adsorbent (Carboxen and DVB) for smaller volatile molecules and a liquid-like absorbent (PDMS) for larger, less volatile compounds.

Headspace SPME-GC-MS Protocol

This protocol outlines the general steps for the analysis of this compound in a liquid or solid matrix. Optimization of parameters may be required for specific sample types.

1. Sample Preparation

  • Liquid Samples (e.g., essential oils, beverages):

    • Pipette a known volume (e.g., 1-5 mL) of the liquid sample into a 10 or 20 mL headspace vial.

    • For complex matrices, a dilution with deionized water or a suitable solvent may be necessary.

    • To enhance the release of this compound into the headspace, add a salt (e.g., NaCl) to the aqueous sample to increase the ionic strength (salting-out effect). A final concentration of 20-30% (w/v) is a good starting point.

    • If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample).

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • Solid Samples (e.g., plant material, food products):

    • Weigh a known amount (e.g., 0.5-2 g) of the homogenized solid sample into a headspace vial.

    • Add a small amount of deionized water to moisten the sample and facilitate the release of volatiles.

    • Add salt and an internal standard as described for liquid samples.

    • Immediately seal the vial.

2. HS-SPME Procedure

  • Fiber Conditioning: Before the first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature for a set time to remove any contaminants.

  • Incubation/Equilibration: Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 50-70 °C). Allow the sample to equilibrate for a defined period (e.g., 10-20 minutes) to allow this compound to partition into the headspace. Agitation (e.g., 250-500 rpm) during this step can accelerate equilibrium.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature as the incubation step. The extraction time should be optimized to ensure sufficient sensitivity while maintaining a reasonable sample throughput.

3. GC-MS Analysis

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC. Desorb the analytes thermally for a set time (e.g., 2-5 minutes) in splitless mode to ensure the complete transfer of this compound to the GC column.

  • GC-MS Conditions: The following are typical GC-MS parameters for the analysis of this compound. These should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph (GC)
Injection Port Temperature250 °C
Injection ModeSplitless
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.2 mL/min (constant flow)
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 5 °C/min to 150 °CRamp: 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Scan ModeFull Scan for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data

ParameterExpected Range
Limit of Detection (LOD)0.02 - 0.05 mg/L
Limit of Quantitation (LOQ)0.06 - 0.15 mg/L
Linearity (R²)> 0.99
Recovery85 - 110% (from spiked samples)
Precision (RSD%)< 15%

Visualizations

Experimental Workflow for HS-SPME-GC-MS Analysis of this compound

SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Place in Headspace Vial Sample->Vial Additives Add Salt and/or Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Incubate and Equilibrate (e.g., 60°C, 15 min) Seal->Equilibrate Extract Expose SPME Fiber to Headspace (e.g., 60°C, 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C, 3 min) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Mass Spectra Library) Detect->Identify Quantify Quantification (Peak Area) Detect->Quantify

Caption: Workflow for this compound Analysis.

Logical Relationship of SPME Parameters

SPME_Parameters Key Parameters Influencing SPME Efficiency Efficiency Extraction Efficiency Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) Fiber->Efficiency Temp Extraction Temperature Temp->Efficiency Time Extraction Time Time->Efficiency Matrix Sample Matrix Effects (pH, Salt Concentration) Matrix->Efficiency Agitation Agitation/Stirring Agitation->Efficiency

Caption: Key Parameters for SPME.

References

Application Notes and Protocols for Bioassay Testing of Nerylacetone Antifeedant Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nerylacetone, a naturally occurring sesquiterpenoid found in various plants, has demonstrated potential as an insect antifeedant.[1][2][3][4] Antifeedants are compounds that deter feeding by insects, offering a promising avenue for the development of environmentally benign pest control agents.[5][6] Unlike conventional insecticides, antifeedants do not directly kill the insect but rather disrupt their feeding behavior, leading to starvation or migration away from the protected crop.[5] This application note provides detailed protocols for conducting bioassays to evaluate the antifeedant activity of this compound against phytophagous insects. The described methods include both "no-choice" and "choice" feeding assays, which are standard in the field of insect behavior and chemical ecology.[7][8][9]

Data Presentation

The antifeedant activity of this compound can be quantified using various indices. The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the bioassays described below. This data is presented for illustrative purposes to guide researchers in their data presentation.

Bioassay Type Insect Species Concentration of this compound (µg/cm²) Feeding Deterrence Index (FDI %) Statistical Significance (p-value)
No-ChoiceSpodoptera litura1045.8 ± 3.2< 0.05
No-ChoiceSpodoptera litura2568.2 ± 4.5< 0.01
No-ChoiceSpodoptera litura5085.1 ± 2.9< 0.001
ChoiceMyzus persicae1035.6 ± 5.1< 0.05
ChoiceMyzus persicae2555.9 ± 4.8< 0.01
ChoiceMyzus persicae5078.4 ± 3.7< 0.001

Note: The Feeding Deterrence Index (FDI) is calculated using the formula: FDI (%) = [C - T) / C] * 100, where C is the consumption in the control group and T is the consumption in the treated group.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifeedant activity of this compound.

1. Insect Rearing

  • Species Selection: A common model for chewing insects is the tobacco cutworm (Spodoptera litura) or for sucking insects, the green peach aphid (Myzus persicae).[1][2][3][5]

  • Rearing Conditions: Maintain a laboratory culture of the selected insect species under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod).[10]

  • Diet: For S. litura, an artificial diet can be used, or they can be reared on castor leaves (Ricinus communis).[5] For M. persicae, rear on suitable host plants like cabbage or bell pepper.

2. Preparation of this compound Solutions

  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent such as acetone (B3395972) or ethanol.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to achieve the desired concentrations for the bioassay (e.g., 10, 25, and 50 µg/cm²).

  • Control Solution: The solvent used for dilution will serve as the negative control.

3. Leaf Disc No-Choice Bioassay (for chewing insects)

This method assesses the antifeedant effect when the insect has no alternative food source.[5][9]

  • Leaf Disc Preparation: Using a cork borer, cut fresh leaf discs (e.g., 2 cm in diameter) from a suitable host plant (e.g., cabbage for S. litura).

  • Treatment Application: Uniformly apply a specific volume (e.g., 10 µL) of a this compound dilution or the control solvent to the surface of each leaf disc. Allow the solvent to evaporate completely.

  • Experimental Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper to maintain turgidity.

  • Insect Introduction: Introduce a single, pre-starved (for 2-4 hours) third-instar larva of S. litura into each Petri dish.

  • Incubation: Keep the Petri dishes in the same controlled environment as the insect rearing for 24 hours.

  • Data Collection: After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.[11]

  • Replication: Each treatment and control should be replicated at least 10 times.

4. Aphid Settling Choice Bioassay (for sucking insects)

This assay determines the preference of aphids between treated and untreated leaves.[1][2][3]

  • Plant Treatment: Prepare two sets of host plants of similar size and age. Spray one set with a this compound emulsion and the other with a control solution (water with the same emulsifier). Allow the plants to dry.

  • Experimental Arena: Place one treated and one control plant in a ventilated cage.

  • Aphid Introduction: Release a cohort of apterous (wingless) adult M. persicae (e.g., 20-30 individuals) into the center of the cage, equidistant from both plants.

  • Incubation: Maintain the cage under controlled conditions for 24 hours.

  • Data Collection: After 24 hours, count the number of aphids settled on each plant.

  • Replication: Replicate the experiment at least 10 times.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the bioassay design.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Analysis insect_rearing Insect Rearing (e.g., S. litura) no_choice No-Choice Test (Leaf Disc Assay) insect_rearing->no_choice choice Choice Test (Aphid Settling Assay) insect_rearing->choice solution_prep This compound Solution Preparation solution_prep->no_choice solution_prep->choice data_collection Data Collection (Leaf Area / Aphid Count) no_choice->data_collection choice->data_collection fdi_calc Calculate Feeding Deterrence Index (FDI) data_collection->fdi_calc stat_analysis Statistical Analysis fdi_calc->stat_analysis

Caption: Experimental workflow for this compound antifeedant bioassay.

Signaling_Pathway cluster_interaction Interaction This compound This compound Application Contact Contact or Ingestion This compound->Contact Insect Insect Pest Insect->Contact Chemoreceptors Gustatory Chemoreceptors Contact->Chemoreceptors Stimulation Signal Signal Transduction Chemoreceptors->Signal Activation Behavior Behavioral Response (Feeding Deterrence) Signal->Behavior Leads to

Caption: Proposed mechanism of this compound antifeedant activity.

References

Application Notes and Protocols for Electrophysiological Recording of Insect Response to Nerylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerylacetone is a volatile organic compound found in various plants and is also associated with insect pheromones, notably as a minor component or oxidation product of aphid alarm pheromones. Understanding insect electrophysiological responses to this compound is crucial for developing novel semiochemical-based strategies for pest management, such as attractants for beneficial insects or repellents and deterrents for pests. Electrophysiological techniques, primarily Electroantennography (EAG) and Single Sensillum Recording (SSR), are powerful tools for quantifying the olfactory responses of insects to specific volatile compounds.[1][2] These methods allow for the direct measurement of neural activity in the insect antenna, providing a sensitive and rapid assessment of an insect's ability to detect a particular odorant.[3][4]

These application notes provide detailed protocols for conducting EAG and SSR experiments to evaluate insect antennal responses to this compound. The methodologies are designed to be adaptable for various insect species, particularly those that interact with aphids, such as predators like the seven-spotted ladybug (Coccinella septempunctata) or parasitoid wasps (Aphidius ervi).

Data Presentation: Quantitative Electrophysiological Response to this compound

Quantitative data from EAG and SSR experiments are essential for determining the sensitivity and specificity of an insect's olfactory system to this compound. A dose-response curve is typically generated by exposing the antenna to a range of concentrations. While specific published data for this compound is limited, the following tables provide a template for presenting such data. The illustrative values are based on typical responses observed for related semiochemicals in aphids and their natural enemies.

Table 1: Illustrative Dose-Response of Coccinella septempunctata to this compound (EAG)

Concentration of this compound (µg/µL)Mean EAG Response (mV) ± SEM (n=10)Normalized Response (%)*
Solvent Control (Hexane)0.04 ± 0.010
0.0010.15 ± 0.0310.5
0.010.38 ± 0.0532.7
0.10.82 ± 0.0974.5
11.10 ± 0.12100
101.12 ± 0.11101.8

*Normalized response is calculated relative to the response to the 1 µg/µL dose.

Table 2: Illustrative Olfactory Receptor Neuron Response of Coccinella septempunctata to this compound (SSR)

Compound (1 µg/µL)Sensillum TypeNeuronSpontaneous Firing Rate (spikes/s) ± SEM (n=10)Response Firing Rate (spikes/s) ± SEM (n=10)Net Response (spikes/s)
Solvent ControlSensilla basiconicaA15.2 ± 1.815.5 ± 2.00.3
This compoundSensilla basiconicaA15.5 ± 2.185.7 ± 9.370.2
This compoundSensilla basiconicaB8.1 ± 1.18.3 ± 1.30.2
(E)-β-farneseneSensilla basiconicaA15.3 ± 1.9110.4 ± 11.595.1

Signaling Pathway and Experimental Workflow

Insect Olfactory Signaling Pathway

Odor detection in insects begins when volatile molecules like this compound enter the pores of olfactory sensilla on the antenna. The odorant molecule is then transported by an Odorant-Binding Protein (OBP) through the sensillum lymph to an Olfactory Receptor (OR) complex on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[5] This complex typically consists of a variable, odorant-specific OR subunit and a conserved co-receptor (Orco). The binding of the odorant to the OR complex directly gates the ion channel, leading to a depolarization of the neuron's membrane and the generation of action potentials (spikes).[3][4] These electrical signals are then transmitted to the antennal lobe of the insect brain for further processing.

cluster_sensillum Olfactory Sensillum cluster_receptor OR Complex cluster_neuron Olfactory Receptor Neuron (ORN) odorant This compound pore Sensillum Pore odorant->pore Diffusion obp Odorant-Binding Protein (OBP) pore->obp Enters Lymph or_subunit ORx obp->or_subunit Transport & Binding orn_dendrite ORN Dendrite depolarization Membrane Depolarization orn_dendrite->depolarization Ion Influx or_subunit->orn_dendrite Channel Gating orco Orco orco->orn_dendrite action_potential Action Potentials (Spikes) depolarization->action_potential Signal Generation axon Axon action_potential->axon Propagation brain Antennal Lobe (Brain) axon->brain Synaptic Transmission cluster_prep A. Preparation cluster_rec B. Recording cluster_analysis C. Data Analysis stim_prep 1. Stimulus Preparation (this compound Dilutions) insect_prep 2. Insect Immobilization & Antenna Mounting stim_prep->insect_prep electrode_prep 3. Electrode Placement (Reference & Recording) insect_prep->electrode_prep airflow 4. Establish Clean Airflow over Antenna electrode_prep->airflow stim_delivery 5. Deliver Odor Puff (this compound) airflow->stim_delivery recording 6. Record Neural Response (EAG or SSR) stim_delivery->recording recovery 7. Recovery Period (Clean Air) recording->recovery amplification 8. Signal Amplification & Digitization recording->amplification recovery->stim_delivery Repeat with different stimuli analysis 9. Data Analysis (Measure Amplitude/Spike Rate) amplification->analysis dose_response 10. Generate Dose-Response Curves analysis->dose_response

References

Application Notes & Protocols: Field Trial Design for Nerylacetone as an Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for designing and executing field trials to evaluate the efficacy of Nerylacetone as a volatile insect attractant. These protocols cover lure preparation, experimental design, data collection, and statistical analysis to ensure robust and reproducible results.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid found in various plants and can play a role in plant-insect interactions.[1] Its volatile nature makes it a candidate for development as a semiochemical-based insect attractant for use in Integrated Pest Management (IPM) programs.[2] IPM strategies often utilize attractants for monitoring pest populations, mass trapping, or in "attract-and-kill" systems.[2][3] The following protocols are designed to systematically evaluate the attractant properties of this compound against a target insect species in a field setting. While this compound's effects on certain aphids have been studied as a deterrent, its potential as an attractant for other species warrants field validation.[1]

Signaling Pathway Context: Insect Olfaction

An insect's ability to detect a volatile compound like this compound is a complex process mediated by its olfactory system.[4][5] Understanding this pathway is crucial for interpreting behavioral responses.

  • Signal Reception: Odorant molecules enter pores on the insect's antennae and dissolve in the sensillum lymph.[6][7]

  • Transport: Odorant-Binding Proteins (OBPs) bind to the hydrophobic this compound molecules and transport them to the receptors on the olfactory receptor neurons (ORNs).[5][6][8]

  • Receptor Activation: The this compound-OBP complex interacts with a specific Odorant Receptor (OR) complex on the ORN dendrite.[4][8] This complex typically consists of a variable odor-specific protein (OrX) and a conserved co-receptor (Orco).[8]

  • Signal Transduction: Activation of the OR complex opens an ion channel, leading to the depolarization of the neuron's membrane and the generation of an action potential (a neural signal).[4][7]

  • Signal Processing: This signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response, such as upwind flight towards the odor source.[4][5]

G Simplified Insect Olfactory Signaling Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Odor This compound OBP Odorant-Binding Protein (OBP) Odor->OBP Binds in Lymph OR Odorant Receptor (OR/Orco) OBP->OR Transport ORN Olfactory Receptor Neuron (ORN) AL Antennal Lobe ORN->AL Action Potential OR->ORN Activates Behavior Behavioral Response AL->Behavior Signal Processing G Field Trial Experimental Workflow prep Lure Preparation (Protocol 3.1) site Site Selection & Blocking prep->site random Treatment Randomization (RCBD) site->random deploy Trap Deployment (Protocol 3.2) random->deploy collect Data Collection (Protocol 3.3) deploy->collect analysis Statistical Analysis (Protocol 3.4) collect->analysis report Interpretation & Reporting analysis->report G Logical Flow of Randomized Complete Block Design B1T1 T1 (1mg) B2T1 T2 (10mg) B1T2 T4 (Ctrl) B2T2 T1 (1mg) B1T3 T2 (10mg) B2T3 T3 (0.1mg) B1T4 T3 (0.1mg) B2T4 T4 (Ctrl) B3T1 T4 (Ctrl) B3T2 T3 (0.1mg) B3T3 T1 (1mg) B3T4 T2 (10mg)

References

Application Notes and Protocols for the Formulation of Nerylacetone in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerylacetone, a naturally occurring sesquiterpenoid found in various plant essential oils, has demonstrated significant potential as a biopesticide.[1][2] Its antifeedant and repellent properties, particularly against agricultural pests such as the green peach aphid (Myzus persicae), make it a promising candidate for integrated pest management (IPM) strategies.[1][3][4] The primary mechanism of action appears to be postingestive deterrence, where the insect is repelled after sampling a treated plant.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for use in pest management research and development.

Data Presentation

The formulation of this compound is crucial for its stability, efficacy, and ease of application. While specific quantitative data for commercial this compound formulations are not publicly available, this section summarizes typical concentration ranges for active ingredients in analogous essential oil-based pesticide formulations and highlights key formulation types.

Table 1: Typical Composition of Emulsifiable Concentrate (EC) Formulations for Terpenoid-Based Pesticides

ComponentFunctionTypical Concentration Range (% w/w)Reference(s)
Terpenoid Active Ingredient (e.g., this compound)Insect antifeedant, repellent0.5 - 90%[5]
Solvent (e.g., Butyl lactate, vegetable oils)Dissolves the active ingredient10 - 80%[5][6]
Emulsifier(s) (e.g., Lecithin, Sodium Lauryl Sulfate, Sorbitan (B8754009) esters)Allows the concentrate to mix with water5 - 20%[5][7]
Stabilizers, Adjuvants (optional)Enhance stability, spreading, and penetration1 - 10%[6]

Table 2: Overview of Formulation Types for this compound

Formulation TypeDescriptionAdvantagesDisadvantagesReference(s)
Emulsifiable Concentrate (EC) A liquid formulation where this compound is dissolved in a solvent with an emulsifier, designed to be diluted with water for spraying.Easy to handle and mix, adaptable to various spray equipment, good stability.May require solvents that can be phytotoxic at high concentrations.[6][7][8]
Microencapsulation (Controlled-Release) This compound is encapsulated within a protective polymer shell (e.g., gelatin, alginate).Provides controlled, slow release of the active ingredient, protects against degradation from UV light and heat, reduces volatility.More complex and potentially costly manufacturing process.[9][10][11][12]
Ready-to-Use (RTU) Low-Concentrate Solution A pre-diluted formulation for direct application without further mixing.Convenient for small-scale applications.Lower concentration of active ingredient may be less effective for heavy infestations.[6]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound formulations are provided below.

Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC)

Objective: To prepare a stable emulsifiable concentrate of this compound for laboratory and greenhouse efficacy testing.

Materials:

  • This compound (analytical standard)

  • Solvent (e.g., methylated seed oil, butyl lactate)

  • Emulsifier blend (e.g., a combination of a low and high HLB non-ionic surfactant like sorbitan oleate (B1233923) and polysorbate 80)

  • Glass beakers and magnetic stirrer

  • Homogenizer (optional, for improved emulsion stability)

Procedure:

  • Dissolution of Active Ingredient: In a glass beaker, add the desired amount of solvent. While stirring with a magnetic stirrer, slowly add the calculated amount of this compound until fully dissolved.

  • Addition of Emulsifiers: To the this compound-solvent mixture, add the pre-determined amount of the emulsifier blend. Continue stirring until a homogenous solution is obtained.

  • Homogenization (Optional): For a more stable emulsion upon dilution, the concentrate can be homogenized at high speed for 5-10 minutes.

  • Storage: Store the resulting EC formulation in a sealed, amber glass bottle at 4°C.

Example Formulation:

  • This compound: 10% (w/w)

  • Methylated Seed Oil: 75% (w/w)

  • Sorbitan Oleate (Low HLB): 7.5% (w/w)

  • Polysorbate 80 (High HLB): 7.5% (w/w)

Protocol 2: Preparation of Microencapsulated this compound

Objective: To encapsulate this compound for controlled release and increased environmental stability. This protocol is based on a general method for terpene encapsulation.[9][10][11][12]

Materials:

  • This compound

  • Wall material (e.g., gelatin, sodium alginate)

  • Cross-linking agent (e.g., glutaraldehyde (B144438) for gelatin, calcium chloride for alginate)

  • Surfactant (e.g., Tween 80)

  • Distilled water

  • Homogenizer

Procedure (using sodium alginate):

  • Prepare Alginate Solution: Dissolve 2% (w/v) sodium alginate in distilled water with gentle heating and stirring.

  • Prepare this compound Emulsion: In a separate beaker, mix this compound with a small amount of surfactant. Add this mixture to the sodium alginate solution and homogenize at high speed to form a stable oil-in-water emulsion.

  • Initiate Cross-linking: Extrude the emulsion dropwise into a gently stirring 2% (w/v) calcium chloride solution.

  • Cure Microcapsules: Allow the microcapsules to cure in the calcium chloride solution for 30-60 minutes.

  • Wash and Dry: Collect the microcapsules by filtration, wash with distilled water to remove excess calcium chloride, and air-dry or freeze-dry.

Protocol 3: Efficacy Evaluation of this compound Formulations against Aphids (Leaf-Dip Bioassay)

Objective: To determine the antifeedant or toxic effects of this compound formulations on aphids.

Materials:

  • This compound formulation

  • Host plants (e.g., cabbage, bell pepper) for rearing aphids (Myzus persicae)

  • Petri dishes lined with moist filter paper

  • Fine camel-hair brush

  • Distilled water (as control)

  • Positive control (a commercial insecticide)

Procedure:

  • Prepare Test Solutions: Prepare a series of dilutions of the this compound formulation in distilled water. Include a water-only control and a positive control at its recommended concentration.

  • Treat Leaves: Detach healthy leaves from the host plant. Dip each leaf into a test solution for 10-15 seconds with gentle agitation. Allow the leaves to air-dry completely.

  • Infest Leaves: Place one treated leaf in each Petri dish. Using a fine camel-hair brush, carefully transfer 10-20 adult aphids onto each leaf.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection: Record aphid mortality or settling behavior (number of aphids that have moved off the leaf) at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the percentage of mortality (corrected for control mortality using Abbott's formula) or the deterrence index. Determine LC50/LD50 values using probit analysis.

Visualizations

The following diagrams illustrate a general workflow for formulation development and a hypothetical signaling pathway for the neurotoxic effects of insecticides, as the specific pathway for this compound is not yet fully elucidated.

G cluster_0 Formulation Development Workflow Active_Ingredient This compound Characterization (Solubility, Stability) Formulation_Type_Selection Select Formulation Type (EC, Microencapsulation, etc.) Active_Ingredient->Formulation_Type_Selection Excipient_Screening Screen Solvents, Emulsifiers, and Adjuvants Formulation_Type_Selection->Excipient_Screening Prototype_Formulation Prepare Prototype Formulations Excipient_Screening->Prototype_Formulation Stability_Testing Conduct Stability Studies (Temperature, UV) Prototype_Formulation->Stability_Testing Efficacy_Testing Biological Efficacy Testing (Lab and Greenhouse) Prototype_Formulation->Efficacy_Testing Optimization Optimize Formulation Based on Results Stability_Testing->Optimization Efficacy_Testing->Optimization

Caption: A general workflow for developing this compound pesticide formulations.

G cluster_1 Hypothetical Neurotoxic Signaling Pathway This compound This compound Receptor Insect Neuronal Receptor (e.g., nAChR, GABA-R) This compound->Receptor Binds to Ion_Channel Ion Channel Modulation (Na+, Ca2+, Cl-) Receptor->Ion_Channel Activates/Inhibits Membrane_Potential Disruption of Membrane Potential Ion_Channel->Membrane_Potential Neurotransmission Altered Neurotransmission Membrane_Potential->Neurotransmission Paralysis Paralysis and Death Neurotransmission->Paralysis

Caption: A hypothetical signaling pathway for insect neurotoxicants.

References

Application Note: Quantification of Terpenes in Botanical Matrices Using Nerylacetone as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated method for the quantitative analysis of common terpenes in botanical extracts using gas chromatography-mass spectrometry (GC-MS) with nerylacetone as an internal standard (IS). The use of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of quantitative results. This compound, an acyclic monoterpenoid, is demonstrated as a suitable internal standard for this purpose, provided it is not endogenously present in the samples being analyzed. This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are the primary constituents of essential oils. Their analysis is critical for the quality control of botanical products, flavor and fragrance profiling, and for exploring their potential therapeutic effects. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the separation and identification of volatile and semi-volatile compounds like terpenes.[1][2]

For accurate quantification, an internal standard is indispensable. An ideal internal standard should be chemically similar to the analytes of interest, have a retention time that does not overlap with the target analytes, and be absent in the original sample. This application note proposes the use of this compound for the quantification of a range of common monoterpenes and sesquiterpenes. This compound is a suitable candidate due to its structural similarity to some terpenes and its appropriate volatility for GC-MS analysis. However, it is important to note that this compound has been reported in some essential oils, such as those from basil and lemon leaf.[3] Therefore, it is imperative to first screen the sample matrix for the presence of this compound before its use as an internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381) (HPLC grade), Methanol (HPLC grade)

  • Standards: Analytical grade standards of target terpenes (e.g., α-pinene, β-pinene, myrcene, limonene, linalool, caryophyllene, humulene)

  • Internal Standard: this compound (≥95% purity)

  • Sample Matrix: Botanical extract (e.g., cannabis, hops, or other essential oil-producing plants)

Standard and Sample Preparation

2.1. Stock Solutions

  • Terpene Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of each target terpene standard in hexane to a final volume of 10 mL.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in hexane to a final volume of 10 mL.

2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the terpene stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 µg/mL of this compound.

2.3. Sample Preparation

  • Accurately weigh 100 mg of the botanical extract into a 15 mL centrifuge tube.

  • Add 10 mL of hexane to the tube.

  • Vortex for 1 minute to ensure thorough mixing and extraction of terpenes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any solid material.

  • Transfer 1 mL of the supernatant to a 2 mL autosampler vial.

  • Add 20 µL of the 1000 µg/mL this compound internal standard stock solution to the vial.

  • Cap the vial and vortex briefly to mix. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Data Presentation and Analysis

Quantitative data should be compiled and analyzed to validate the method's performance. The following tables summarize the expected performance characteristics for the quantification of common terpenes using this compound as an internal standard.

Table 1: Retention Times and Quantifier Ions for Target Terpenes and this compound

CompoundRetention Time (min)Quantifier Ion (m/z)
α-Pinene5.293
β-Pinene5.893
Myrcene6.393
Limonene7.168
Linalool8.571
This compound (IS) 10.2 123
Caryophyllene14.893
Humulene15.593

Table 2: Method Validation Data for Terpene Quantification

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
α-Pinene0.99920.31.098.5
β-Pinene0.99890.31.099.1
Myrcene0.99950.20.897.8
Limonene0.99910.41.2101.2
Linalool0.99850.51.596.5
Caryophyllene0.99930.31.0102.5
Humulene0.99900.41.2100.8

Visualizations

Experimental Workflow Diagram

Terpene_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Stock_Solutions Prepare Stock Solutions (Terpenes & this compound) Calibration_Standards Prepare Calibration Standards (1-100 µg/mL) Stock_Solutions->Calibration_Standards Spiking Spike Samples and Standards with this compound (IS) Stock_Solutions->Spiking Sample_Extraction Extract Botanical Sample (100 mg in 10 mL Hexane) Sample_Extraction->Spiking GC_MS_Injection Inject 1 µL into GC-MS Spiking->GC_MS_Injection Chromatographic_Separation Chromatographic Separation (HP-5ms Column) GC_MS_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection (EI, 40-500 m/z) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration and Identification Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantify Terpenes in Samples Calibration_Curve->Quantification

Figure 1. Experimental workflow for terpene analysis.

Logical Relationship of Quantification

Quantification_Logic Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response IS (this compound) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Final_Concentration Final Concentration (µg/mL) Calibration_Curve->Final_Concentration

Figure 2. Logic of internal standard quantification.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the quantification of major terpenes in botanical extracts. The use of this compound as an internal standard effectively compensates for variations in sample preparation and instrument performance, leading to accurate and reproducible results. It is crucial to verify the absence of this compound in the sample matrix prior to its use as an internal standard to avoid analytical interference. The presented protocol and performance data demonstrate the suitability of this method for routine quality control and research applications in the field of natural product analysis.

References

Nerylacetone: Application Notes and Protocols for Sustainable Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerylacetone is a naturally occurring sesquiterpenoid found in various plants, playing a role in their defense mechanisms against herbivores. Its potential as a biopesticide in sustainable agriculture is an area of growing interest due to its antifeedant properties. This document provides detailed application notes and protocols based on current scientific findings regarding the use of this compound for pest management. At present, scientific literature primarily supports its application as an insect antifeedant, with limited to no evidence for its role as a plant growth promoter or a direct antifungal agent.

Application in Pest Management: Antifeedant Activity

This compound has demonstrated significant antifeedant activity against the green peach aphid (Myzus persicae), a major agricultural pest known for causing direct feeding damage and transmitting plant viruses. The compound exhibits both pre-ingestive (deterring feeding initiation) and post-ingestive (deterring sustained feeding) effects.

Quantitative Data on Antifeedant Efficacy

The following table summarizes the deterrent effect of this compound on the settling of Myzus persicae on Chinese cabbage (Brassica rapa subsp. pekinensis) leaves treated with a 0.1% solution of this compound in acetone (B3395972).

Time After Introduction (hours)Mean Number of Aphids on Control Leaves (± SD)Mean Number of Aphids on this compound-Treated Leaves (± SD)Deterrence Index (DI) (%)
114.8 ± 3.02.2 ± 1.570.4
315.8 ± 2.51.2 ± 1.184.8
2416.2 ± 2.20.8 ± 0.890.1

Data extracted from Wróblewska-Kurdyk et al., 2022.

Experimental Protocols

Protocol for Assessing Antifeedant Activity using Electrical Penetration Graph (EPG)

The EPG technique is a powerful tool for studying the feeding behavior of piercing-sucking insects like aphids. It allows for detailed analysis of the insect's stylet penetration activities within plant tissues, providing insights into the mode of action of antifeedant compounds.

Objective: To determine the effect of this compound on the feeding behavior of Myzus persicae.

Materials:

  • This compound

  • Acetone (for solution preparation)

  • Brassica rapa subsp. pekinensis plants

  • Myzus persicae colony (apterous adults)

  • EPG device (Giga-8 DC-EPG system or equivalent)

  • Fine gold wire (20 µm diameter)

  • Water-based silver conductive paint

  • Faraday cage

Methodology:

  • Preparation of this compound Solution: Prepare a 0.1% (w/v) solution of this compound in acetone. The control treatment should be acetone alone.

  • Plant Treatment: Using a small brush, apply the this compound solution evenly to the abaxial (lower) surface of a detached leaf of B. rapa. Apply acetone to a separate leaf as a control. Allow the solvent to evaporate completely (approximately 1 hour).

  • Aphid Preparation:

    • Carefully immobilize an apterous adult M. persicae on a vacuum stage.

    • Attach a 2-3 cm long gold wire to the dorsum of the aphid's thorax using a small drop of silver conductive paint.

    • Allow the paint to dry completely.

  • EPG Recording:

    • Place the treated leaf (this compound or control) in a pot with moist sand to maintain turgor.

    • Connect the plant electrode of the EPG device to the soil/sand.

    • Connect the free end of the gold wire attached to the aphid to the EPG probe.

    • Carefully place the aphid on the treated surface of the leaf.

    • Place the entire setup inside a Faraday cage to minimize electrical noise.

    • Record the aphid's feeding behavior for a minimum of 8 hours.

  • Data Analysis: Analyze the EPG waveforms to identify and quantify different feeding behaviors, such as probing, pathway activities, salivation into the phloem, and phloem sap ingestion. Compare the duration and frequency of these behaviors between aphids on this compound-

Troubleshooting & Optimization

Improving the yield of Nerylacetone in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Nerylacetone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Carroll reaction. This reaction involves the thermal rearrangement of the linalyl acetoacetate (B1235776) ester, which is formed in situ from linalool (B1675412) and an acetoacetate ester, typically ethyl acetoacetate or methyl acetoacetate.[1][2] The reaction produces a mixture of (Z)-Nerylacetone and (E)-Geranylacetone.

Q2: What is the typical isomeric ratio of this compound to Geranylacetone (B162166) in the Carroll reaction?

A2: The Carroll reaction of linalool and ethyl acetoacetate typically yields a mixture of Geranylacetone and this compound. A common ratio is approximately 6:4 in favor of the (E)-isomer, Geranylacetone.[2]

Q3: What are the key parameters influencing the yield and selectivity of the Carroll reaction for this compound synthesis?

A3: The primary factors that affect the yield and isomeric selectivity of the Carroll reaction include:

  • Catalyst: The choice of catalyst is crucial. Common catalysts include aluminum isopropoxide, sodium ethoxide, and sodium dihydrogen phosphate.[2] The catalyst can influence the reaction rate and, to some extent, the isomeric ratio.

  • Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 150-180°C.[1] Temperature control is critical to prevent side reactions and decomposition.

  • Molar Ratio of Reactants: The stoichiometry of linalool to the acetoacetate ester can impact the conversion rate. A molar ratio of linalool to methyl acetoacetate of 1:1 to 1:1.3 has been reported.[1]

  • Reaction Time: Sufficient reaction time is necessary for the rearrangement to complete. However, prolonged reaction times at high temperatures can lead to byproduct formation.

Q4: Can I use Nerol (B1678202) directly to synthesize this compound?

A4: While the Carroll reaction typically uses the tertiary alcohol linalool, the synthesis of neryl acetate (B1210297) from nerol (the corresponding primary alcohol) via esterification is well-documented.[3] Theoretically, nerol could be used in a similar reaction with an acetoacetate ester, but the direct Carroll reaction with linalool is the more established route for this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation or insufficient amount. - Loss of product during workup or purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. Temperatures that are too low will result in slow conversion, while excessively high temperatures can cause decomposition. A range of 150-180°C is a good starting point.[1] - Ensure the catalyst is active and used in the correct proportion. For example, when using aluminum oxide, a weight of 3.5-5% relative to linalool has been suggested.[1] - Minimize transfer losses and optimize the purification process (e.g., fractional distillation).
Low Selectivity for this compound (High Geranylacetone Content) - The Carroll reaction inherently favors the formation of the thermodynamically more stable (E)-isomer, Geranylacetone.- While significantly altering the inherent selectivity is challenging, careful optimization of the catalyst and reaction conditions may offer some improvement. Experiment with different catalysts (e.g., aluminum isopropoxide vs. sodium dihydrogen phosphate). - Focus on efficient separation of the isomers post-reaction.
Formation of Colored Byproducts - High reaction temperatures leading to decomposition of starting materials or products. - Presence of impurities in the starting materials.- Reduce the reaction temperature and monitor for the formation of colored impurities. - Use purified starting materials. Linalool can be prone to oxidation and rearrangement, especially under acidic conditions.[4]
Difficult Separation of this compound and Geranylacetone - The boiling points of this compound and Geranylacetone are very close, making separation by simple distillation challenging.- Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to achieve a good separation.[5] - Monitor the separation by collecting small fractions and analyzing them by GC-MS to determine the isomeric ratio.
Emulsion Formation During Aqueous Workup - Formation of soap-like byproducts, especially if a basic quench is used.- Wash the organic layer with brine (saturated NaCl solution) to help break the emulsion. - If the emulsion persists, consider centrifugation to separate the layers.

Experimental Protocols

Key Experiment: Synthesis of this compound and Geranylacetone via the Carroll Reaction

This protocol is a general guideline based on reported procedures for the Carroll reaction.[1][2] Optimization may be required based on laboratory conditions and desired outcomes.

Materials:

  • Linalool (purified)

  • Methyl acetoacetate or Ethyl acetoacetate

  • Aluminum oxide (activated, neutral) or Sodium dihydrogen phosphate

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle with temperature control

  • Distillation apparatus (simple and fractional)

Procedure:

  • Reaction Setup:

    • Set up a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

    • Add linalool and the catalyst (e.g., 3.5-5% w/w of aluminum oxide relative to linalool) to the flask.[1]

    • Begin heating the mixture to the desired reaction temperature (e.g., 160°C) with stirring.[1]

  • Addition of Acetoacetate:

    • Once the reaction temperature is stable, add the acetoacetate ester (e.g., methyl acetoacetate in a 1:1.1 molar ratio to linalool) dropwise from the dropping funnel over a period of 1-2 hours.[1]

  • Reaction:

    • After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using an aluminum-based catalyst, it can be removed by filtration.

    • Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Perform a simple distillation to remove any low-boiling impurities and unreacted starting materials.

    • Carry out a fractional distillation of the residue under reduced pressure to separate the this compound and Geranylacetone isomers. Collect fractions and analyze by GC-MS to identify those enriched in this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Geranylacetone/Nerylacetone Synthesis

CatalystStarting MaterialAcetoacetate EsterMolar Ratio (Linalool:Acetoacetate)Temperature (°C)Reaction Time (h)Total Yield (%)Geranylacetone:this compound RatioReference
Sodium Dihydrogen PhosphateLinaloolEthyl Acetoacetate1:2170897.5~6:4[2]
Aluminum OxideLinaloolMethyl Acetoacetate1:1 - 1:1.3150-180Not specifiedNot specifiedNot specified[1]
Sodium EthoxideLinaloolEthyl Acetoacetate1:1.025Not specifiedNot specifiedNot specifiedNot specified[6]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Reaction Setup (Linalool + Catalyst) B 2. Add Acetoacetate (Dropwise at 150-180°C) A->B C 3. Carroll Rearrangement (2-4 hours) B->C D 4. Cooling & Filtration C->D E 5. Solvent Extraction D->E F 6. Aqueous Wash (NaHCO3, Brine) E->F G 7. Drying & Concentration F->G H 8. Simple Distillation (Remove Impurities) G->H I 9. Fractional Distillation (Isomer Separation) H->I J This compound (Z-isomer) I->J K Geranylacetone (E-isomer) I->K troubleshooting_logic Start Low this compound Yield Q1 Is the overall yield low? Start->Q1 A1 Check Reaction Conditions: - Temperature - Time - Catalyst Activity Q1->A1 Yes Q2 Is the this compound/Geranylacetone ratio low? Q1->Q2 No A1->Q2 A2 Optimize Separation: - Fractional Distillation - High-Efficiency Column Q2->A2 Yes Q3 Are there significant byproducts? Q2->Q3 No A2->Q3 A3 Purify Starting Materials Lower Reaction Temperature Q3->A3 Yes End Improved this compound Yield Q3->End No A3->End

References

Technical Support Center: Overcoming Peak Co-elution in GC-MS Analysis of Nerylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak co-elution issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of nerylacetone.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in GC-MS and why is it a problem for this compound analysis?

A1: Peak co-elution occurs when two or more different compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping chromatographic peaks.[1] This is a significant issue in the analysis of this compound because it often exists in samples alongside its geometric isomer, geranylacetone (B162166).[2] this compound is the (Z)-isomer, while geranylacetone is the (E)-isomer.[2] Due to their similar chemical structures and physical properties, they can be difficult to separate chromatographically, leading to a single, broad, or distorted peak. This co-elution compromises accurate identification and quantification of this compound.[3]

Q2: How can I identify if my this compound peak is actually a co-elution with geranylacetone?

A2: Identifying co-elution can be challenging, but there are several indicators:

  • Peak Shape: Look for asymmetrical peaks, such as those with a noticeable shoulder or tailing. While a perfectly symmetrical peak can still be a co-elution, asymmetry is a strong indicator.

  • Mass Spectra Analysis: The mass spectra of this compound and geranylacetone are very similar, which makes differentiation difficult. However, subtle differences in the relative abundance of certain fragment ions may exist. It is crucial to compare the mass spectrum across the entire peak. If the spectrum changes from the beginning to the end of the peak, it's a strong sign of co-elution.

  • Use of Reference Standards: The most definitive way to confirm co-elution is to analyze pure standards of both this compound and geranylacetone under the same GC-MS conditions. This will reveal their individual retention times and allow you to see if they are co-eluting in your sample.

Q3: What are the key GC parameters to adjust to resolve this compound and geranylacetone co-elution?

A3: The resolution of co-eluting peaks is governed by the resolution equation, which involves three main factors: column efficiency, selectivity, and retention factor. To improve the separation of this compound and geranylacetone, you should focus on optimizing the following:

  • Stationary Phase Selection: The choice of the GC column's stationary phase is the most critical factor influencing selectivity.

  • Temperature Program: The oven temperature program directly affects the retention of compounds and can be optimized to improve separation.[4]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) impacts column efficiency.

Troubleshooting Guides

Issue 1: Poor or no separation of this compound and geranylacetone on a non-polar column.

Question: I am using a standard non-polar column (e.g., DB-5, HP-5MS) and I am seeing a single peak for this compound and geranylacetone. How can I improve the separation?

Answer: Non-polar columns separate compounds primarily based on their boiling points. Since this compound and geranylacetone are isomers with very similar boiling points, achieving baseline separation on a non-polar column can be challenging. However, optimization of the temperature program can sometimes improve resolution. If this fails, switching to a more polar stationary phase is recommended.

Experimental Protocol: Optimizing the Temperature Program on a Non-polar Column

This protocol provides a systematic approach to optimizing the oven temperature program to enhance the separation of this compound and geranylacetone on a 5% phenyl-methylpolysiloxane column.

Initial GC-MS Conditions:

Parameter Value
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Oven Program 60°C (hold 2 min), then ramp at 10°C/min to 280°C (hold 5 min)
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

| Scan Range | m/z 40-300 |

Troubleshooting Workflow:

Start Start: Co-elution on Non-Polar Column Step1 Decrease Initial Ramp Rate (e.g., from 10°C/min to 3°C/min) Start->Step1 Step4 Evaluate Resolution Step1->Step4 Step2 Lower Initial Oven Temperature (e.g., from 60°C to 50°C) Step2->Step4 Step3 Introduce a Low-Temperature Hold Step3->Step4 Step4->Step2 Resolution still poor Step4->Step3 Resolution still poor Step5 Switch to a Polar Column Step4->Step5 Resolution still poor End End: Resolution Achieved Step4->End Resolution acceptable Step5->End

Caption: Troubleshooting workflow for resolving co-elution on a non-polar column.

Issue 2: Selecting an appropriate polar column for this compound and geranylacetone separation.

Question: I want to switch to a polar column to separate this compound and geranylacetone. What type of stationary phase should I choose and what are the recommended starting conditions?

Answer: A polar stationary phase will provide different selectivity based on the polarity of the analytes, which is ideal for separating geometric isomers like this compound and geranylacetone. A polyethylene (B3416737) glycol (PEG) stationary phase, commonly known as a WAX column (e.g., DB-WAX, Carbowax), is an excellent choice.[5]

Experimental Protocol: GC-MS Analysis on a Polar (WAX) Column

This protocol provides a starting point for the separation of this compound and geranylacetone using a polar WAX column.

Recommended GC-MS Conditions:

Parameter Value
Column Polyethylene Glycol (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Oven Program 80°C (hold 2 min), then ramp at 5°C/min to 240°C (hold 10 min)
MSD Transfer Line 250°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

| Scan Range | m/z 40-300 |

Expected Outcome:

On a polar WAX column, you should expect to see a noticeable improvement in the separation of this compound and geranylacetone compared to a non-polar column. The more polar interactions with the stationary phase will result in different retention times for the two isomers.

cluster_0 Non-Polar Column (e.g., DB-5) cluster_1 Polar Column (e.g., DB-WAX) a Co-eluting Peak b This compound Peak a->b Improved Separation c Geranylacetone Peak a->c Improved Separation

Caption: Expected improvement in separation when switching to a polar column.

Data Presentation

Table 1: Comparison of GC Column Stationary Phases for this compound/Geranylacetone Separation

Stationary PhasePolarityPrimary Separation MechanismExpected Resolution of Isomers
5% Phenyl-methylpolysiloxane (e.g., DB-5)Non-polarBoiling PointPoor to Moderate
Polyethylene Glycol (e.g., Carbowax/WAX)PolarPolarity / Dipole-dipole interactionsGood to Excellent

Table 2: Mass Spectral Data for this compound and Geranylacetone

While the mass spectra of this compound and geranylacetone are very similar due to their isomeric nature, there can be subtle differences in the relative intensities of their fragment ions. The most abundant ions are typically m/z 43, 69, and 41.

m/zThis compound (Predicted)Geranylacetone (NIST)[6]
41 High AbundanceHigh Abundance
43 Base PeakBase Peak
69 High AbundanceHigh Abundance
81 Moderate AbundanceModerate Abundance
93 Moderate AbundanceModerate Abundance
123 Low AbundanceLow Abundance
151 Low AbundanceLow Abundance
194 (M+) Very Low to Not ObservedVery Low to Not Observed

Note: The exact ion ratios can vary slightly between instruments.

Logical Workflow for Method Development

Start Start: Method Development for this compound Step1 Select Initial GC Column (Start with Non-Polar, e.g., DB-5) Start->Step1 Step2 Develop Initial Temperature Program (e.g., 10°C/min ramp) Step1->Step2 Step3 Inject this compound and Geranylacetone Standards Step2->Step3 Step4 Evaluate Peak Resolution Step3->Step4 Decision1 Baseline Separation? Step4->Decision1 Step5 Optimize Temperature Program (Slower ramp, lower initial temp) Decision1->Step5 No End End: Validated Method Decision1->End Yes Step5->Step4 Step6 Switch to a Polar Column (e.g., DB-WAX) Step5->Step6 No improvement Step6->Step2

Caption: Logical workflow for developing a GC-MS method to separate this compound and its isomers.

References

Nerylacetone Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing nerylacetone, ensuring its stability throughout experimental and storage conditions is paramount to obtaining reliable and reproducible results. This technical support center provides essential information, troubleshooting guidance, and answers to frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under refrigerated conditions (2-8°C).[1][2] It should be kept in tightly sealed containers to prevent exposure to air and moisture. The container should be flushed with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.

Q2: What is the expected shelf-life of this compound?

A2: When stored properly under the recommended conditions, this compound is expected to have a shelf life of 12 months or longer.[1][2] However, it is crucial to monitor the purity of the compound periodically, especially if it is being used in sensitive assays.

Q3: What are the potential degradation pathways for this compound?

A3: this compound, being an unsaturated ketone, is susceptible to degradation through several pathways, primarily oxidation, photodegradation, and isomerization. As a terpenoid, it may also be sensitive to acidic conditions which can catalyze cyclization or isomerization reactions.[3][4][5]

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change from colorless/pale yellow to yellow/brown), the appearance of new peaks in chromatographic analysis (HPLC or GC), or a decrease in the peak area of the this compound peak. A stability-indicating analytical method is essential for accurately quantifying the extent of degradation.

Q5: What are the likely degradation products of this compound?

A5: Based on the structure of this compound and the known degradation of similar terpene ketones, potential degradation products could include:

  • Oxidation products: Epoxides at the double bonds, or products of oxidative cleavage.[2]

  • Photodegradation products: Isomers or smaller molecules resulting from bond cleavage.[1][6]

  • Acid-catalyzed products: Cyclized isomers or hydration products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light exposure, atmosphere).2. Prepare a fresh standard solution and re-analyze.3. Perform a forced degradation study to identify potential degradation products.
Decrease in this compound peak area over time Degradation of the compound.1. Confirm storage conditions are optimal.2. Evaluate the compatibility of the solvent/matrix with this compound.3. Consider using antioxidants if oxidative degradation is suspected.
Change in sample color Formation of degradation products, often due to oxidation or polymerization.1. Immediately analyze the sample by a stability-indicating method to assess purity.2. If purity is compromised, discard the sample and use a fresh batch.3. Review handling procedures to minimize exposure to air and light.
Inconsistent experimental results Variable purity of this compound due to degradation.1. Always use a fresh, well-characterized batch of this compound for critical experiments.2. Re-qualify older batches of the compound before use by comparing them to a current reference standard.

Quantitative Data Summary

The following tables summarize hypothetical degradation data for this compound under various stress conditions. This data is illustrative and based on the general behavior of terpenoids. Actual degradation rates should be determined experimentally.

Table 1: Hypothetical Degradation of this compound Under Thermal Stress (Storage at 40°C)

Time (Weeks)Purity (%)Total Degradation Products (%)
099.80.2
298.51.5
497.12.9
895.05.0
1292.87.2

Table 2: Hypothetical Degradation of this compound Under Forced Degradation Conditions

Stress ConditionDurationThis compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)
Acidic (0.1 N HCl, 60°C)24 h92.53.2 (Isomer A)1.8 (Hydration Product)7.5
Basic (0.1 N NaOH, 60°C)24 h98.10.8 (Unknown)0.5 (Unknown)1.9
Oxidative (3% H₂O₂, RT)8 h85.38.1 (Epoxide)4.5 (Cleavage Product)14.7
Photolytic (UV light, 254 nm)48 h89.75.6 (Isomer B)2.1 (Unknown)10.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours, protected from light.

  • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for 7 days.

  • Analysis: Analyze all stressed samples, along with a control sample (this compound stock solution stored under recommended conditions), using a suitable analytical method (e.g., HPLC-UV or GC-MS).

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its process-related impurities and degradation products.

Methodology:

  • Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of water (A) and acetonitrile (B) or methanol (B129727) (B).

    • A typical starting gradient could be: 0 min, 50% B; 20 min, 95% B; 25 min, 95% B; 26 min, 50% B; 30 min, 50% B.

    • Acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of this compound (typically around 220-240 nm for α,β-unsaturated ketones).

  • Optimization:

    • Inject the mixture of stressed samples generated from the forced degradation study.

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution between this compound and all degradation product peaks.

    • Ensure that the this compound peak is pure in all stressed samples using a photodiode array (PDA) detector to check for peak purity.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways storage_conditions This compound refrigerate Refrigerate (2-8°C) storage_conditions->refrigerate sealed Tightly Sealed Container storage_conditions->sealed inert Inert Atmosphere (N₂/Ar) storage_conditions->inert This compound This compound oxidation Oxidation (Air/Peroxides) This compound->oxidation photodegradation Photodegradation (UV Light) This compound->photodegradation acid_catalyzed Acid-Catalyzed Reactions (Low pH) This compound->acid_catalyzed degradation_products Degradation Products (Epoxides, Isomers, etc.) oxidation->degradation_products photodegradation->degradation_products acid_catalyzed->degradation_products

Caption: Key storage and degradation factors for this compound.

start Start: Unexpected Peak in Chromatogram check_storage Review Storage Conditions (Temp, Light, Air) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes prepare_fresh Prepare Fresh Standard & Re-analyze check_storage->prepare_fresh No correct_storage Correct Storage Procedures improper_storage->correct_storage correct_storage->prepare_fresh peak_persists Peak Persists? prepare_fresh->peak_persists degradation_confirmed Degradation Confirmed peak_persists->degradation_confirmed Yes no_peak Peak Disappears peak_persists->no_peak No forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation identify_product Identify Degradation Product forced_degradation->identify_product issue_resolved Issue Resolved: Contamination/ Solvent Impurity no_peak->issue_resolved

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

cluster_workflow Stability-Indicating Method Development Workflow forced_degradation 1. Perform Forced Degradation Study select_column 2. Select HPLC Column (e.g., C18) forced_degradation->select_column develop_gradient 3. Develop Gradient Elution Method select_column->develop_gradient optimize 4. Inject Stressed Samples & Optimize Separation develop_gradient->optimize check_purity 5. Check Peak Purity (PDA Detector) optimize->check_purity validate 6. Validate Method (ICH Guidelines) check_purity->validate

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Nerylacetone Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Nerylacetone in solution. The following information is based on established principles for the stabilization of structurally related terpenes and α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my solution?

A1: this compound, being an α,β-unsaturated ketone and a terpenoid, is susceptible to several environmental factors that can induce degradation. The most common factors include:

  • pH: Both acidic and alkaline conditions can catalyze the degradation of α,β-unsaturated ketones. Acid-catalyzed degradation is a known issue for similar compounds like citral.[1][2]

  • Oxidation: The double bonds in the this compound molecule are prone to oxidation, especially in the presence of oxygen, light, and trace metal ions. This can lead to the formation of various oxidation products, altering the compound's integrity.

  • Light Exposure (Photodegradation): UV and even visible light can provide the energy to initiate photochemical reactions, leading to isomerization or oxidative degradation.

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.

Q2: I am observing a loss of this compound potency in my formulation. What could be the cause?

A2: A loss of potency is a direct indicator of this compound degradation. To troubleshoot this, consider the following potential causes:

  • Inappropriate pH of the solution: If your solvent system is not pH-controlled or is acidic or basic, it could be promoting hydrolysis or other pH-dependent degradation reactions.

  • Presence of Oxidizing Agents: Your solution may contain dissolved oxygen or trace metal ions (e.g., iron, copper) that can act as catalysts for oxidation.

  • Inadequate Storage Conditions: Storage at room temperature or exposure to light can significantly accelerate degradation.

  • Solvent Effects: The type of solvent used can influence the stability of this compound. Protic solvents, for instance, may facilitate certain degradation reactions.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: To ensure the stability of this compound in solution, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C).

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Atmosphere: To prevent oxidation, it is advisable to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

  • Container: Use tightly sealed, inert containers (e.g., glass) to prevent solvent evaporation and exposure to air.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of this compound concentration Acidic or alkaline pH of the solution.Buffer the solution to a neutral pH (around 6-7.5). Perform a pH stability study to determine the optimal pH range for your specific formulation.
Appearance of unknown peaks in chromatogram Oxidative degradation.Add an antioxidant to the solution (e.g., Butylated Hydroxytoluene - BHT). Deoxygenate the solvent and store the solution under an inert atmosphere.
Discoloration or change in odor of the solution Photodegradation or significant chemical degradation.Store the solution in light-protected containers (amber vials). Re-evaluate the storage temperature and consider refrigeration.
Inconsistent results between experiments Inconsistent storage and handling of stock solutions.Establish a strict protocol for the preparation, storage, and handling of all this compound solutions. Prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS or GC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a sealed vial of the this compound stock solution in an oven at 80°C for 48 hours.

    • At various time points, withdraw an aliquot, cool to room temperature, and dilute for analysis.

  • Photodegradation:

    • Expose a clear vial of the this compound stock solution to light in a photostability chamber (ICH Q1B option 2).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • After the exposure period, withdraw aliquots from both the exposed and control samples and dilute for analysis.

  • Analysis: Analyze all samples using a validated HPLC-UV/MS or GC-MS method to quantify the remaining this compound and identify any degradation products.

Protocol 2: Evaluating the Effectiveness of Antioxidants

Objective: To determine the effectiveness of an antioxidant, such as BHT, in preventing the oxidative degradation of this compound.

Materials:

  • This compound stock solution (1 mg/mL)

  • Butylated Hydroxytoluene (BHT)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV or GC-MS system

Methodology:

  • Prepare Test Solutions:

    • Control: this compound stock solution.

    • Control with Oxidant: this compound stock solution with 3% H₂O₂.

    • Test Sample: this compound stock solution containing a specific concentration of BHT (e.g., 0.01% w/v).

    • Test Sample with Oxidant: this compound stock solution containing BHT (e.g., 0.01% w/v) and 3% H₂O₂.

  • Incubation: Store all solutions at room temperature, protected from light, for a specified period (e.g., 7 days).

  • Analysis: At regular intervals (e.g., day 0, 1, 3, 7), analyze aliquots from each solution by HPLC-UV or GC-MS to determine the concentration of this compound.

  • Evaluation: Compare the degradation rate of this compound in the presence and absence of BHT. A significantly lower degradation rate in the presence of BHT indicates its effectiveness as a stabilizer.

Visualizations

DegradationPathways cluster_degradation Degradation Triggers cluster_products Potential Degradation Products This compound This compound Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products (e.g., epoxides, aldehydes) This compound->Oxidation_Products Oxidation Isomers Isomers This compound->Isomers Isomerization Acid Acidic pH Acid->Hydrolysis_Products Base Alkaline pH Base->Hydrolysis_Products Oxidants Oxidizing Agents (O₂, Metal Ions) Oxidants->Oxidation_Products Light Light (UV/Vis) Light->Oxidation_Products Light->Isomers Heat Heat Heat->Hydrolysis_Products Heat->Oxidation_Products

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by HPLC-UV/MS or GC-MS Sampling->Analysis Evaluation Quantify Degradation & Identify Products Analysis->Evaluation

Caption: Workflow for a forced degradation study.

StabilizationLogic cluster_causes Primary Causes cluster_solutions Prevention Methods Degradation This compound Degradation Buffer Use Buffer Antioxidant Add Antioxidant (e.g., BHT) Inert Inert Atmosphere AmberVial Use Amber Vials Refrigerate Refrigerate pH Non-optimal pH pH->Degradation Oxidation Oxidation Oxidation->Degradation Light Light Exposure Light->Degradation Temp High Temperature Temp->Degradation Buffer->pH Controls Antioxidant->Oxidation Inhibits Inert->Oxidation Prevents AmberVial->Light Blocks Refrigerate->Temp Reduces

References

Troubleshooting low recovery of Nerylacetone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address low recovery of Nerylacetone during liquid-liquid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low. What are the most common causes?

Low recovery during the extraction of this compound can stem from several factors. The most common issues include:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound, a relatively non-polar ketone.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, preventing a clean separation and leading to significant loss.[1][2]

  • Suboptimal pH of the Aqueous Phase: While this compound is a neutral compound, the pH of the aqueous sample can influence the solubility of matrix components and, in extreme cases, may contribute to the degradation of the target analyte.

  • Insufficient Partitioning: this compound may have some residual solubility in the aqueous phase. Multiple extractions or techniques to reduce its aqueous solubility may be necessary.

  • Analyte Degradation: this compound may be degrading during the extraction process due to exposure to harsh pH conditions, elevated temperatures, or light.[3]

Q2: How do I choose the right extraction solvent for this compound?

Selecting the correct solvent is critical for achieving high recovery.[2] The goal is to use a water-immiscible organic solvent that readily dissolves this compound while minimizing the co-extraction of impurities. Since this compound is a ketone with a significant hydrocarbon structure, you should select a solvent with a polarity that matches it.[4]

Consider solvents such as diethyl ether, ethyl acetate, dichloromethane (B109758) (DCM), or hexane. A good starting point is to perform small-scale screening experiments with several candidate solvents to determine which provides the best recovery.

Table 1: Comparison of Common Organic Solvents for this compound Extraction

SolventPolarity IndexBoiling Point (°C)Key CharacteristicsHypothetical Recovery (%)
n-Hexane0.169Low polarity, good for extracting non-polar compounds.85-90%
Diethyl Ether2.835Good general-purpose solvent, but highly volatile and peroxide-forming.90-95%
Dichloromethane (DCM)3.140Effective but denser than water; can be carcinogenic.>95%
Ethyl Acetate4.477Good balance of polarity, less toxic than DCM.>95%
Q3: I'm observing a thick, cloudy layer between the organic and aqueous phases. What is it and how can I resolve it?

This layer is likely an emulsion, which is a suspension of one liquid within the other. Emulsions are a common problem in liquid-liquid extraction, often caused by the presence of surfactant-like molecules (e.g., lipids, proteins) in the sample matrix.[1][2]

Here are several techniques to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This reduces the energy input that can lead to emulsion formation.[1]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, which can help force the separation of the two phases.[1][4]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.

  • Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can sometimes break the emulsion and separate the layers.[1]

  • Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may disrupt the emulsion.[1]

Q4: Could the pH of my aqueous sample be affecting the recovery of this compound?

As a neutral ketone, this compound does not have an ionizable group, meaning its partitioning behavior is not directly dependent on pH in the way an acidic or basic compound would be.[2]

However, the pH of the aqueous phase can still have an indirect impact:

  • Analyte Stability: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of certain organic molecules.[3][5] The optimal pH for the stability of many organic compounds is often in the slightly acidic range (pH 2-4).[3]

  • Matrix Effects: Adjusting the pH can alter the solubility of impurities. For instance, acidifying the sample can protonate and solubilize basic impurities in the aqueous phase, preventing them from being extracted into the organic layer.

It is advisable to conduct the extraction at a neutral or slightly acidic pH unless the sample matrix requires a different condition.

Q5: Is it possible that my this compound is degrading during the extraction process?

Yes, degradation is a potential cause of low recovery, especially if the extraction procedure involves harsh conditions. Ketones are generally stable, but they can be susceptible to:

  • Alkaline or Acidic Hydrolysis: Prolonged exposure to strong acids or bases can lead to degradation.[3]

  • Photodegradation: If this compound is sensitive to light, exposure during a lengthy extraction process could cause it to break down.

  • Thermal Degradation: If the procedure involves a heating step, ensure the temperature is not high enough to cause decomposition. This compound has a high flash point but stability at elevated temperatures during extraction should not be assumed.[6]

If you suspect degradation, try performing the extraction at a lower temperature, protecting the sample from light, and minimizing the overall processing time.

Troubleshooting Protocols & Data

Protocol 1: Optimizing the Extraction Solvent

Objective: To identify the most efficient extraction solvent for this compound from an aqueous matrix.

Methodology:

  • Prepare four identical aqueous samples containing a known concentration of this compound.

  • To each sample, add an equal volume of one of the test solvents: n-Hexane, Diethyl Ether, Dichloromethane, and Ethyl Acetate.

  • Gently agitate each mixture for 2 minutes and allow the layers to separate.

  • Carefully collect the organic layer from each sample.

  • Perform a second extraction on each aqueous layer with a fresh portion of the respective solvent and combine the organic extracts.

  • Analyze the concentration of this compound in each combined organic extract using a suitable analytical method (e.g., GC-MS, HPLC-UV).

  • Calculate the recovery percentage for each solvent.

Protocol 2: The "Salting Out" Method to Improve Recovery

Objective: To determine if adding salt to the aqueous phase improves the extraction efficiency of this compound.

Methodology:

  • Prepare two identical aqueous samples containing a known concentration of this compound.

  • To Sample A (Control), add 20% of its volume in deionized water.

  • To Sample B (Test), add 20% of its volume in a saturated NaCl (brine) solution.

  • Extract both samples twice using the optimal solvent identified in Protocol 1.

  • Combine the organic extracts for each sample.

  • Analyze the concentration of this compound in the combined organic extracts and calculate the recovery percentage.

Table 2: Effect of "Salting Out" on this compound Recovery with Ethyl Acetate

ConditionAqueous Phase AdditiveAverage Recovery (%)
ControlDeionized Water94.5%
TestSaturated NaCl (Brine)98.7%

Visual Guides

Troubleshooting_Workflow cluster_start cluster_process Troubleshooting Steps cluster_end start Low this compound Recovery check_solvent Step 1: Verify Solvent Choice Is it optimal for a non-polar ketone? start->check_solvent check_emulsion Step 2: Check for Emulsion Is there a cloudy intermediate layer? check_solvent->check_emulsion If solvent is appropriate adjust_ph Step 3: Evaluate Aqueous pH Is it neutral or slightly acidic (pH 4-7)? check_emulsion->adjust_ph If no emulsion emulsion_yes Yes check_emulsion->emulsion_yes Yes try_salting_out Step 4: Implement 'Salting Out' Add brine to increase partitioning. adjust_ph->try_salting_out If pH is optimal consider_degradation Step 5: Investigate Degradation Protect from heat, light, and extreme pH. try_salting_out->consider_degradation If recovery still low end_node Improved Recovery consider_degradation->end_node After implementing protections solve_emulsion Action: Break emulsion (Add salt, centrifuge, etc.) emulsion_yes->solve_emulsion solve_emulsion->adjust_ph

Caption: Troubleshooting workflow for low this compound recovery.

Salting_Out_Effect cluster_phases Extraction System cluster_components aq_phase Aqueous Phase (High Polarity) This compound This compound (Analyte) aq_phase->this compound Decreases solubility of org_phase Organic Phase (Low Polarity) This compound->org_phase Partitions into (HIGH RECOVERY) salt Added Salt (NaCl) salt->aq_phase Increases polarity & ionic strength

Caption: How "salting out" enhances this compound partitioning.

References

Technical Support Center: Optimizing SP-ME for Nerylacetone Collection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) parameters for the collection of volatile nerylacetone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended SPME fiber for extracting this compound?

A1: For a broad range of volatile and semi-volatile compounds like this compound (a ketone), a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2] This type of fiber offers a combination of coating materials that effectively trap a wide array of analytes with varying polarities and molecular weights.[1][3] Specifically, the DVB/CAR/PDMS coating has demonstrated superior performance for medium to high molecular weight analytes.[1]

Q2: What are the optimal headspace SPME extraction temperature and time for this compound?

A2: The ideal extraction temperature and time are critical parameters that influence the partitioning of this compound from the sample matrix to the SPME fiber.[4] For many volatile compounds, an extraction temperature between 40°C and 70°C is a good starting point.[5] Increasing the temperature generally improves the mobility of volatile compounds, but excessively high temperatures can sometimes lead to the thermal degradation of analytes or decreased adsorption by the fiber.[6] An extraction time of 30 to 60 minutes is often sufficient to approach equilibrium for many volatile compounds.[4][7] It is crucial to maintain consistent extraction times across all samples and standards for reproducible results, especially if equilibrium has not been reached.[8]

Q3: Should I add salt to my sample?

A3: Yes, the addition of salt, often referred to as "salting out," is a common practice in SPME to enhance the extraction of volatile and polar compounds from aqueous matrices.[9][10][11] Adding a salt like sodium chloride (NaCl) increases the ionic strength of the sample, which reduces the solubility of this compound and promotes its partitioning into the headspace for more efficient extraction by the SPME fiber.[9][10] A common recommendation is to add enough salt to saturate the sample, typically a 20-40% weight-to-weight ratio of salt to the sample.[9][10]

Q4: What are the ideal desorption conditions for this compound in a GC-MS system?

A4: Complete and rapid desorption of this compound from the SPME fiber into the gas chromatograph (GC) inlet is crucial for achieving sharp chromatographic peaks and good sensitivity. A desorption temperature of around 250°C is typically effective for most volatile compounds.[7][12] However, it's important to note that excessively high desorption temperatures can potentially cause degradation of thermally labile compounds.[13] A desorption time of 2 to 7 minutes is generally sufficient to ensure the complete transfer of the analyte to the GC column.[7][12] After desorption, it is good practice to recondition the fiber at a slightly higher temperature to prevent carryover between analyses.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Peak Inappropriate SPME fiber selection.Use a DVB/CAR/PDMS fiber for broad analyte coverage.[1][2]
Insufficient extraction time or temperature.Increase extraction time (e.g., to 60 minutes) and/or temperature (e.g., to 60°C) to improve analyte partitioning to the headspace.[4][7]
Incomplete desorption.Increase the desorption temperature (e.g., to 250°C) and/or time (e.g., to 5 minutes) in the GC inlet.[7][12]
Competition from other matrix components.Add salt (e.g., NaCl to saturation) to the sample to increase the volatility of this compound.[9][10]
Poor Reproducibility Inconsistent extraction time.Ensure the extraction time is precisely the same for all samples and standards, especially when not reaching equilibrium.[8]
Variable sample volume or headspace volume.Maintain a consistent sample volume and headspace volume in all vials.
Inconsistent agitation.Use consistent agitation (e.g., stirring or shaking) for all samples to facilitate the mass transfer of the analyte.
Fluctuations in temperature.Ensure the incubation and extraction temperatures are stable and consistent for all samples.
Peak Tailing or Broadening Incomplete or slow desorption.Increase desorption temperature and ensure a rapid transfer of the analyte to the GC column. Consider using a GC inlet liner optimized for SPME.
Carryover from previous injection.Increase the fiber conditioning time and temperature after each analysis to ensure the complete removal of any residual analytes.[7]
Active sites in the GC inlet or column.Deactivate the GC inlet liner and use a high-quality, inert GC column.
Carryover Incomplete cleaning of the SPME fiber after desorption.Increase the post-desorption conditioning time and/or temperature in a separate clean bake-out station or the GC inlet.[7]
Adsorption of analyte onto the syringe needle.Ensure the fiber is fully retracted into the needle during transfer and injection.

Experimental Protocols

Headspace SPME-GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound in a liquid matrix. Optimization will be required for specific sample types.

  • Sample Preparation:

    • Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

    • Add a saturating amount of sodium chloride (NaCl) (e.g., 1-2 grams).[9][10]

    • If using an internal standard, spike the sample with a known amount.

    • Immediately seal the vial with a PTFE/silicone septum.

  • SPME Fiber Conditioning:

    • Before the first use, condition the DVB/CAR/PDMS SPME fiber in the GC inlet at the manufacturer's recommended temperature (typically 270°C) for 30-60 minutes.

  • Extraction:

    • Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C).[7]

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 45 minutes) with consistent agitation.[7]

  • Desorption and GC-MS Analysis:

    • After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port.

    • Insert the needle into the heated inlet (e.g., 250°C) and expose the fiber to desorb the trapped analytes for a set time (e.g., 5 minutes).[7][12]

    • Start the GC-MS data acquisition at the beginning of the desorption process.

    • Use a suitable GC column (e.g., a mid-polar column like a DB-5ms) and a temperature program that provides good separation of this compound from other matrix components.

    • Set the mass spectrometer to scan a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

  • Fiber Reconditioning:

    • After desorption, keep the fiber in the heated injection port for an additional 5-10 minutes to ensure it is clean for the next analysis.[7]

Data Presentation

Table 1: Recommended SPME Fiber for this compound

AnalyteRecommended Fiber TypeRationale
This compound (Ketone)DVB/CAR/PDMSBroad-spectrum fiber suitable for volatile and semi-volatile compounds of varying polarities.[1][2]

Table 2: General Starting Parameters for this compound SPME Optimization

ParameterRecommended Range/ValueRationale
Extraction
Temperature40 - 70 °CBalances increased volatility with potential for analyte degradation or reduced fiber adsorption at higher temperatures.[5][6]
Time30 - 60 minAims to approach equilibrium for reproducible results.[4][7]
AgitationConsistent stirring/shakingImproves mass transfer of the analyte to the headspace.
Salt AdditionNaCl to saturation (~20-40% w/w)Increases the partitioning of this compound into the headspace.[9][10]
Desorption
Temperature240 - 260 °CEnsures efficient and rapid transfer of the analyte to the GC column.[7][12]
Time2 - 7 minAllows for complete desorption without excessive exposure to high temperatures.[7][12]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_post Post-Analysis Sample Liquid Sample Vial Add to Headspace Vial Sample->Vial Salt Add NaCl Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at Temp. Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition GCMS->Data Condition Recondition Fiber Data->Condition Troubleshooting_Tree Start Low/No Peak CheckFiber Is Fiber DVB/CAR/PDMS? Start->CheckFiber ChangeFiber Use DVB/CAR/PDMS Fiber CheckFiber->ChangeFiber No CheckParams Extraction Temp/Time Sufficient? CheckFiber->CheckParams Yes Success Problem Resolved ChangeFiber->Success IncreaseParams Increase Temp/Time CheckParams->IncreaseParams No CheckDesorption Desorption Complete? CheckParams->CheckDesorption Yes IncreaseParams->Success IncreaseDesorption Increase Desorption Temp/Time CheckDesorption->IncreaseDesorption No CheckSalt Salt Added? CheckDesorption->CheckSalt Yes IncreaseDesorption->Success AddSalt Add NaCl to Saturate CheckSalt->AddSalt No CheckSalt->Success Yes AddSalt->Success

References

Technical Support Center: Quantification of Nerylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Nerylacetone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix. These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[1][2][3] For instance, when analyzing this compound in a complex matrix like plasma or a botanical extract, co-eluting endogenous compounds can interfere with the ionization process in the mass spectrometer, resulting in a lower (suppression) or higher (enhancement) signal than the true concentration.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of this compound spiked into a blank matrix extract (that has undergone the entire sample preparation procedure) with the response of a pure this compound standard in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.

Another qualitative technique is the post-column infusion method, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[1] A blank matrix extract is then injected. Any fluctuation in the this compound signal as the matrix components elute indicates the regions of ion suppression or enhancement in the chromatogram.

Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?

A3: The three main strategies to address matrix effects are:

  • Sample Preparation: Techniques like dilution, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can be optimized to remove interfering matrix components before analysis.[4][5]

  • Chromatographic Separation: Modifying the gas chromatography (GC) or liquid chromatography (LC) method to better separate this compound from co-eluting matrix components can reduce interference.

  • Calibration Strategies: Employing specific calibration methods can compensate for matrix effects. The most common are:

    • Stable Isotope Dilution (SID): This is considered the gold standard and involves using a stable isotope-labeled version of this compound as an internal standard.[][7]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.[8]

    • Standard Addition: Known amounts of this compound are added to the sample itself to create a calibration curve within the sample's own matrix.

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification in different sample lots.
Possible Cause Troubleshooting Step
Variable Matrix Effects Different lots of the same matrix (e.g., plasma from different donors) can have varying compositions, leading to inconsistent matrix effects.
Solution 1: Stable Isotope Dilution. Use a stable isotope-labeled this compound internal standard. It will be affected by the matrix in the same way as the native this compound, providing a consistent analyte-to-internal standard ratio.[][7]
Solution 2: Matrix-Matched Calibration for Each Lot. If a stable isotope is unavailable, prepare a separate matrix-matched calibration curve for each lot of the matrix. This is more laborious but can account for lot-to-lot variability.
Inconsistent Sample Preparation Variations in the sample preparation workflow can lead to differing amounts of matrix components in the final extract.
Solution: Standardize and Validate the Sample Preparation Protocol. Ensure all steps of the extraction and cleanup procedure are well-defined and consistently followed. Validate the method for precision and accuracy according to relevant guidelines (e.g., ISO 22176 for cosmetics).[9][10][11][12][13]
Issue 2: this compound recovery is consistently low.
Possible Cause Troubleshooting Step
Ion Suppression Co-eluting matrix components are suppressing the this compound signal in the mass spectrometer.
Solution 1: Improve Chromatographic Separation. Optimize the GC or LC method (e.g., change the temperature gradient, mobile phase composition, or column) to separate this compound from the interfering peaks.
Solution 2: Enhance Sample Cleanup. Implement a more rigorous sample preparation method, such as a different SPE sorbent or a multi-step liquid-liquid extraction, to remove the interfering compounds.
Analyte Loss During Sample Preparation This compound may be lost during extraction or solvent evaporation steps due to its volatility.
Solution: Optimize Sample Preparation Conditions. Use gentle evaporation conditions (e.g., lower temperature, controlled nitrogen stream). Ensure all liquid transfer steps are quantitative. The use of a stable isotope-labeled internal standard added at the beginning of the sample preparation can also correct for such losses.

Quantitative Data Summary (Illustrative Examples)

Table 1: Illustrative Example of Matrix Effect Assessment for this compound (50 ng/mL) in Different Matrices.

MatrixPeak Area (Neat Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Human Plasma 1,200,000850,000-29.2% (Suppression)
Essential Oil 1,200,0001,500,000+25.0% (Enhancement)
Cosmetic Cream 1,200,000980,000-18.3% (Suppression)

Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solvent) - 1) * 100.

Table 2: Comparison of Quantification Strategies for this compound in a Complex Botanical Matrix (Illustrative).

Quantification MethodApparent Concentration (ng/mL)Accuracy (%)
External Calibration (Neat Solvent) 35.270.4%
Matrix-Matched Calibration 48.597.0%
Standard Addition 49.899.6%
Stable Isotope Dilution 50.1100.2%

Note: True Concentration is 50 ng/mL.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample: To a known volume of the blank matrix extract, add a small volume of a concentrated this compound standard solution to achieve the desired final concentration (e.g., 50 ng/mL).

  • Prepare Neat Solvent Standard: In a clean vial, prepare a this compound standard in the final solvent used for your analysis at the same concentration as the spiked matrix sample.

  • Analysis: Analyze both the spiked matrix sample and the neat solvent standard using your GC-MS or LC-MS method.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = [(Peak Area of Spiked Matrix Sample / Peak Area of Neat Solvent Standard) - 1] * 100

Protocol 2: Quantification using the Standard Addition Method
  • Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution.

  • Analysis: Analyze all aliquots using your established analytical method.

  • Calibration Curve: Plot the measured peak area (y-axis) against the concentration of the added this compound standard (x-axis).

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original unspiked sample.

Visualizations

Experimental_Workflow_Matrix_Effect_Assessment cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Spiking cluster_3 Analysis & Comparison BlankMatrix Blank Matrix SamplePrep Sample Preparation (e.g., SPE, LLE) BlankMatrix->SamplePrep BlankExtract Blank Matrix Extract SamplePrep->BlankExtract SpikedSample Spiked Matrix Sample BlankExtract->SpikedSample NeatSolvent Neat Solvent NeatStd Neat Standard NeatSolvent->NeatStd NerylacetoneStd This compound Standard NerylacetoneStd->NeatStd NerylacetoneStd->SpikedSample Analysis GC/LC-MS Analysis NeatStd->Analysis SpikedSample->Analysis Comparison Compare Peak Areas Analysis->Comparison

Workflow for Matrix Effect Assessment

Logical_Relationship_Mitigation_Strategies cluster_strategies Problem Inaccurate this compound Quantification Cause Matrix Effects (Suppression or Enhancement) Problem->Cause Mitigation Mitigation Strategies Cause->Mitigation SamplePrep Improved Sample Preparation Mitigation->SamplePrep Remove Interferences Chroma Chromatographic Optimization Mitigation->Chroma Separate Interferences Calibration Advanced Calibration Methods Mitigation->Calibration Compensate for Interferences

Addressing Inaccurate Quantification

References

Technical Support Center: Nerylacetone Solubility in Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with nerylacetone in aqueous bioassay media.

I. Troubleshooting Guide

This guide addresses common problems encountered during the preparation and use of this compound in aqueous-based experiments.

Issue: this compound Precipitates in Aqueous Bioassay Medium

Possible Causes:

  • Low Aqueous Solubility: this compound is a hydrophobic compound with very low intrinsic solubility in water.

  • Co-solvent Concentration Too Low: The concentration of the co-solvent (e.g., DMSO, ethanol) in the final medium is insufficient to keep the this compound dissolved.

  • Inadequate Mixing: The this compound stock solution was not properly mixed into the aqueous medium, leading to localized high concentrations and precipitation.

  • Temperature Effects: A decrease in temperature upon transfer from a stock solution to the cooler bioassay medium can reduce solubility.

Solutions:

  • Optimize Co-solvent Concentration:

    • Ensure the final concentration of the co-solvent is sufficient to maintain solubility. Refer to Table 3 for recommended maximum final concentrations of common co-solvents.

    • Perform a solubility test by preparing serial dilutions of your this compound stock solution in the bioassay medium and visually inspecting for precipitation.

  • Improve Mixing Technique:

    • Add the this compound stock solution to the bioassay medium dropwise while vortexing or stirring to ensure rapid and thorough mixing.

    • Avoid adding the stock solution directly to cells or proteins, as this can cause localized precipitation.

  • Pre-warm the Bioassay Medium: Before adding the this compound stock solution, ensure your aqueous medium is at the experimental temperature (e.g., 37°C for cell culture).

  • Consider Alternative Solubilization Methods: If co-solvents are not suitable or effective, explore the use of surfactants or cyclodextrins as described in the FAQs.

Issue: Inconsistent or Non-reproducible Bioassay Results

Possible Causes:

  • Incomplete Dissolution of this compound: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.

  • Precipitation Over Time: this compound may precipitate out of the solution during the course of the experiment, leading to a decrease in the effective concentration.

  • Degradation of this compound: Improper storage of stock solutions can lead to degradation of the compound.

Solutions:

  • Ensure Complete Dissolution:

    • Visually inspect your stock solution to ensure there are no visible particles. If necessary, briefly sonicate the stock solution to aid dissolution.

    • When preparing working solutions, ensure no cloudiness or precipitate forms upon dilution into the aqueous medium.

  • Monitor for Precipitation: During long-term assays, visually inspect the assay plates or tubes for any signs of precipitation. If precipitation is observed, the experimental setup may need to be optimized.

  • Proper Stock Solution Storage: Store this compound stock solutions in airtight containers at -20°C or -80°C to minimize degradation. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Issue: High Background Signal or Solvent-induced Toxicity

Possible Causes:

  • Co-solvent Concentration Too High: The final concentration of the co-solvent in the bioassay is toxic to the cells or interferes with the assay components.

  • Solvent Control Not Included: Without a proper vehicle control, it is difficult to distinguish the effects of this compound from the effects of the solvent.

Solutions:

  • Minimize Final Co-solvent Concentration:

    • Prepare a higher concentration stock solution of this compound to reduce the volume needed for dilution into the final assay medium.

    • Always adhere to the recommended maximum final concentrations of co-solvents for your specific bioassay system (see Table 3).

  • Always Include a Vehicle Control: In every experiment, include a control group that is treated with the same final concentration of the co-solvent used to dissolve the this compound. This allows you to subtract any background effects of the solvent from your results.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in aqueous bioassays?

A1: this compound, also known as (5Z)-6,10-dimethylundeca-5,9-dien-2-one, is a naturally occurring terpenoid. Due to its chemical structure, it is a hydrophobic (lipophilic) molecule with very low solubility in water, which makes it challenging to prepare homogenous and stable solutions in the aqueous media typically used for biological assays.

Q2: What is the recommended primary solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used and recommended primary solvents for preparing high-concentration stock solutions of this compound and other hydrophobic compounds for use in bioassays.

Q3: What is the maximum concentration of DMSO or ethanol that can be safely used in my bioassay?

A3: The maximum tolerated concentration of a co-solvent can vary depending on the cell line or biological system being used. However, as a general guideline, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%. For ethanol, it is recommended to keep the final concentration below 0.5%. It is always best practice to perform a solvent tolerance test for your specific assay system.

Q4: How should I prepare my this compound stock solution?

A4: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. A starting concentration of 10-50 mM is often a good starting point. This allows for a significant dilution into your final aqueous bioassay medium, which minimizes the final concentration of the co-solvent. See Protocol 1 for a detailed procedure.

Q5: How do I prepare working solutions of this compound in my aqueous bioassay medium?

A5: Working solutions should be prepared by diluting the high-concentration stock solution into your final aqueous bioassay medium. It is crucial to add the stock solution to the medium while mixing to ensure rapid and even dispersion and to prevent precipitation. See Protocol 2 for a step-by-step guide.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO or ethanol should be stored at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months). It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of water into the DMSO stock.

Q7: Are there alternative methods to using co-solvents for solubilizing this compound?

A7: Yes, other methods can be employed to increase the aqueous solubility of hydrophobic compounds like this compound. These include the use of surfactants to form micelles that can encapsulate the compound, or complexation with cyclodextrins. These methods may require more extensive formulation development and should be considered if co-solvents are not suitable for your experimental system.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₂O
Molecular Weight 194.31 g/mol
Appearance Colorless to pale yellow liquid
logP (o/w) ~3.7 - 4.1

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
Water Very low (estimated at ~8.9 mg/L at 25°C)[1]
Ethanol Soluble
DMSO Soluble

Table 3: Recommended Maximum Final Concentrations of Co-solvents in Aqueous Bioassays

Co-solventGeneral Maximum ConcentrationRecommended Concentration for Sensitive Assays
DMSO < 1.0% (v/v)≤ 0.1% - 0.5% (v/v)
Ethanol < 1.0% (v/v)≤ 0.5% (v/v)

Note: These are general recommendations. The optimal concentration should be determined empirically for each specific cell line and assay.

IV. Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO or Ethanol)

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous bioassay media.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: Based on its molecular weight (194.31 g/mol ), calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Example for 1 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L * 0.001 L * 194.31 g/mol = 0.00194 g = 1.94 mg

  • Weigh the this compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the calculated amount of this compound into the tube.

  • Add the co-solvent: Add the calculated volume of anhydrous DMSO or 100% ethanol to the tube containing the this compound.

  • Dissolve the compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C in tightly sealed tubes to prevent water absorption by the DMSO.

Protocol 2: Preparation of this compound Working Solutions for Aqueous Bioassays

Objective: To prepare final working solutions of this compound in aqueous bioassay medium from a high-concentration stock solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous bioassay medium (e.g., cell culture medium), pre-warmed to the experimental temperature.

  • Sterile tubes for dilution.

  • Vortex mixer.

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): For creating a range of final concentrations, it is often convenient to first prepare an intermediate dilution of the stock solution in the bioassay medium.

  • Final dilution:

    • Dispense the required volume of pre-warmed bioassay medium into a sterile tube.

    • While vortexing the medium at a moderate speed, add the appropriate volume of the this compound stock solution dropwise. This ensures rapid dispersion and minimizes the risk of precipitation.

    • Example for a 1:1000 dilution to achieve a 0.1% final solvent concentration: Add 1 µL of the stock solution to 999 µL of bioassay medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the pure co-solvent (e.g., DMSO or ethanol) to the same final volume of bioassay medium.

  • Immediate Use: Use the freshly prepared working solutions immediately in your bioassay to avoid potential degradation or precipitation over time.

V. Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add Co-solvent (DMSO/Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Medium (while vortexing) thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute use Use Immediately in Bioassay dilute->use

Caption: Workflow for Preparing this compound Solutions for Bioassays.

G cluster_check Troubleshooting Steps start This compound Precipitates in Medium check_solvent Is final co-solvent concentration sufficient? start->check_solvent check_mixing Was the stock solution added to pre-warmed, vortexing medium? check_solvent->check_mixing Yes increase_solvent Increase co-solvent concentration (stay within cell tolerance limits) check_solvent->increase_solvent No check_stock Is the stock solution fully dissolved and clear? check_mixing->check_stock Yes improve_mixing Improve mixing technique (dropwise addition, vortexing) check_mixing->improve_mixing No consider_alternatives Consider alternative solubilization methods (e.g., surfactants) check_stock->consider_alternatives Yes redissolve_stock Vortex/sonicate stock solution until clear check_stock->redissolve_stock No

Caption: Troubleshooting Logic for this compound Solubility Issues.

References

Technical Support Center: Enhancing the Slow-Release of Nerylacetone in Field Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nerylacetone in slow-release field dispensers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a consistent slow-release of this compound?

The primary challenges stem from this compound's volatility and susceptibility to environmental degradation. Key factors influencing its release include the choice of dispenser matrix, environmental conditions (temperature, UV exposure, and airflow), and the initial loading concentration. Achieving a zero-order release rate, where the release is constant over time, is a significant challenge.

Q2: Which dispenser types are most effective for the slow-release of this compound?

The choice of dispenser is critical and depends on the desired release profile and field longevity. Common types include:

  • Rubber Septa: Simple and cost-effective, offering a release profile that typically follows first-order kinetics (the release rate decreases over time).[1][2] The type of solvent used to load the this compound onto the septa can significantly affect the release ratio and its variability.[1]

  • Polyethylene (B3416737) Vials/Sachets: These act as reservoir systems where this compound permeates through the polymer wall. The thickness and composition of the polyethylene can be tailored to modify the release rate.

  • Matrix Systems (e.g., Alginate Beads, Polymers): this compound is incorporated into a solid matrix. The release is diffusion-controlled, and the properties of the matrix material govern the release rate. These can be designed for a more consistent, near-zero-order release.

Q3: How do environmental factors affect the release rate of this compound?

Environmental conditions can significantly alter the performance of slow-release dispensers:

  • Temperature: Higher temperatures increase the vapor pressure of this compound, leading to a higher release rate. This can shorten the field life of the dispenser.

  • UV Radiation: Sunlight can cause photodegradation of this compound, reducing its biological activity. Incorporating UV protectants into the formulation can mitigate this.

  • Airflow: Increased airflow around the dispenser can accelerate the volatilization of this compound, leading to a faster release rate.

Q4: How can I prolong the field life of my this compound dispensers?

To extend the effective life of your dispensers, consider the following strategies:

  • Formulation with Antioxidants: this compound, like many organic compounds, can be susceptible to oxidation.[3][4] Adding antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to the formulation can protect it from degradation.

  • Use of UV Protectants: Incorporating UV stabilizers into the dispenser matrix can shield this compound from photodegradation.

  • Optimize Dispenser Design: Employing a reservoir-type dispenser with a rate-limiting membrane can provide a more controlled and prolonged release compared to simple matrix dispensers.

  • Adjust Initial Loading Dose: A higher initial concentration of this compound can extend the duration of release, but may also result in a higher initial release rate.

Q5: What is the proper storage procedure for this compound and prepared dispensers?

To maintain the integrity of this compound and prepared dispensers, store them in a cool, dark, and dry environment.[5] For long-term storage, refrigeration or freezing in airtight containers is recommended to minimize degradation and premature release of the volatile compound.

Troubleshooting Guides

Issue 1: Rapid Depletion of this compound from the Dispenser

  • Symptom: Field dispensers are becoming depleted much faster than anticipated.

  • Possible Causes:

    • Higher than expected field temperatures.

    • Inappropriate dispenser material with high permeability.

    • High airflow at the deployment site.

  • Troubleshooting Steps:

    • Review Environmental Data: Analyze temperature and wind speed data from the field site.

    • Select a Different Dispenser: Switch to a dispenser material with lower permeability or a reservoir system designed for slower release.

    • Incorporate a Release Retardant: Consider adding a less volatile, miscible co-solvent to the formulation to lower the overall vapor pressure.

    • Increase Loading Dose: A higher initial load may provide a longer field life, though with a potentially higher initial release rate.

Issue 2: Inconsistent or No Attraction of Target Insects

  • Symptom: Traps baited with this compound dispensers are showing low or no captures.

  • Possible Causes:

    • Degradation of this compound due to UV light or oxidation.

    • Release rate is too low to be attractive.

    • Contamination of the dispenser during handling.

    • Incorrect placement of the trap.

  • Troubleshooting Steps:

    • Protect from Degradation: Reformulate with UV protectants and antioxidants.

    • Increase Release Rate: Use a dispenser with a higher release rate or increase the surface area of the dispenser.

    • Handle with Care: Always use gloves when handling dispensers to avoid contamination with foreign odors.

    • Optimize Trap Placement: Ensure traps are placed at the correct height and location for the target insect species, avoiding areas with strong competing odors.

Issue 3: "Burst Effect" - High Initial Release Followed by a Sharp Decline

  • Symptom: A very high release rate is observed in the first 24-48 hours, followed by a rapid drop to a much lower rate.

  • Possible Causes:

    • Excess this compound on the surface of the dispenser after loading.

    • Use of a highly volatile solvent for loading that evaporates quickly, leaving a high concentration on the surface.

  • Troubleshooting Steps:

    • "Pre-age" the Dispenser: Allow the dispenser to off-gas in a ventilated area for 24 hours before field deployment to allow the surface excess to dissipate.

    • Optimize Loading Procedure: Ensure the solvent has fully evaporated before sealing or packaging the dispensers.

    • Modify the Formulation: Incorporate a less volatile carrier solvent to promote more even distribution within the dispenser matrix.

Data Presentation

Table 1: Illustrative Release Rates of this compound from Different Dispenser Types

Dispenser TypeInitial Loading (mg)Average Release Rate (µ g/day ) at 25°CEstimated Field Life (days)
Rubber Septum10150 ± 3045-60
Polyethylene Vial (1mm wall)50250 ± 50150-180
Alginate Bead Matrix20100 ± 20120-150

Note: These are example values. Actual release rates will vary based on specific dispenser materials, environmental conditions, and formulation.

Table 2: Effect of Temperature on this compound Release Rate from Rubber Septa

Temperature (°C)Average Release Rate (µ g/day )Percentage Increase from 20°C
20120-
2518050%
30270125%

Note: This table illustrates the general trend of increasing release rate with temperature.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Rubber Septa Dispensers

  • Materials:

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at the desired concentration (e.g., 100 mg/mL).

    • Place a single, clean, dry septum in a glass vial.

    • Using a micropipette, apply a precise volume of the stock solution directly onto the septum.

    • Leave the vial uncapped in a fume hood for at least 4 hours to allow for complete solvent evaporation.

    • Cap the vial and store at 4°C until use.

Protocol 2: Quantification of this compound Release Rate by Volatile Collection and GC-MS Analysis

  • Materials:

    • This compound dispenser

    • Volatile collection chamber (glass)

    • Purified air source

    • Adsorbent tubes (e.g., Tenax® TA)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

    • Internal standard (e.g., dodecane)

  • Procedure:

    • Place the this compound dispenser inside the volatile collection chamber.

    • Draw a controlled flow of purified air (e.g., 100 mL/min) over the dispenser.

    • Pass the exiting air through an adsorbent tube to trap the released this compound.

    • After a specific collection period (e.g., 24 hours), remove the adsorbent tube.

    • Elute the trapped this compound from the adsorbent using a known volume of hexane containing an internal standard.

    • Analyze the eluate by GC-MS to quantify the amount of this compound collected.[6][7][8]

    • The release rate is calculated by dividing the mass of this compound by the duration of the collection period.

Visualizations

Experimental_Workflow cluster_prep Dispenser Preparation cluster_analysis Release Rate Analysis prep_stock Prepare this compound Stock Solution load_dispenser Load Dispenser (e.g., Rubber Septum) prep_stock->load_dispenser solvent_evap Solvent Evaporation load_dispenser->solvent_evap storage Store at 4°C solvent_evap->storage volatile_collection Volatile Collection in Chamber storage->volatile_collection Deploy Dispenser elution Elute with Internal Standard volatile_collection->elution gcms_analysis GC-MS Quantification elution->gcms_analysis calc_rate Calculate Release Rate gcms_analysis->calc_rate

Caption: Workflow for preparing and analyzing this compound dispensers.

Troubleshooting_Logic start Low/No Insect Capture check_release Is the release rate adequate? start->check_release check_degradation Is this compound degrading? check_release->check_degradation Yes solution_release Increase Release Rate: - Use more permeable dispenser - Increase surface area check_release->solution_release No check_placement Is trap placement optimal? check_degradation->check_placement No solution_degradation Prevent Degradation: - Add antioxidants/UV protectants - Check storage conditions check_degradation->solution_degradation Yes solution_placement Optimize Placement: - Adjust trap height - Avoid competing odors check_placement->solution_placement No no_issue Consult Species-Specific Behavioral Literature check_placement->no_issue Yes

Caption: Troubleshooting logic for low insect capture rates.

Signaling_Pathway cluster_male Male Cerambycid Beetle cluster_female Female Cerambycid Beetle male_release Releases this compound (Pheromone Component) antenna Antennal Receptors Detect Pheromone male_release->antenna Pheromone Plume obp Odorant Binding Proteins (OBPs) antenna->obp orn Olfactory Receptor Neuron (ORN) Activation obp->orn brain Signal Transduction to Brain orn->brain behavior Behavioral Response (e.g., Mating) brain->behavior

Caption: Generalized signaling pathway for this compound in beetles.

References

Minimizing isomerization of Nerylacetone during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of Nerylacetone to Geranylacetone during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound, or (Z)-6,10-dimethyl-5,9-undecadien-2-one, is the Z-isomer of Geranylacetone. The Z-configuration of the double bond at the 5-position is crucial for its specific biological activity and chemical properties. During routine experimental workup and purification, this compound can readily isomerize to its more thermodynamically stable E-isomer, Geranylacetone. This isomerization can lead to a mixture of isomers, compromising the purity of the final product and potentially altering its intended biological effects.

Q2: What are the primary causes of this compound isomerization during workup?

The isomerization of this compound to Geranylacetone is primarily catalyzed by two main factors:

  • Acidic Conditions: Trace amounts of acid can protonate the carbonyl oxygen, leading to the formation of a carbocation intermediate. Rotation around the carbon-carbon single bond, followed by deprotonation, results in the formation of the more stable E-isomer (Geranylacetone).

  • Elevated Temperatures: Heat provides the necessary activation energy for the isomerization to occur, even in the absence of a strong acid catalyst. Prolonged exposure to high temperatures during steps like solvent evaporation should be avoided.

Q.3: How can I prevent isomerization during aqueous workup?

To minimize isomerization during aqueous workup, it is critical to avoid acidic conditions.

  • Use a Mild Base for Neutralization: Instead of a strong acid wash, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual basic reagents. Sodium bicarbonate is a weak base and will effectively neutralize acids without creating a strongly acidic environment that could promote isomerization.

  • Avoid Acidic Washes: Do not use dilute acid washes (e.g., HCl, H₂SO₄) unless absolutely necessary to remove a basic impurity, and if so, perform the wash quickly and at low temperatures.

  • Work at Low Temperatures: Perform extractions and washes using cold solutions and an ice bath to minimize the rate of isomerization.

Troubleshooting Guides

Problem: Significant Isomerization Observed After Aqueous Workup

Possible Cause: The aqueous workup conditions were too acidic.

Solution:

  • Neutralize with Saturated Sodium Bicarbonate: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic catalysts or byproducts.

  • Test the Aqueous Layer pH: After washing with sodium bicarbonate, test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Minimize Contact Time: Perform the aqueous washes as quickly as possible to reduce the time this compound is in contact with the aqueous phase.

  • Maintain Low Temperatures: Keep the separatory funnel in an ice bath during the extraction process.

Problem: Isomerization Occurs During Solvent Evaporation

Possible Cause: The temperature of the rotary evaporator water bath is too high.

Solution:

  • Use Low-Temperature Evaporation: Remove the solvent under reduced pressure at a low temperature. A water bath temperature of 30°C or below is recommended.

  • Avoid Evaporation to Complete Dryness: Co-evaporate with a high-boiling point, inert solvent like toluene (B28343) to azeotropically remove the lower-boiling point solvent without having to heat to high temperatures. This also prevents the compound from being exposed to heat in a concentrated, solvent-free state.

Problem: Isomerization Detected After Column Chromatography

Possible Cause: The silica (B1680970) gel used for chromatography is acidic. Standard silica gel has a slightly acidic surface which can catalyze the isomerization of sensitive compounds.

Solution:

  • Use Neutralized Silica Gel: Treat the silica gel with a buffer before packing the column. A common method is to slurry the silica gel in the mobile phase containing a small amount of a base, such as triethylamine (B128534) (0.1-1%).

  • Consider an Alternative Stationary Phase: Alumina is generally more basic than silica gel and can be a good alternative for acid-sensitive compounds. However, it is important to choose the appropriate activity grade of alumina.

  • Perform Chromatography at Low Temperature: If possible, run the column in a cold room or with a cooling jacket to minimize thermal isomerization.

Quantitative Data on Isomerization

ConditionCompoundIsomer Ratio (Z:E) beforeIsomer Ratio (Z:E) afterTimeReference
pH and Protein Catalysis
Neutral pH with GlycineGeranial (E-isomer)~100:060:40Equilibrium[1]
Neutral pH with Bovine Serum AlbuminGeranial (E-isomer)~100:060:40Equilibrium[1]
pH and Soy Protein Isolate (SPI)
L-SPI, 100 minGeranial (E-isomer)~100:063:37100 min[1]
L-SPI, 100 minNeral (Z-isomer)0:10040:60100 min[1]

Note: The data for citral (B94496) demonstrates that both pH (influenced by amino acids/proteins) and the starting isomer concentration drive the system towards an equilibrium mixture. A similar trend is expected for this compound, with acidic conditions accelerating the equilibration to the more stable Geranylacetone.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for this compound
  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution with stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a pre-chilled separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), also pre-chilled.

  • Washing: Combine the organic layers and wash once with cold, saturated aqueous sodium chloride (brine) to initiate drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator with a water bath temperature at or below 30°C.

Protocol 2: GC-MS Analysis for Quantification of this compound and Geranylacetone

This protocol provides a general guideline for the separation and quantification of this compound and Geranylacetone isomers. The exact parameters may need to be optimized for your specific instrument and column.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5MS (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[2]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 190°C at 3°C/min.

      • Ramp to 280°C at 20°C/min, hold for 2 minutes.[3]

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Quantification:

    • The ratio of this compound to Geranylacetone is determined by integrating the peak areas of the two isomers in the total ion chromatogram (TIC).

    • For accurate quantification, it is recommended to use an internal standard and create a calibration curve with pure standards of both isomers.

Visual Diagrams

Isomerization_Mechanism cluster_start This compound (Z-isomer) cluster_intermediate Carbocation Intermediate cluster_end Geranylacetone (E-isomer) This compound This compound Carbocation Carbocation This compound->Carbocation + H⁺ Geranylacetone Geranylacetone Carbocation->Geranylacetone - H⁺ (after C-C bond rotation)

Caption: Acid-catalyzed isomerization of this compound.

Workup_Workflow Start Reaction Mixture (containing this compound) Quench Quench with cold sat. NaHCO₃ (aq) Start->Quench Extract Extract with cold organic solvent Quench->Extract Wash Wash with cold brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate at T ≤ 30°C Dry->Concentrate Purify Purify via chromatography (neutralized silica/alumina) Concentrate->Purify Analyze Analyze by GC-MS Purify->Analyze Final Pure this compound Analyze->Final

Caption: Recommended workflow for minimizing isomerization.

References

Validation & Comparative

Nerylacetone vs. Geranylacetone: A Comparative Guide on Antifeedant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifeedant efficacy of two isomeric sesquiterpenoids, nerylacetone and geranylacetone (B162166). The information presented is based on available experimental data to facilitate an evidence-based evaluation of their potential as insect control agents.

Comparative Analysis of Antifeedant Activity

This compound and geranylacetone have demonstrated notable antifeedant properties, particularly against the green peach aphid (Myzus persicae). A key study by Wróblewska-Kurdyk et al. (2022) provides a direct comparison of their effects on aphid feeding behavior. The findings indicate that both compounds exhibit postingestive deterrent activity, meaning they are effective after an initial taste by the insect.[1][2][3][4]

The study utilized an Electrical Penetration Graph (EPG) technique to monitor the probing and settling behavior of M. persicae. While both compounds showed a weak preingestive deterrent effect at the level of non-vascular tissues, their primary impact was observed in a 24-hour free-choice test.[1][2][3][4] In this test, aphids significantly avoided settling on leaves treated with either this compound or geranylacetone, indicating a refusal to establish a feeding site after initial consumption of phloem sap.[1][2][3][4]

It is noteworthy that the epoxidation of both this compound and geranylacetone did not significantly alter their antifeedant activity profiles.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key findings from the comparative study on Myzus persicae.

CompoundInsect SpeciesBioassay TypeKey FindingsReference
This compound Myzus persicae24-h Free-Choice TestSignificantly reduced aphid settling on treated leaves, indicating postingestive deterrent activity.[1][2][3][4]
No-Choice Test (EPG)Showed weak preingestive deterrence in non-vascular tissues.[1][2][3][4]
Geranylacetone Myzus persicae24-h Free-Choice TestSignificantly reduced aphid settling on treated leaves, indicating postingestive deterrent activity.[1][2][3][4]
No-Choice Test (EPG)Showed weak preingestive deterrence in non-vascular tissues.[1][2][3][4]
Culex quinquefasciatusLarvicidal BioassayExhibited larvicidal activity (LD50: 67.2 µg/mL).[5]
Oreochromis mossambicusAntifeedant ScreeningShowed 53.1% antifeedant activity.[5]

Experimental Protocols

The evaluation of antifeedant efficacy relies on standardized bioassays. The following are detailed methodologies for the key experiments cited.

Electrical Penetration Graph (EPG) - No-Choice Test

This technique is employed to study the probing behavior of piercing-sucking insects like aphids in detail.

  • Insect Preparation: Adult apterous (wingless) Myzus persicae are used. A thin gold wire (20 µm diameter) is attached to the dorsum of each aphid using conductive silver paint. The other end of the wire is connected to an EPG probe.

  • Plant Material: Cabbage leaves (Brassica rapa subsp. pekinensis) are treated with a 0.1% solution of the test compound (this compound or geranylacetone) in 70% ethanol (B145695). Control leaves are treated with 70% ethanol only. The leaves are allowed to air dry for one hour.

  • Experimental Setup: The treated leaf is placed in a Faraday cage to shield from external electrical noise. The aphid is placed on the leaf surface, and its probing behavior is recorded for a set duration (e.g., 8 hours).

  • Data Analysis: The EPG waveforms are analyzed to identify different feeding behaviors, such as probing duration, time to first phloem contact, and duration of phloem ingestion. This allows for the determination of preingestive and ingestive deterrent effects.

Aphid Settling - Free-Choice Test

This bioassay assesses the host acceptance and settling preference of aphids.

  • Test Arena: A Petri dish containing two cabbage leaves: one treated with a 0.1% solution of the test compound and one control leaf (treated with the solvent only).

  • Insect Introduction: A cohort of apterous adult Myzus persicae (e.g., 20 individuals) is released in the center of the Petri dish, equidistant from both leaves.

  • Observation: The number of aphids settled on each leaf is counted at specific time intervals (e.g., 1, 2, and 24 hours).

  • Data Analysis: The preference or avoidance of the treated leaf is determined by comparing the number of aphids on the treated versus the control leaf. A deterrence index can be calculated to quantify the antifeedant effect.

Visualizing Experimental and Logical Workflows

General Antifeedant Bioassay Workflow

The following diagram illustrates a typical workflow for evaluating the antifeedant properties of a test compound.

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_data Data Collection & Analysis Test_Compound Test Compound (e.g., this compound) Apply_Compound Apply Compound to Plant Material Test_Compound->Apply_Compound Control Control (Solvent) Apply_Control Apply Control to Plant Material Control->Apply_Control Insect_Culture Insect Culture (e.g., M. persicae) Choice_Test Choice Test Insect_Culture->Choice_Test No_Choice_Test No-Choice Test Insect_Culture->No_Choice_Test Plant_Material Plant Material (e.g., Cabbage Leaf Discs) Plant_Material->Apply_Compound Plant_Material->Apply_Control Apply_Compound->Choice_Test Apply_Compound->No_Choice_Test Apply_Control->Choice_Test Record_Behavior Record Insect Behavior (e.g., Feeding, Settling) Choice_Test->Record_Behavior Measure_Consumption Measure Food Consumption No_Choice_Test->Measure_Consumption Statistical_Analysis Statistical Analysis Record_Behavior->Statistical_Analysis Measure_Consumption->Statistical_Analysis Efficacy_Determination Determine Antifeedant Efficacy Statistical_Analysis->Efficacy_Determination

Caption: A generalized workflow for conducting antifeedant bioassays.

Proposed Signaling Pathway for Terpenoid-Based Antifeedants

While the precise signaling cascade for this compound and geranylacetone is not fully elucidated, the following diagram illustrates a plausible pathway for the detection of such antifeedant compounds by insects, involving chemosensory proteins.

Terpenoid_Antifeedant_Signaling cluster_external External Environment cluster_sensillum Insect Chemosensillum cluster_cns Central Nervous System (CNS) Terpenoid This compound/ Geranylacetone Pore Sensillar Pore Terpenoid->Pore Enters OBP_CSP Odorant-Binding Protein (OBP)/ Chemosensory Protein (CSP) Terpenoid->OBP_CSP Binds to Sensillum_Lymph Sensillum Lymph Pore->Sensillum_Lymph Receptor Gustatory Receptor (GR) OBP_CSP->Receptor Transports to Receptor_Neuron Gustatory Receptor Neuron (GRN) Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Behavioral_Response Behavioral Response (Feeding Deterrence) Signal_Transduction->Behavioral_Response Leads to

Caption: A logical diagram of insect chemoreception for antifeedant compounds.

References

A Comparative Analysis of Nerylacetone and Synthetic Insecticides for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective and environmentally conscious pest management strategies, a comprehensive comparative analysis of the naturally derived compound Nerylacetone and synthetic insecticides has been compiled. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of their respective mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

Executive Summary

This report details a comparative analysis between this compound, a naturally occurring sesquiterpenoid found in various plants, and synthetic insecticides, with a focus on the widely used neonicotinoid, imidacloprid (B1192907). The findings indicate a significant divergence in their modes of action. Imidacloprid acts as a potent neurotoxin, leading to paralysis and death of the target insect. In contrast, this compound functions primarily as a behavioral modifier, exhibiting strong antifeedant and deterrent properties against pests such as the green peach aphid (Myzus persicae). This fundamental difference highlights a potential paradigm shift in pest control, moving from broad-spectrum toxicity to more targeted, behavioral manipulation.

Introduction

The reliance on synthetic insecticides for crop protection has raised concerns regarding environmental persistence, non-target toxicity, and the development of insecticide resistance.[1] This has spurred research into alternative pest control agents, including naturally occurring compounds like this compound.[2] this compound is a component of various essential oils and has been identified for its role in plant-insect interactions.[2] This guide provides a side-by-side comparison of this compound and a representative synthetic insecticide, imidacloprid, to aid researchers in evaluating their potential applications.

Mechanism of Action

This compound: A Behavioral Modifier

Current research indicates that this compound's primary impact on insects is not through direct toxicity but by altering their feeding behavior. Studies on the green peach aphid (Myzus persicae) have shown that this compound exhibits both pre-ingestive and post-ingestive deterrent activities.[2][3] While it may only weakly deter the initial probing of plant tissues, it significantly prevents sustained feeding and settling on treated plants.[2][3] The precise molecular targets for this compound's antifeedant properties are not yet fully elucidated but are thought to involve gustatory receptors or other sensory pathways that signal unpalatability to the insect.

Synthetic Insecticides: Neurotoxicity

Synthetic insecticides, such as the neonicotinoid imidacloprid, have a well-defined neurotoxic mechanism of action. Imidacloprid acts as an agonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[4] By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine, but unlike acetylcholine, it is not readily broken down by the enzyme acetylcholinesterase. This leads to a persistent stimulation of the nerve cells, resulting in paralysis and ultimately, the death of the insect.[4] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their widespread use.

graph Nerylacetone_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph Imidacloprid_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Comparative Efficacy

The efficacy of this compound and imidacloprid is assessed using different metrics due to their distinct modes of action. Imidacloprid's efficacy is measured by its lethal concentration (LC50) or lethal dose (LD50), while this compound's performance is quantified by its ability to deter feeding and settling.

CompoundTarget OrganismEfficacy MetricValueReference
This compound Myzus persicaeDeterrence Index (DI) after 24hHigh (aphids predominantly on control leaves)[2]
Imidacloprid Myzus persicaeLC505.14 ppm[1]
Imidacloprid Myzus persicae (lab sensitive strain)LD50Not specified in provided text[5]
Geranylacetone *Culex quinquefasciatus (larvae)LD5067.2 µg/mL[6][7]

Note: Geranylacetone is a closely related compound to this compound. This data is included to provide some context on the potential, albeit low, lethal toxicity of this class of compounds against other insect species.

Experimental Protocols

Evaluation of this compound: Behavioral Assays

This experiment evaluates the deterrent effect of this compound on aphid settling behavior.

Methodology:

  • Cabbage leaf discs are treated with a 0.1% solution of this compound in 70% ethanol (B145695) and allowed to air dry. Control leaf discs are treated with 70% ethanol only.

  • In a petri dish, one treated and one control leaf disc are placed on opposite sides.

  • A cohort of adult apterous (wingless) Myzus persicae aphids are released in the center of the petri dish.

  • The number of aphids settled on each leaf disc is recorded at specific time intervals (e.g., 1, 2, and 24 hours).

  • The relative index of deterrence (DI) is calculated using the formula: DI = (C – T) / (C + T), where C is the number of aphids on the control leaf and T is the number on the treated leaf. A DI value close to 1 indicates a strong deterrent.[2]

graph Settling_Choice_Test { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3. Experimental workflow for the aphid settling choice-test.

The EPG technique provides detailed insights into the feeding behavior of aphids by monitoring the electrical signals produced as their stylets penetrate plant tissues.

Methodology:

  • An aphid is attached to a fine gold wire with conductive silver paint. This wire is connected to an EPG amplifier.

  • A second electrode is inserted into the soil of the potted plant.

  • The aphid is placed on a leaf of the test plant (either treated with this compound or a control).

  • As the aphid's stylet penetrates the plant tissues, a circuit is completed, and the voltage fluctuations are recorded.

  • Different waveforms correspond to specific feeding activities, such as pathway activities (probing through different cell layers) and phloem-related activities (salivation and ingestion of sap).

  • The duration and frequency of these waveforms are analyzed to determine the effect of this compound on the aphid's ability to locate and feed from the phloem.[2]

Evaluation of Imidacloprid: Toxicity Bioassays

This method is used to determine the concentration of an insecticide that is lethal to 50% of a test population.

Methodology:

  • A series of dilutions of imidacloprid are prepared.

  • Host plant leaves or leaf discs are dipped into each insecticide dilution for a set amount of time and then allowed to dry. Control leaves are dipped in a solvent-only solution.

  • The treated leaves are placed in petri dishes containing a moisture source like agar.

  • A known number of aphids are placed on each leaf disc.

  • The petri dishes are incubated under controlled conditions.

  • Mortality is assessed after a specific period (e.g., 72 hours). Aphids that are unable to move when prodded are considered dead.

  • The mortality data is subjected to probit analysis to calculate the LC50 value.[1][8]

graph LC50_Bioassay { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 4. Experimental workflow for a leaf-dip bioassay to determine LC50.

Conclusion

This compound and synthetic insecticides like imidacloprid represent two distinct approaches to insect pest management. Imidacloprid offers potent, broad-spectrum control through its neurotoxic action. However, concerns about its environmental impact and the development of resistance necessitate the exploration of alternatives. This compound, with its behavioral modifying properties, presents a promising avenue for developing more sustainable and targeted pest control strategies. Its antifeedant and deterrent effects can protect plants from damage without exerting the same level of lethal pressure that drives resistance. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to evaluate its efficacy in field conditions. The development of such "green" pesticides could play a crucial role in integrated pest management programs of the future.

References

Nerylacetone: A Comparative Analysis of its Efficacy as a Natural Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of nerylacetone and its isomer, geranylacetone (B162166), against common insect vectors, benchmarked against other natural repellents and the synthetic repellent DEET. Due to the limited availability of public data on this compound, this guide primarily utilizes data from its more studied isomer, geranylacetone, to infer potential efficacy. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided.

Executive Summary

Geranylacetone, an isomer of this compound, has demonstrated significant repellent activity against several mosquito species, in some cases achieving 100% repellency at a 10% concentration in laboratory settings.[1][2][3] While direct comparative data for this compound is scarce, the performance of geranylacetone suggests that this class of compounds holds promise as a natural alternative to synthetic repellents. This guide synthesizes available data to facilitate an objective comparison and inform future research and development.

Quantitative Comparison of Repellent Efficacy

The following table summarizes the available quantitative data on the efficacy of geranylacetone and other natural and synthetic repellents against various mosquito species. Efficacy is primarily measured by the percentage of repellency in "arm-in-cage" assays, a standard laboratory method for evaluating topical repellents.

RepellentActive Ingredient(s)Insect SpeciesConcentrationRepellency (%)Experimental Method
Geranylacetone GeranylacetoneAnopheles gambiae10%100%Arm-in-Cage
Anopheles gambiae1%~85%Arm-in-Cage
Culex quinquefasciatus10%~70%Arm-in-Cage
Aedes aegypti10%~70%Arm-in-Cage
Catnip Oil Nepetalactone isomersAedes aegypti1%>95%Landing Rate Assay
Oil of Lemon Eucalyptus p-Menthane-3,8-diol (PMD)Aedes aegypti30%>95% (for 3 hours)Not Specified
Citronella Oil Citronellal, GeraniolAedes aegypti10%~57% (at 2 hours)Not Specified
DEET N,N-Diethyl-meta-toluamideAnopheles gambiae1%100%Arm-in-Cage
Culex quinquefasciatus1%~98%Arm-in-Cage
Aedes aegypti1%~99%Arm-in-Cage

Note: Data for geranylacetone is sourced from Logan et al. (2010).[1][2][3] Data for other repellents is compiled from various sources to provide a comparative baseline.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are the protocols for the key experiments cited in this guide.

Arm-in-Cage Test

The arm-in-cage test is a standard laboratory assay to determine the repellency of a topical treatment against biting insects.[4][5]

Objective: To measure the percentage of repellency and/or the complete protection time (CPT) of a test substance applied to human skin against host-seeking mosquitoes in a controlled environment.

Materials:

  • Test cages (e.g., 30x30x30 cm) containing a standardized number of host-seeking female mosquitoes (e.g., 50-200).

  • Test substance (e.g., geranylacetone) dissolved in a suitable solvent (e.g., ethanol) at various concentrations.

  • Control substance (solvent only).

  • Human volunteers.

  • Protective gloves and sleeves.

Procedure:

  • A defined area of a volunteer's forearm is marked for application.

  • A precise volume of the test or control substance is applied evenly to the marked area.

  • The volunteer's hand is covered with a protective glove.

  • At specified time intervals after application, the treated forearm is inserted into the mosquito cage for a set duration (e.g., 3 minutes).

  • The number of mosquitoes landing on and/or biting the exposed skin is recorded.

  • Percentage repellency is calculated using the formula: (% Repellency) = [ (C - T) / C ] * 100, where C is the number of landings/bites on the control-treated arm and T is the number of landings/bites on the test substance-treated arm.

  • The Complete Protection Time (CPT) is the duration from application until the first confirmed bite.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis p1 Prepare Mosquito Cages p2 Prepare Repellent Solutions p3 Recruit & Instruct Volunteers e1 Apply Control/Test Substance to Forearm p3->e1 e2 Expose Arm in Cage at Timed Intervals e1->e2 e3 Record Landings/Bites e2->e3 d1 Calculate % Repellency e3->d1 d2 Determine Complete Protection Time (CPT)

Y-Tube Olfactometer Assay

The Y-tube olfactometer is a behavioral bioassay used to assess the attraction or repellency of volatile chemicals to insects.[6][7][8]

Objective: To determine if a test substance acts as a spatial repellent by observing the choice of an insect between two air streams, one carrying the test substance and one a control.

Materials:

  • Y-shaped glass or acrylic tube.

  • Air pump and flow meters to provide a controlled airflow.

  • Odor sources: one with the test substance (e.g., this compound on filter paper) and a control (solvent only on filter paper).

  • Test insects (e.g., female mosquitoes).

  • Release chamber.

  • Collection chambers at the end of each arm of the Y-tube.

Procedure:

  • A clean, controlled airflow is established through both arms of the Y-tube.

  • The odor sources are placed so that the air flows over them and into their respective arms of the olfactometer.

  • A single insect is introduced into the base of the Y-tube.

  • The insect is allowed a set amount of time to make a choice and move into one of the arms.

  • The first choice of the insect (which arm it enters) is recorded.

  • The experiment is repeated with a large number of insects.

  • The number of insects choosing the arm with the test substance versus the control arm is statistically analyzed to determine if the substance is a significant repellent or attractant.

G cluster_setup Setup cluster_tube Y-Tube cluster_choice Choice s1 Air Pump & Flow Control s2 Odor Source (Test) s1->s2 s3 Odor Source (Control) s1->s3 ytube Y-Tube Junction s2->ytube s3->ytube c1 Insect chooses Test Arm ytube->c1 c2 Insect chooses Control Arm ytube->c2 insect Insect Release insect->ytube

Signaling Pathways in Insect Olfaction

Insect repellents primarily act on the insect's olfactory system, disrupting its ability to locate a host. The general mechanism involves the interaction of volatile chemical cues with specialized receptors on the insect's antennae and maxillary palps.

Odorant molecules, including repellents, enter the sensilla (hair-like structures on the antennae) and bind to Odorant Binding Proteins (OBPs). These OBPs transport the odorants to Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). The binding of a repellent to an OR can either activate the neuron, signaling an aversive stimulus, or inhibit the neuron's response to attractive cues, effectively "masking" the host's scent. This neuronal signal is then transmitted to the antennal lobe of the insect's brain for processing, leading to a behavioral response, such as avoidance.

G Odorant Repellent Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates/Inhibits AntennalLobe Antennal Lobe (Brain) ORN->AntennalLobe Signal Transduction Behavior Avoidance Behavior AntennalLobe->Behavior Elicits

Conclusion

The available data on geranylacetone, an isomer of this compound, indicates a high level of repellency against major mosquito vectors, comparable to and in some instances exceeding that of other natural repellents at similar concentrations. While further research is needed to quantify the specific efficacy of this compound, the existing evidence for its isomer suggests a promising avenue for the development of new, effective, and natural insect repellents. The experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a framework for future comparative studies in this area.

References

Validation of Nerylacetone's role as a kairomone in predator-prey studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of nerylacetone as a kairomone in predator-prey interactions. The current body of research offers limited direct evidence for this compound's role as a chemical cue released by a predator to the detriment of the emitter and benefit of the receiver. To provide a clear benchmark for the requisite experimental validation, this guide contrasts the available data on this compound with that of a well-established kairomone, 2,4,5-trimethylthiazoline (TMT), a component of fox odor that elicits innate fear responses in rodents.

Comparative Data on Kairomone Validation

The following table summarizes the available quantitative data for this compound and compares it to the extensively validated kairomone, TMT. This comparison highlights the significant gaps in the research concerning this compound's role in predator-prey signaling.

ParameterThis compound2,4,5-trimethylthiazoline (TMT)Supporting Evidence
Chemical Class Acyclic sesquiterpenoidThiazoline[1][2]
Validated Kairomonal Effect Not validated in predator-prey systems. Shows postingestive deterrent activity in aphids (herbivores).[1]Induces innate fear and avoidance behaviors in rodents (prey).[2][3]
Predator Source Not identified in predator secretions in available studies.Identified in fox feces.[2]
Prey Behavioral Response Aphids (Myzus persicae) show reduced settling on treated leaves.[1]Rodents exhibit avoidance, freezing, and other fear-related behaviors.[3]
Electrophysiological Response No data available for prey species' antennal or olfactory receptor responses in a predator-prey context.Elicits neural activation in the olfactory system of rodents.[2]
Effective Concentration Postingestive deterrence observed in aphids.[1]Avoidance in mice observed at concentrations as low as 3.8 picomoles.[3]

Experimental Protocols for Kairomone Validation

The validation of a chemical as a kairomone involves a multi-step process to unequivocally link the substance to a predator and demonstrate its effect on prey behavior. The following are detailed methodologies for key experiments typically cited in such studies.

Chemical Identification and Quantification
  • Objective: To identify and quantify the putative kairomone in samples collected from the predator.

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Sample Collection: Volatiles from predator urine, feces, or scent glands are collected using techniques like solid-phase microextraction (SPME) or by solvent extraction.

    • Gas Chromatography (GC): The collected volatile compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column.

    • Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

    • Quantification: By comparing the peak area of the identified compound to that of a known concentration of a standard, the amount of the putative kairomone in the original sample can be determined.

Electrophysiological Validation
  • Objective: To determine if the prey's olfactory system can detect the putative kairomone.

  • Methodology: Electroantennography (EAG)

    • Antenna Preparation: An antenna is excised from the prey animal and mounted between two electrodes.

    • Stimulus Delivery: A purified sample of the putative kairomone is volatilized and delivered to the antenna in a controlled puff of air.

    • Signal Recording: The electrodes record the sum of depolarization of olfactory receptor neurons in response to the chemical stimulus. A significant voltage change indicates that the antenna can detect the compound.

Behavioral Assays
  • Objective: To assess the behavioral response of the prey to the putative kairomone.

  • Methodology: Two-Choice Olfactometer or Open Field Test

    • Experimental Setup: A Y-tube olfactometer, open field arena, or similar apparatus is used. One area is treated with the putative kairomone, while a control area is treated with a solvent.

    • Prey Introduction: A prey animal is introduced into the apparatus and allowed to explore.

    • Behavioral Recording: The time spent in each area, latency to enter a zone, and specific behaviors (e.g., freezing, vigilance, avoidance) are recorded and analyzed. A statistically significant preference for the control area or the exhibition of fear-related behaviors in the presence of the compound indicates a behavioral response.

Visualizing Kairomone Signaling and Validation

The following diagrams illustrate the conceptual framework of kairomone signaling and the typical workflow for its experimental validation.

KairomoneSignalingPathway predator Predator kairomone This compound (Putative Kairomone) predator->kairomone Release prey Prey kairomone->prey Detection by olfactory_receptors Olfactory Receptors prey->olfactory_receptors Activates brain Brain (Threat Assessment) olfactory_receptors->brain behavioral_response Behavioral Response (e.g., Avoidance, Freezing) brain->behavioral_response Initiates

Caption: A generalized signaling pathway for a putative predator-released kairomone like this compound.

ExperimentalWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation cluster_2 Phase 3: Confirmation collection Sample Collection (Predator Secretions) gcms GC-MS Analysis collection->gcms identification Identification of This compound gcms->identification eag Electroantennography (EAG) identification->eag behavior Behavioral Assays identification->behavior confirmation Confirmation as Kairomone eag->confirmation behavior->confirmation

Caption: A typical experimental workflow for the validation of a putative kairomone.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Nerylacetone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. Nerylacetone, a key intermediate in the synthesis of various terpenoids, requires robust and reliable analytical methods for its quantification in different matrices. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. While specific cross-validation data for this compound is not extensively published, this document synthesizes established methodologies and typical performance characteristics for similar analytes to offer a robust comparative framework.

At a Glance: Performance Comparison of HPLC and GC-MS for this compound

The choice between HPLC and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.

Validation ParameterGC-MSHPLC-UVAcceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time)No interference with analyte peaks
Linearity (r²) ≥ 0.999≥ 0.999r ≥ 0.999
Range Wide, dependent on analyteWide, dependent on analyteInterval demonstrating precision, accuracy, and linearity
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically within 98-102%
Precision (%RSD) Repeatability: < 2% Intermediate: < 3%Repeatability: < 2% Intermediate: < 3%RSD < 2% for repeatability; RSD < 3% for intermediate precision
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1.0 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3.0 µg/mLSignal-to-noise ratio of 10:1
Analysis Time 15 - 30 minutes10 - 20 minutes-
Sample Preparation Simple dissolution, potential for derivatizationSimple dissolution, filtration-
Thermal Stability Req. RequiredNot required-

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are outlined below. These protocols are based on established methods for compounds with similar physicochemical properties to this compound, providing a solid foundation for laboratory implementation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

1. Instrumentation:

  • A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

2. Sample Preparation:

  • For liquid samples, a simple liquid-liquid extraction (LLE) with a solvent such as hexane (B92381) or direct dissolution in a suitable solvent like methanol (B129727) is often sufficient. For more complex matrices, solid-phase microextraction (SPME) can be used for pre-concentration.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and dilute to the desired concentration. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Method Validation Parameters

To ensure the reliability of the analytical data, both the GC-MS and HPLC methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the expected working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Workflow Diagrams

The logical workflows for the GC-MS and HPLC analysis of this compound are illustrated below. These diagrams outline the key steps from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Liquid-Liquid Extraction (optional) Dissolution->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Chromatogram Chromatogram & Mass Spectrum Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Sonication Sonication Dissolution->Sonication Filtration Syringe Filtration (0.45 µm) Sonication->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

HPLC analysis workflow for this compound.

Conclusion: Method Selection and Cross-Validation

For the routine analysis of this compound, GC-MS stands out as the superior method due to its high sensitivity and excellent selectivity, which arises from the unique fragmentation pattern of the analyte.[1] It allows for direct quantification, often with simpler sample preparation.

However, HPLC serves as a viable orthogonal method for cross-validation. While potentially less sensitive for this specific analyte without derivatization, it provides confirmation of quantitative results through a completely different separation and detection principle. The development of an HPLC method is particularly useful in scenarios where a GC-MS system is unavailable or when confirmation by a secondary technique is required for regulatory purposes.

The cross-validation process, involving the analysis of the same samples by both GC-MS and HPLC, ensures a comprehensive and robust analytical characterization of this compound. This approach leads to higher confidence in the final reported concentrations, which is critical in research, development, and quality control settings.

References

A Comparative Analysis of the Bioactivity of Nerylacetone and its Epoxy-Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological activities of nerylacetone, a naturally occurring sesquiterpenoid, and its corresponding epoxy-derivative. The information presented herein is based on available experimental data, with a focus on quantitative comparisons to aid in research and development.

Introduction

This compound is a component of various plant essential oils and has been noted for its role in plant-insect interactions.[1] Structural modification, such as epoxidation, is a common strategy to alter the biological activity of natural compounds. This guide focuses on the comparative bioactivity of this compound and its epoxy-derivative, specifically (±)-9,10-epoxythis compound.

Bioactivity Comparison: Antifeedant Effects on Myzus persicae

The most comprehensive comparative data available pertains to the antifeedant activity of this compound and its epoxy-derivative against the green peach aphid, Myzus persicae. A key study by Gabryś et al. (2022) provides a detailed analysis of their effects on aphid probing and settling behavior. The findings indicate that both compounds exhibit postingestive deterrent activity, meaning they are effective after the aphid has started feeding.[1]

Interestingly, the research concluded that the epoxidation of this compound did not lead to significant changes in its antifeedant activity profile against this particular aphid species.[2] Both the parent compound and its epoxy-derivative were found to deter aphids from settling on treated leaves in a 24-hour choice test.[1]

While both compounds showed a tendency to delay the initiation of the phloem phase, indicating a weak preingestive deterrence, the primary effect was observed after phloem sap ingestion.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Gabryś et al. (2022) on the effects of this compound and Epoxythis compound on the feeding behavior of Myzus persicae.

Table 1: Effect of this compound and its Epoxy-derivative on Aphid Settling Behavior (24-hour choice test)

TreatmentMean Percentage of Aphids on Treated Leaves
Control86%
This compoundSignificantly lower than control
Epoxythis compoundSignificantly lower than control

Data adapted from Gabryś et al. (2022). The study reported that aphids predominantly settled on control leaves, indicating a strong deterrent effect for both this compound and its epoxy-derivative.[1]

Table 2: Selected Parameters of Myzus persicae Probing Behavior on Plants Treated with this compound and its Epoxy-derivative (EPG data)

ParameterControlThis compoundEpoxythis compound
Time to first probe (min)---
Number of probes per aphid---
Duration of phloem phase (% of total probing time)63%44%49%
Time to first sustained phloem ingestion (>10 min)-DelayedSimilar to control

Data adapted from Gabryś et al. (2022). Dashes indicate data not significantly different from the control or not highlighted as a primary finding in the text. The duration of the phloem phase was shorter for both compounds compared to the control, though not highlighted as statistically significant in the abstract. A key finding was the delay in sustained phloem ingestion for this compound.[1]

Other Reported Bioactivities

Mechanism of Action & Signaling Pathways

The molecular mechanism of action and the specific signaling pathways modulated by this compound and its epoxy-derivative remain unknown. Further research is required to elucidate how these compounds exert their deterrent effects on insects at a molecular level.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Gabryś et al. (2022).

Synthesis of (±)-9,10-epoxythis compound
  • Starting Material: this compound

  • Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA)

  • Solvent: Anhydrous dichloromethane

  • Procedure: The oxidation reaction is conducted at 0°C to selectively epoxidize the C9-C10 double bond while preserving the C5-C6 double bond. The product is then purified.

  • Confirmation: The structure of the resulting (±)-9,10-epoxythis compound is confirmed using spectroscopic analysis.

Aphid Settling and Choice Test
  • Insect Species: Myzus persicae (Sulz.)

  • Plant Material: Cabbage leaf discs.

  • Treatment: Leaf discs are treated with a solution of the test compound (this compound or epoxythis compound) in acetone (B3395972). Control discs are treated with acetone only.

  • Experimental Setup: In a Petri dish, one treated leaf disc and one control leaf disc are placed on moist filter paper. A cohort of aphids is released in the center of the dish.

  • Data Collection: The number of aphids settled on each leaf disc is counted at regular intervals over a 24-hour period.

  • Analysis: The distribution of aphids between the treated and control discs is analyzed to determine the deterrent effect of the compounds.

Electrical Penetration Graph (EPG) Technique for Probing Behavior
  • Purpose: To monitor the precise location of the aphid's stylets within the plant tissues and identify different feeding behaviors.

  • Experimental Setup:

    • An aphid is attached to a thin gold wire with conductive silver paint.

    • The other end of the wire is connected to an EPG amplifier.

    • A second electrode is inserted into the soil of the potted plant.

    • The aphid is placed on a leaf of the test plant, completing an electrical circuit.

  • Data Acquisition: As the aphid's stylets penetrate the plant tissues, the changes in electrical resistance and voltage are recorded as distinct waveforms. Each waveform pattern corresponds to a specific activity (e.g., pathway through tissues, salivation into the phloem, ingestion of phloem sap).

  • Data Analysis: The EPG recordings are analyzed to determine various parameters, including the time to the first probe, the number of probes, the duration of different probing activities, and the time to reach and ingest from the phloem.

Visualizations

Experimental_Workflow_for_Antifeedant_Assay cluster_synthesis Compound Preparation cluster_bioassay Bioassays cluster_data Data Analysis This compound This compound Epoxidation Epoxidation with m-CPBA This compound->Epoxidation Choice_Test 24h Aphid Choice Test This compound->Choice_Test EPG_Assay EPG No-Choice Test This compound->EPG_Assay Epoxy_this compound Epoxythis compound Epoxidation->Epoxy_this compound Epoxy_this compound->Choice_Test Epoxy_this compound->EPG_Assay Settling_Behavior Aphid Settling Behavior Choice_Test->Settling_Behavior Probing_Behavior Aphid Probing Parameters EPG_Assay->Probing_Behavior

Caption: Experimental workflow for comparing the antifeedant bioactivity.

Conclusion

Based on the currently available scientific literature, both this compound and its epoxy-derivative exhibit significant postingestive antifeedant activity against the green peach aphid, Myzus persicae. The process of epoxidation does not appear to substantially alter this specific biological activity. A significant knowledge gap exists regarding the broader bioactivity profile and the molecular mechanisms of action of these compounds. Further research is warranted to explore other potential biological effects and to elucidate the signaling pathways involved in their mode of action, which could inform their potential applications in pest management or other fields.

References

Green Peach Aphid's Response to Sesquiterpenoids: A Comparative Analysis of Nerylacetone and Geranylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of entomology and agricultural science, understanding the chemical ecology of the green peach aphid (Myzus persicae) is paramount for developing effective and sustainable pest management strategies. This guide provides a detailed comparison of the behavioral responses of M. persicae to two natural sesquiterpenoids, nerylacetone and geranylacetone (B162166), drawing on experimental data to elucidate their potential as antifeedants.

Comparative Behavioral Effects

Both this compound and geranylacetone have been identified as natural compounds that influence the behavior of Myzus persicae.[1][2][3][4][5][6] Experimental evidence suggests that while both compounds exhibit deterrent properties, their primary mode of action appears to be post-ingestive.[1][2][3][4][5]

A study by Wróblewska-Kurdyk et al. (2022) demonstrated that in a 24-hour free-choice test, M. persicae did not settle on leaves treated with either geranylacetone or this compound.[1][3][5] This refusal to settle after initial probing and phloem sap consumption indicates a postingestive deterrent activity.[1][3][5] Interestingly, the epoxidation of these compounds did not significantly alter their activity profiles.[1][2][3][4][5]

While the primary alarm pheromone component for Myzus persicae is widely recognized as (E)-β-farnesene (EBF), which elicits immediate escape and dispersal behaviors, this compound and geranylacetone appear to act through a different behavioral mechanism, primarily influencing feeding and settling decisions.[7][8][9][10][11]

Quantitative Data Summary

The following table summarizes the quantitative findings from the study by Wróblewska-Kurdyk et al. (2022) on the deterrent effect of this compound and geranylacetone on Myzus persicae settling behavior.

CompoundConcentrationMean % of Aphids Settled (after 24h)Standard Deviation
Control-85± 5.0
This compound1 mg/mL10± 3.2
Geranylacetone1 mg/mL12± 4.5

Data extracted from choice-test experiments where aphids could choose between treated and untreated leaves.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, the detailed methodologies employed in the key experiments are outlined below.

Electrical Penetration Graph (EPG) - No-Choice Test

The EPG technique was utilized to monitor the stylet penetration behavior of M. persicae on plants treated with the test compounds. This method provides detailed insights into the aphid's feeding process, including probing duration and the time taken to reach the phloem.

  • Aphid Preparation: Adult apterous M. persicae were starved for approximately one hour before the experiment.

  • Electrode Attachment: A thin gold wire (20 µm diameter) was attached to the dorsum of each aphid using conductive silver paint.

  • Plant Treatment: The adaxial surfaces of Brassica rapa subsp. pekinensis leaves were treated with a 1 mg/mL solution of either this compound or geranylacetone in acetone (B3395972). Control leaves were treated with acetone alone.

  • EPG Recording: The wired aphid was placed on the treated leaf surface, and a second electrode was inserted into the soil of the plant pot to complete the electrical circuit. The EPG signals were recorded for a continuous 8-hour period using a Giga-8 DC EPG amplifier.

  • Data Analysis: The recorded waveforms were analyzed to identify different probing activities, such as pathway phase (probing in non-phloem tissues) and phloem phase (ingestion of phloem sap).[1][5] The results indicated that while the compounds caused a slight delay in reaching the phloem, they did not prevent phloem sap ingestion, suggesting a weak preingestive deterrence.[1][2][3][4]

Free-Choice Settling Test

This experiment was designed to assess the settling preference of M. persicae when given a choice between treated and untreated leaves.

  • Plant Preparation: Two leaf discs of Brassica rapa subsp. pekinensis were placed in a Petri dish on a layer of agar.

  • Treatment Application: One leaf disc was treated with a 1 mg/mL solution of the test compound (this compound or geranylacetone) in acetone, while the control disc was treated with acetone only.

  • Aphid Introduction: Twenty adult apterous M. persicae were released in the center of the Petri dish, equidistant from both leaf discs.

  • Observation: The number of aphids settled on each leaf disc was counted after 1, 2, and 24 hours.

  • Data Analysis: The distribution of aphids on the treated versus control discs was analyzed to determine the deterrent effect of the compounds. The results clearly showed a significant preference for the control leaves, with very few aphids settling on the treated leaves after 24 hours.[1][5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the behavioral bioassays used to evaluate the effects of this compound and geranylacetone on Myzus persicae.

G cluster_prep Preparation cluster_assays Behavioral Bioassays cluster_data Data Analysis cluster_conclusion Conclusion A Aphid Culture (Myzus persicae) D Electrical Penetration Graph (EPG) (No-Choice Test) A->D E Free-Choice Settling Test A->E B Test Compound Preparation (this compound / Geranylacetone) B->D B->E C Plant Material (Brassica rapa) C->D C->E F Feeding Behavior Analysis (Probing duration, Phloem access) D->F G Settling Preference Analysis (% of aphids on treated vs. control) E->G H Determination of Deterrent Effect (Pre- vs. Post-ingestive) F->H G->H

Caption: Workflow of behavioral bioassays for M. persicae.

Signaling Pathway Hypothesis

While the precise molecular signaling pathways for the perception of this compound and geranylacetone in Myzus persicae have not been fully elucidated, a hypothetical pathway can be proposed based on general insect chemoreception.

G cluster_input Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_response Neural & Behavioral Response A This compound or Geranylacetone B Odorant Receptors (ORs) in Antennal Sensilla A->B Binding C G-Protein Activation B->C D Second Messenger Cascade (e.g., cAMP, IP3) C->D E Ion Channel Gating D->E F Action Potential Firing in Olfactory Receptor Neurons E->F G Signal Processing in Antennal Lobe & Brain F->G H Behavioral Output: - Feeding Deterrence - Altered Settling G->H

Caption: Hypothetical chemosensory signaling pathway.

References

A Comparative Analysis of Synthetic vs. Natural Nerylacetone Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between synthetic and naturally derived compounds is a critical decision involving considerations of cost, purity, scalability, and environmental impact. Nerylacetone, a valuable monoterpenoid with applications in fragrance and as a potential building block for more complex molecules, can be obtained through both chemical synthesis and extraction from natural sources. This guide provides a detailed cost-benefit analysis of these two production pathways, supported by experimental data and protocols to inform sourcing and manufacturing decisions.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the production of this compound via chemical synthesis and natural extraction. Data for natural extraction is based on representative values for essential oil extraction, as specific data for this compound is scarce due to its typically low concentrations in plant materials.

MetricSynthetic this compound (Carroll Reaction)Natural this compound (Steam Distillation/SFE)
Starting Material Cost Linalool (B1675412): ~

2-5/kg
Varies significantly by plant source (e.g., Passion Fruit, Spearmint)
Typical Yield 75-85% (of Geranylacetone (B162166)/Nerylacetone mixture)[1]Highly variable and generally low; essential oil yield from plants is often <1-2%[2][3]
Purity (Pre-purification) ~40-45% this compound in a mixture with Geranylacetone[4][5][6]Very low; this compound is a minor component of the total essential oil
Production Scalability High; readily scalable for industrial productionLow to medium; limited by agricultural land use, crop yield, and seasonality
Manufacturing Cost Lower operational costs at scaleHigh capital and operational costs (especially for SFE)[4]
Environmental Impact Use of petrochemical-derived reagents; potential for chemical wasteHigh land and water usage for cultivation; potential for over-harvesting[7]
Market Price (approx.) ~$1500/kg (for Geranylacetone/Nerylacetone mixture)[6]Not widely available as a pure, naturally extracted compound; likely very high

Experimental Protocols

1. Synthesis of this compound via Carroll Reaction

This protocol is adapted from a patented method for the synthesis of Geranylacetone, which produces a mixture containing this compound.[1]

  • Materials: Linalool, Methyl Acetoacetate (B1235776), Aluminum Oxide (catalyst).

  • Apparatus: A 2000 mL reaction kettle equipped with mechanical stirring and a distillation setup.

  • Procedure:

    • Charge the reaction kettle with 500g of linalool and 20g of aluminum oxide.

    • Begin mechanical stirring and heat the mixture to 170°C.

    • Slowly add 414g of methyl acetoacetate dropwise over 3.5 hours.

    • During the addition, methanol (B129727) and carbon dioxide will be generated. The methanol should be distilled off.

    • After the addition is complete, maintain the reaction temperature for an additional 3 hours.

    • Cool the reaction mixture and filter to recover the aluminum oxide catalyst, which can be reused.

    • The crude product is then purified by vacuum distillation. Collect the fraction at a top temperature of 105-110°C. This will yield a mixture of Geranylacetone and this compound.

  • Purification: Further purification to isolate this compound from its isomer, Geranylacetone, can be achieved using preparative chromatography.

2. Natural Extraction of this compound (General Protocol using Steam Distillation)

As this compound is a volatile component of some plant essential oils, steam distillation is a common extraction method.[8]

  • Materials: Plant material (e.g., passion fruit flowers or leaves), water.

  • Apparatus: A Clevenger-type steam distillation apparatus.

  • Procedure:

    • Harvest and prepare the plant material. For flowers and leaves, fresh material is often used. The material should be chopped or crushed to increase the surface area.

    • Place the plant material into the distillation flask and add sufficient water.

    • Heat the flask to boil the water. The steam will pass through the plant material, vaporizing the volatile compounds.

    • The steam and volatile compound mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

    • The condensate is collected in a separating funnel. The essential oil, being less dense than water, will form a layer on top.

    • Separate the essential oil from the hydrosol (the aqueous layer).

  • Purification: The resulting essential oil is a complex mixture of many compounds. Isolating this compound requires further purification steps, such as fractional distillation followed by high-performance liquid chromatography (HPLC).

Methodology Comparison Workflow

cluster_synthesis Synthetic this compound cluster_natural Natural this compound s_start Starting Materials (Linalool, Methyl Acetoacetate) s_reaction Carroll Reaction (Al2O3 catalyst, 170°C) s_start->s_reaction s_filter Catalyst Filtration s_reaction->s_filter s_distill Vacuum Distillation s_filter->s_distill s_chrom Preparative Chromatography (Isomer Separation) s_distill->s_chrom s_end High-Purity This compound s_chrom->s_end n_start Plant Biomass (e.g., Passion Fruit) n_extract Steam Distillation or SFE n_start->n_extract n_separate Separation of Essential Oil n_extract->n_separate n_frac_distill Fractional Distillation n_separate->n_frac_distill n_chrom Preparative Chromatography n_frac_distill->n_chrom n_end High-Purity This compound n_chrom->n_end

Figure 1: Comparative workflow for synthetic vs. natural this compound production.

Cost-Benefit Analysis

Synthetic this compound:

  • Benefits:

    • High Yield and Scalability: Chemical synthesis provides a reliable and high-yield route to a mixture containing this compound.[1] The process is highly scalable to meet industrial demand.

    • Lower Cost at Scale: The starting materials are readily available bulk chemicals, and the process can be optimized for cost-efficiency at an industrial scale.

    • Consistency: Synthetic production offers high batch-to-batch consistency in terms of yield and isomer ratio.

  • Costs:

    • Isomer Separation: The primary product is a mixture of Geranylacetone and this compound, requiring an additional, potentially costly, purification step to isolate pure this compound.

    • Environmental Impact: The synthesis relies on petrochemical-derived precursors. A life cycle assessment would likely highlight the environmental burdens associated with the use of fossil fuels and solvents.[9][10]

    • "Synthetic" Label: For certain markets, particularly in natural fragrances and cosmetics, a synthetically derived ingredient may be less desirable to consumers.

Natural this compound:

  • Benefits:

    • "Natural" Label: A naturally sourced compound can be marketed as "natural," which is highly valued in the food, fragrance, and cosmetic industries.

    • Potential for Unique Odor Profile: Natural extracts contain a complex mixture of compounds that may provide a more nuanced and desirable aroma profile compared to a single pure synthetic compound.

  • Costs:

    • Very Low Yield: this compound is typically a very minor component of natural essential oils.[11][12] This necessitates processing large amounts of biomass for a small amount of the target compound, making the process inefficient.

    • High Cost: The combination of low yield and the high cost of cultivation and extraction (especially for advanced methods like Supercritical Fluid Extraction) results in a very high production cost.[4][8]

    • Sustainability Concerns: Large-scale cultivation of the source plants can lead to significant land and water use, and potentially deforestation or over-harvesting.[7]

    • Variability: The concentration of this compound in a plant can vary significantly based on the plant variety, growing conditions, and time of harvest, leading to inconsistency in the final product.

Logical Relationship of Production Choice

Figure 2: Decision-making framework for sourcing this compound.

Conclusion

For applications requiring large quantities of this compound at a consistent purity and a predictable cost, chemical synthesis is the superior choice. The primary drawback is the need to separate it from its E-isomer, Geranylacetone.

Natural extraction, while appealing for its "natural" label, is currently not an economically viable option for producing pure this compound at scale due to its extremely low concentrations in known plant sources. The high costs and environmental footprint associated with the large-scale cultivation and extraction required make it impractical for most applications. However, for niche fragrance applications where a complex essential oil containing trace amounts of this compound is desired, and the "natural" claim is paramount, this route may be considered despite its high cost.

Researchers and drug development professionals should carefully weigh these factors. For initial research where small quantities are needed, purchasing a synthetic mixture may be the most practical approach. For commercial development, the scalability and cost-effectiveness of the synthetic route are undeniable advantages.

References

Navigating Chemical Ecology: A Comparative Look at Nerylacetone and Commercial Pheromone Traps

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Nerylacetone's role in insect behavior modification in contrast to the attractant-based mechanism of commercial pheromone traps. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental insights, for two distinct approaches in insect pest management.

While direct in-field comparative studies between this compound and commercial pheromone traps are not presently available in published literature, a comparison of their distinct modes of action and applications provides valuable insights into the diverse strategies employed in chemical ecology for pest management. This compound, a natural sesquiterpenoid found in various plants, has been investigated for its role as an insect deterrent and antifeedant.[1][2][3] In contrast, commercial pheromone traps are designed to attract and capture specific insect pests by mimicking their natural sex or aggregation pheromones. This guide will explore the fundamental differences between these two approaches, supported by experimental protocols and conceptual models.

Contrasting Mechanisms of Action

The primary distinction between this compound and commercial pheromones lies in their effect on insect behavior. This compound exhibits deterrent properties, actively repelling insects or discouraging feeding, while commercial pheromones act as attractants, luring insects to a specific location.

FeatureThis compound (as a deterrent)Commercial Pheromone Lures
Mode of Action Deterrent, Antifeedant, RepellentAttractant (Sex or Aggregation Pheromone)
Behavioral Response Moves insects away from the sourceMoves insects towards the source
Primary Application Crop protection by creating a repellent barrierPest monitoring, mass trapping, mating disruption
Target Specificity Can be broad-spectrum or species-specificTypically highly species-specific
Example Use Case Applied to plants to prevent feeding by herbivores like Myzus persicae (green peach aphid)[1][2][3]Deployed in traps to monitor and control populations of pests like the tomato leaf miner (Tuta absoluta) or the fall armyworm (Spodoptera frugiperda)[4][5]

Experimental Protocols

Understanding the efficacy of these compounds requires distinct experimental designs. The following protocols outline the methodologies for evaluating the deterrent effects of a compound like this compound and for conducting a field comparison of different pheromone traps.

Protocol for Evaluating the Antifeedant/Deterrent Effects of this compound

This protocol is based on the methodologies used to study the effects of this compound on Myzus persicae.[1][2][3]

Objective: To determine the deterrent and antifeedant properties of this compound on a target insect species.

Materials:

  • This compound solution at various concentrations

  • Control solution (solvent only)

  • Leaf discs or whole plants of a suitable host species

  • Target insect species (e.g., Myzus persicae)

  • Petri dishes or ventilated cages for choice and no-choice tests

  • Electrical Penetration Graph (EPG) equipment (for detailed feeding behavior analysis)

Methodology:

  • Preparation of Test Substrates:

    • For choice and no-choice tests, apply the this compound solution evenly to the surface of leaf discs or plants.

    • Prepare control substrates treated only with the solvent.

    • Allow the solvent to evaporate completely before introducing the insects.

  • 24-hour Free-Choice Test:

    • Place a this compound-treated leaf disc and a control leaf disc equidistant in a petri dish.

    • Introduce a single adult insect into the center of the petri dish.

    • After 24 hours, record the position of the insect (on the treated disc, on the control disc, or elsewhere).

    • Replicate the experiment with a sufficient number of insects to allow for statistical analysis.

  • No-Choice Test (using EPG):

    • Connect an insect to the EPG system to monitor its probing and feeding behavior.

    • Place the insect on a this compound-treated plant.

    • Record the EPG waveforms for a set duration (e.g., 8 hours) to analyze different phases of feeding, such as time to first probe, duration of phloem ingestion, and number of probes.

    • Compare the EPG data from insects on treated plants to those on control plants.

  • Data Analysis:

    • In the choice test, use a chi-square test to determine if there is a significant preference for the control over the treated substrate.

    • In the no-choice EPG test, use appropriate statistical tests (e.g., t-test or ANOVA) to compare the different feeding parameters between the treated and control groups.

Protocol for In-Field Comparison of Commercial Pheromone Traps

This protocol is a generalized procedure based on various field studies comparing different pheromone traps and lures.[4][5][6][7]

Objective: To compare the efficacy of different commercial pheromone traps in capturing a target pest species.

Materials:

  • Different types of pheromone traps to be compared (e.g., Delta traps, wing traps, funnel traps)[8]

  • Pheromone lures for the target insect species

  • Stakes or hangers for trap deployment

  • GPS device for mapping trap locations

  • Collection bags or containers for captured insects

Methodology:

  • Experimental Design:

    • Select a suitable field site with a known population of the target pest.

    • Use a randomized complete block design to minimize the effects of spatial variation.

    • Establish multiple blocks, with each block containing one of each trap type being tested.

    • Ensure a minimum distance between traps (e.g., 20-50 meters) to avoid interference.

  • Trap Deployment:

    • Deploy the traps at a consistent height and orientation according to the manufacturer's instructions or best practices for the target species.

    • Place one pheromone lure in each trap.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly) throughout the flight period of the target insect.

    • Count and record the number of target insects captured in each trap.

    • Remove captured insects at each check.

    • Replace lures as recommended by the manufacturer.

  • Data Analysis:

    • Analyze the trap capture data using ANOVA to determine if there are significant differences in the number of insects captured by the different trap types.

    • Use a mean separation test (e.g., Tukey's HSD) to identify which trap types are significantly different from each other.

Conceptual Models and Workflows

The distinct actions of deterrents and attractants can be visualized to better understand their potential roles in integrated pest management (IPM) strategies.

PushPullStrategy cluster_field Agricultural Field Crop Protected Crop This compound This compound Application (Push - Deterrent) Crop->this compound Protected by Insect Pest Insect This compound->Insect Repels Insect->Crop Attempts to Feed PheromoneTrap Commercial Pheromone Trap (Pull - Attractant) PheromoneTrap->Insect Attracts

Caption: A "Push-Pull" strategy in integrated pest management.

CompoundEvaluationWorkflow Start Identify Potential Behavior-Modifying Compound LabAssay Laboratory Bioassays (e.g., EPG, Olfactometer, Choice Tests) Start->LabAssay ModeOfAction Determine Mode of Action (Attractant vs. Deterrent) LabAssay->ModeOfAction FieldTrial Small-Scale Field Trials ModeOfAction->FieldTrial Proceed if promising DataAnalysis Efficacy Data Analysis FieldTrial->DataAnalysis Optimization Formulation & Dispenser Optimization DataAnalysis->Optimization LargeScale Large-Scale Field Validation Optimization->LargeScale End Commercial Product or IPM Strategy Component LargeScale->End

Caption: General workflow for evaluating insect behavior-modifying compounds.

References

Structure-Activity Relationship of Nerylacetone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nerylacetone, a naturally occurring acyclic sesquiterpenoid, and its analogs have garnered significant interest in the scientific community for their diverse biological activities. These compounds have demonstrated potential as antifeedant, antimicrobial, and larvicidal agents. Understanding the relationship between the chemical structure of these analogs and their biological efficacy is crucial for the development of novel and more potent therapeutic and pest control agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is significantly influenced by their structural modifications. Key areas of modification include the terminal double bond, the ketone functional group, and the overall carbon skeleton. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on antifeedant, antimicrobial, and larvicidal activities.

Antifeedant Activity

The antifeedant properties of this compound and its analogs are critical for their potential application in crop protection. The primary measure of this activity is the Antifeedant Index (AFI), which quantifies the reduction in food consumption by an insect.

CompoundModificationTarget InsectAntifeedant Index (%)Reference
This compound-Myzus persicaeWeak preingestive, significant postingestive[1][2][3]
Epoxy-nerylacetoneEpoxidation of the terminal double bondMyzus persicaeNo significant change from this compound[1][2][3]
Geranylacetone (B162166)E-isomer of this compoundMyzus persicaeWeak preingestive, significant postingestive[1][2][3]
Epoxy-geranylacetoneEpoxidation of the terminal double bondMyzus persicaeNo significant change from geranylacetone[1][2][3]
Antimicrobial Activity

This compound and its derivatives have shown promise as antimicrobial agents against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to evaluate this activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundModificationTarget MicroorganismMIC (µg/mL)Reference
This compound Analog 1Hypothetical: Introduction of a hydroxyl groupStaphylococcus aureusData not available
This compound Analog 2Hypothetical: Esterification of the ketoneEscherichia coliData not available
This compound Analog 3Hypothetical: Halogenation of the alkyl chainCandida albicansData not available

Note: Specific MIC values for a systematic series of this compound analogs are not available in the public domain. The table serves as a template for presenting such data. General antimicrobial activity for geranylacetone has been noted.[1]

Larvicidal Activity

The larvicidal potential of this compound analogs against mosquito larvae, such as Culex quinquefasciatus, is a significant area of research for vector control. The lethal concentration 50 (LC50), the concentration of a substance that kills 50% of a test population, is the standard measure for this activity.

CompoundModificationTarget LarvaeLC50 (µg/mL)Reference
Geranylacetone-Culex quinquefasciatus67.2[4]
Geranylacetone Derivative 1fHydrazone derivativeCulex quinquefasciatus14.1[4]
Geranylacetone Derivative 1aHydrazone derivativeCulex quinquefasciatus42.0[4]
Geranylacetone Derivative 1bHydrazone derivativeCulex quinquefasciatus35.6[4]
Geranylacetone Derivative 1cHydrazone derivativeCulex quinquefasciatus21.2[4]
Geranylacetone Derivative 1dHydrazone derivativeCulex quinquefasciatus18.6[4]
Geranylacetone Derivative 1eHydrazone derivativeCulex quinquefasciatus23.8[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of this compound analogs.

Synthesis of this compound Analogs

A general method for the synthesis of this compound and its geometric isomer, geranylacetone, involves the Carroll reaction of linalool (B1675412) with ethyl acetoacetate.[5] Modifications to this protocol can be used to generate a variety of analogs.

Synthesis of Epoxy-nerylacetone: Epoxidation of the terminal double bond of this compound can be achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) in an appropriate solvent like dichloromethane. The reaction progress is typically monitored by thin-layer chromatography.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This bioassay is used to determine the feeding deterrence of a compound against phytophagous insects.

  • Preparation of Test Solutions: Dissolve the this compound analog in a suitable solvent (e.g., acetone) to prepare a stock solution. Prepare serial dilutions to obtain the desired test concentrations.

  • Treatment of Leaf Discs: Cut uniform discs from fresh host plant leaves (e.g., castor leaves for Spodoptera litura). Apply a known volume of the test solution evenly onto the surface of each leaf disc. Control discs are treated with the solvent only. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a single, pre-starved insect larva into the Petri dish.

  • Incubation: Seal the Petri dishes and maintain them in a controlled environment (e.g., 25-28°C, 60-70% relative humidity) for 24 hours.

  • Data Collection and Analysis: After 24 hours, measure the area of the unconsumed portion of the leaf disc. Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / C] × 100 where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.

Antimicrobial Bioassay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound analog in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Larvicidal Bioassay (WHO Standard Method)

This bioassay is used to evaluate the toxicity of compounds against mosquito larvae.

  • Preparation of Test Solutions: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., ethanol). Prepare a series of dilutions in dechlorinated water.

  • Bioassay Setup: Place a specific number of late third or early fourth instar larvae (e.g., 20-25) in beakers containing the test solution. A control group with solvent and a negative control with only dechlorinated water are also prepared.

  • Incubation: Maintain the beakers at a controlled temperature (e.g., 25-28°C) for 24 hours.

  • Data Collection and Analysis: After 24 hours, count the number of dead larvae. Calculate the percentage mortality and determine the LC50 value using probit analysis.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, the mechanisms of action for terpenoids, in general, offer insights into potential pathways.

Terpenoids are known to exert their antimicrobial effects through several mechanisms, including:

  • Disruption of Cell Membrane Integrity: Their lipophilic nature allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular components.[6]

  • Inhibition of Efflux Pumps: Some terpenoids can inhibit bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the cell.

  • Inhibition of Biofilm Formation: They can interfere with the signaling pathways involved in the formation of microbial biofilms.

  • Inhibition of Protein Synthesis and Enzyme Activity: Terpenoids can also interfere with essential cellular processes like protein synthesis and enzymatic activity.[6][7]

The insecticidal and antifeedant activities of terpenoids are often attributed to their neurotoxic effects. They can act on various targets in the insect's nervous system, including:

  • Modulation of Neurotransmitter Receptors: Some terpenoids can interact with receptors for neurotransmitters like octopamine (B1677172) and GABA, leading to disruption of normal nerve function.

  • Inhibition of Acetylcholinesterase: Inhibition of this enzyme leads to an accumulation of acetylcholine (B1216132) in the synapse, causing paralysis and death.

Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs to fully understand their mechanism of action and to guide the rational design of more effective compounds.

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the experimental processes and the logical flow of a structure-activity relationship study, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Antifeedant_Screening cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification and Characterization synthesis->purification solutions Preparation of Test Solutions purification->solutions leaf_discs Treatment of Leaf Discs solutions->leaf_discs incubation Incubation with Insect Larvae (24h) leaf_discs->incubation data_collection Measurement of Consumed Leaf Area incubation->data_collection afi_calc Calculation of Antifeedant Index (AFI) data_collection->afi_calc sar_analysis Structure-Activity Relationship Analysis afi_calc->sar_analysis SAR_Logic_Flow start Start: This compound Scaffold modify Structural Modification (e.g., functional group addition, isomerization) start->modify synthesize Synthesize Analog modify->synthesize test Biological Activity Testing (e.g., MIC, LC50, AFI) synthesize->test data Quantitative Data Collection test->data analyze Analyze Structure vs. Activity data->analyze sar Establish Structure-Activity Relationship analyze->sar optimize Optimize Lead Compound sar->optimize new_analog Design New Analogs optimize->new_analog new_analog->modify Potential_Antimicrobial_Mechanisms cluster_mechanisms Potential Mechanisms of Action terpenoid This compound Analog membrane Cell Membrane Disruption terpenoid->membrane efflux Efflux Pump Inhibition terpenoid->efflux biofilm Biofilm Formation Inhibition terpenoid->biofilm synthesis Inhibition of Protein/ Enzyme Synthesis terpenoid->synthesis

References

Nerylacetone vs. Pyrethroids: A Comparative Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pest control, the environmental footprint of insecticides is a paramount concern for researchers and drug development professionals. This guide provides a detailed comparison of the environmental impact of nerylacetone, a naturally occurring acyclic monoterpenoid, and pyrethroids, a major class of synthetic insecticides. While extensive data exists for pyrethroids, the environmental profile of this compound is less characterized. This comparison leverages available data for this compound and related acyclic monoterpenoids to draw informed inferences.

Executive Summary

Pyrethroids, while effective insecticides, are known for their high toxicity to non-target organisms, particularly aquatic life.[1][2][3] They exhibit moderate to low persistence in the environment, with biodegradation being a key route of dissipation.[4][5][6] However, their potential for bioaccumulation in certain organisms is a recognized concern.[7][8][9][10] this compound, as a terpenoid, is predicted to have a more favorable environmental profile. Terpenoids are generally considered readily biodegradable and are less likely to bioaccumulate due to their relatively lower octanol-water partition coefficients.[2][10][11][12][13] Computational predictions suggest that acyclic monoterpenes, the class to which this compound belongs, may exhibit skin and eye irritation but are not expected to be hepatotoxic, cardiotoxic, mutagenic, or carcinogenic.[14][15]

Comparative Environmental Impact Data

The following tables summarize the available and inferred quantitative data for the environmental impact of this compound and pyrethroids.

Table 1: Ecotoxicity Data

ParameterThis compound (Acyclic Monoterpenoids - Predicted/Inferred)Pyrethroids (Representative Data)Reference
Aquatic Toxicity
Fish LC50 (96h)Moderate to low toxicity expected.High toxicity (e.g., Cypermethrin: 0.5 - 2.2 µg/L)[1][2]
Daphnia EC50 (48h)Moderate to low toxicity expected.High toxicity (e.g., Permethrin: 0.6 µg/L)[1][2]
Algae EbC50 (72h)Low toxicity expected.Variable, can be toxic (e.g., Cypermethrin: >100 µg/L)[16]
Terrestrial Toxicity
Honeybee LD50 (contact)Data not available.High toxicity (e.g., Deltamethrin: 0.05 µ g/bee )[17]
Earthworm LC50Data not available.Moderate to high toxicity.

Table 2: Environmental Fate Data

ParameterThis compound (Acyclic Monoterpenoids - Inferred)Pyrethroids (Representative Data)Reference
Biodegradability
AerobicReadily biodegradable.[10][11][12][13]Moderately biodegradable (Half-life can range from days to months).[4][5][6][18][4][5][6][10][11][12][13][18]
AnaerobicExpected to biodegrade.Slower biodegradation than aerobic.[18]
Bioaccumulation
Bioconcentration Factor (BCF)Low potential (Log Kow ~3-4).Moderate to high potential (Log Kow ~5-7).[7][8][9][10][7][8][9][10]
Soil Mobility
KocLow to moderate mobility expected.Low mobility (strong adsorption to soil).[17][19]

Experimental Protocols

The environmental impact data presented are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Ecotoxicity Testing
  • Acute Fish Toxicity (OECD 203): Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality and sublethal effects are observed, and the LC50 (lethal concentration for 50% of the test organisms) is calculated.

  • Acute Daphnia Toxicity (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. Immobilization is the primary endpoint, and the EC50 (effective concentration for 50% of the test organisms) is determined.

  • Algal Growth Inhibition Test (OECD 201): A culture of green algae is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the EbC50 (concentration causing a 50% reduction in biomass) is calculated.

Environmental Fate Testing
  • Ready Biodegradability (OECD 301): A suite of methods (e.g., CO2 evolution, DOC die-away) are used to assess the potential for rapid and complete biodegradation of a chemical by microorganisms under aerobic conditions.[1][4][6][7][18] A substance is considered readily biodegradable if it meets specific degradation criteria within a 28-day period.[1][4][6][7][18]

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline describes procedures to determine the bioconcentration factor (BCF) of a chemical in fish.[5][9] The test involves an uptake phase where fish are exposed to the chemical and a depuration phase in a clean environment.[5][9]

Signaling Pathways and Mechanisms of Action

The insecticidal activity of pyrethroids is well-established to occur through the disruption of voltage-gated sodium channels in the nervous system of insects.[11][20][21][22] This leads to repetitive nerve firing, paralysis, and death.[11][20][21][22] This mechanism is also the basis for their toxicity to non-target organisms, including fish and aquatic invertebrates.

The mode of action of this compound as an insecticide is not as clearly defined. As a semiochemical, it can act as a repellent or attractant to insects.[23] Some terpenoids have been shown to have neurotoxic effects in insects, though the specific targets may differ from those of pyrethroids.

cluster_pyrethroids Pyrethroid Mechanism of Action cluster_this compound This compound (Terpenoid) - Postulated Mechanism Pyrethroid Pyrethroid Voltage-gated Sodium Channel Voltage-gated Sodium Channel Pyrethroid->Voltage-gated Sodium Channel binds to Prolonged Channel Opening Prolonged Channel Opening Voltage-gated Sodium Channel->Prolonged Channel Opening leads to Repetitive Nerve Firing Repetitive Nerve Firing Prolonged Channel Opening->Repetitive Nerve Firing causes Paralysis & Death Paralysis & Death Repetitive Nerve Firing->Paralysis & Death results in This compound This compound Olfactory Receptors Olfactory Receptors This compound->Olfactory Receptors interacts with Neurotoxic Effects (potential) Neurotoxic Effects (potential) This compound->Neurotoxic Effects (potential) may cause Behavioral Response Behavioral Response Olfactory Receptors->Behavioral Response triggers

Caption: Comparative mechanisms of action for pyrethroids and this compound.

Comparative Environmental Risk Profile

The following diagram illustrates the comparative environmental risk profiles of this compound and pyrethroids based on the available data and inferences.

cluster_legend Risk Level cluster_this compound This compound (Inferred) cluster_pyrethroids Pyrethroids Low Low Moderate Moderate High High N_Ecotox Aquatic Ecotoxicity N_Bioaccum Bioaccumulation N_Biodegrad Persistence P_Ecotox Aquatic Ecotoxicity P_Bioaccum Bioaccumulation P_Biodegrad Persistence

Caption: Comparative environmental risk profile: this compound vs. Pyrethroids.

Conclusion

Based on the available evidence and scientific understanding of related compounds, this compound presents a potentially more favorable environmental profile compared to pyrethroids. Its inferred ready biodegradability and low bioaccumulation potential suggest a lower risk to aquatic ecosystems. In contrast, the high aquatic toxicity and potential for bioaccumulation of pyrethroids necessitate careful risk management to mitigate adverse environmental impacts.

It is crucial to note that the environmental impact assessment of this compound is largely based on data from structurally similar acyclic monoterpenoids. Therefore, further empirical studies on this compound are essential to definitively characterize its ecotoxicity, biodegradability, and bioaccumulation potential. Such research will enable a more direct and robust comparison with well-established insecticide classes like pyrethroids and inform the development of more environmentally benign pest control strategies.

References

Safety Operating Guide

Proper Disposal of Nerylacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of nerylacetone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact. Adherence to local, state, and federal regulations is mandatory.[1]

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[2][3] It may also trigger allergic skin reactions and is considered toxic to aquatic life with long-lasting effects.[4][5][6]

Key Hazards:

  • Skin Irritation and Sensitization: Causes skin irritation and may lead to an allergic skin reaction.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Environmental Hazard: Toxic to aquatic organisms, with potentially long-term adverse effects in the aquatic environment.[1][5]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile).[4]

  • Safety goggles or a face shield for eye protection.[3]

  • A laboratory coat.

  • In case of significant spills or inadequate ventilation, a respirator with an appropriate filter may be necessary.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 107.22 °C (225.00 °F)
Boiling Point 106.00 to 107.00 °C @ 760.00 mm Hg
Specific Gravity 0.868 g/cm³ at 25 °C
Water Solubility 8.867 mg/L at 25 °C (estimated to be insoluble)
Vapor Pressure 0.016 mmHg at 25 °C (estimated)

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a laboratory setting. For larger quantities, consult your institution's hazardous waste disposal protocols and certified waste disposal services.[7]

Step 1: Waste Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

  • Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[8]

Step 2: Handling and Storage of Waste

  • Conduct all transfers of this compound waste in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the waste container securely sealed when not in use.[1]

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from ignition sources and incompatible materials such as oxidizing agents.[1]

Step 3: Spill Management In the event of a spill, follow these procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Move to an upwind location.[1]

    • Prevent the spill from entering drains or waterways.[1]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal service.

  • Dispose of the contents and the container at an approved waste disposal plant or through an industrial combustion facility.[4][6]

  • Do not pour this compound down the drain. [7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NerylacetoneDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Use Designated, Labeled, and Sealed Waste Container B->C D Do Not Mix with Incompatible Waste C->D H Store Waste Container in Secondary Containment D->H E Spill Occurs F Contain with Inert Absorbent (Sand, Vermiculite) E->F G Collect Absorbed Material into Hazardous Waste Container F->G G->H I Keep Away from Ignition Sources & Incompatibles H->I J Arrange for Collection by Licensed Waste Disposal Service I->J K Dispose at Approved Hazardous Waste Facility J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Nerylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nerylacetone

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans to minimize risk and ensure compliance.

Physicochemical and Toxicological Data

A clear understanding of this compound's properties is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₁₃H₂₂ON/A
Molecular Weight 194.31 g/mol N/A
Appearance Colorless to pale yellow liquid[1]
Boiling Point 106-107 °C at 760 mmHg[1]
Flash Point 107.22 °C (225.00 °F)[1]
Specific Gravity 0.868 g/cm³ at 25 °C[1]
Solubility Insoluble in water, soluble in alcohol.[1]
Oral/Parenteral Toxicity Not determined[2]
Dermal Toxicity Not determined[2]
Inhalation Toxicity Not determined[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, particularly to the skin and eyes[2][3]. Adherence to proper PPE protocols is mandatory to prevent exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[4].

  • Ensure easy access to a safety shower and eye wash station[4].

Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation[2][4]. Nitrile gloves offer good resistance to a range of chemicals.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and irritation[2][4].
Skin and Body Protection Laboratory coat.To protect skin and clothing from accidental splashes.
Respiratory Protection A government-approved respirator should be used if ventilation is inadequate or for spill response.To prevent respiratory tract irritation from vapors, especially in enclosed spaces or during aerosol-generating procedures[3][4].
Operational and Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety.

Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames[4].

  • Keep containers tightly closed and refrigerate for long-term storage[1][2].

Handling:

  • Avoid contact with skin and eyes[2].

  • Do not breathe vapors[4].

  • Wash hands thoroughly after handling[4].

  • Use non-sparking tools to prevent ignition[4].

Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with inert material such as sand or vermiculite[4].

    • Place the absorbed material into a closed, labeled container for disposal[4].

    • Ventilate the area and wash the spill site after material pickup is complete[4].

  • Major Spills:

    • Evacuate the laboratory and alert safety personnel.

    • Contain the spill if possible without risk.

    • Follow established emergency procedures.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][5].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists[5].
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[4].
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound and materials contaminated with it should be considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. All waste disposal must be in accordance with local, state, and federal regulations[6]. Do not dispose of down the drain.

Experimental Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials and this compound prep_setup->prep_materials handle_transfer Transfer this compound Carefully prep_materials->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe emergency_contain Contain Spill with Absorbent Material emergency_spill->emergency_contain emergency_firstaid Administer First Aid for Exposure emergency_spill->emergency_firstaid If Exposure Occurs emergency_notify Notify Supervisor/Safety Officer emergency_contain->emergency_notify emergency_firstaid->emergency_notify

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.